molecular formula C9H17NO2 B3166765 (S)-3-Amino-3-cyclohexylpropanoic acid CAS No. 91383-14-1

(S)-3-Amino-3-cyclohexylpropanoic acid

Cat. No.: B3166765
CAS No.: 91383-14-1
M. Wt: 171.24 g/mol
InChI Key: XGRSAFKZAGGXJV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-cyclohexylpropanoic acid (CAS 91383-14-1) is a chiral propanoic acid derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a cyclohexyl group and an amino group on a propanoic acid backbone, giving it potential as a building block for the synthesis of more complex molecules or as a scaffold in drug discovery efforts. While specific biological data for this exact stereoisomer is not widely published in the available literature, its structure suggests potential as a precursor for compounds targeting enzymatic processes. Molecules with similar propanoic acid structures have been investigated for their ability to inhibit bacterial alanine racemase, an essential enzyme for cell wall synthesis and a validated target for antibiotic development . The (S)-enantiomer may offer unique selectivity and interaction profiles with biological targets, providing a valuable tool for researchers exploring structure-activity relationships in the design of novel therapeutic agents. This product is provided with a guaranteed purity of >95% . It is intended for research and development purposes only in laboratory settings. This product is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S)-3-amino-3-cyclohexylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRSAFKZAGGXJV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-cyclohexylpropanoic Acid: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-cyclohexylpropanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a cyclohexyl group attached to the β-carbon, imparts unique conformational constraints and lipophilicity, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Structure

The fundamental characteristics of (S)-3-Amino-3-cyclohexylpropanoic acid are summarized below.

IdentifierValueSource
IUPAC Name (3S)-3-Amino-3-cyclohexylpropanoic acidN/A
CAS Number 91383-14-1[1][2]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1][2]
Canonical SMILES C1CCC(CC1)C(N)CC(=O)ON/A
InChI Key Not availableN/A

The structure of (S)-3-Amino-3-cyclohexylpropanoic acid is characterized by a propanoic acid backbone with an amino group and a cyclohexyl group attached to the chiral center at the C3 position. The "(S)" designation denotes the specific stereochemical configuration at this chiral center.

Caption: 2D Structure of (S)-3-Amino-3-cyclohexylpropanoic acid.

Physicochemical Properties

A summary of the available physicochemical data is presented below. It is important to note that experimental data for this compound is limited and some values are predicted or sourced from chemical suppliers with potential variability.

PropertyValueNotes and References
Physical State Solid, powder[3]
Melting Point 221-223 °CFrom Matrix Scientific.
234-235 °CFrom ChemScene.[3]
Boiling Point Not availableData not found in the performed searches.
Solubility Not availableWhile one supplier mentions a value, the solvent and conditions are not specified, making it unreliable for technical use.
pKa Not availableExperimental pKa values were not found. Predicted values would be in the range of ~2-3 for the carboxylic acid and ~9-10 for the amino group, typical for amino acids.
Purity ≥95%[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methine proton at the chiral center (C3), the methylene protons adjacent to the carbonyl group (C2), and the exchangeable protons of the amino and carboxylic acid groups. The cyclohexyl protons would appear as a complex multiplet in the upfield region (approx. 1.0-2.0 ppm). The methine proton at C3 would likely be a multiplet around 3.0-3.5 ppm. The methylene protons at C2 would be diastereotopic and appear as a multiplet, likely in the 2.2-2.6 ppm range. The amine and carboxylic acid protons would be broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The cyclohexyl carbons would resonate in the 25-45 ppm range. The chiral C3 carbon would be expected around 50-60 ppm. The C2 methylene carbon would be in the 35-45 ppm range, and the carbonyl carbon (C1) would be the most downfield signal, typically >175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-3-Amino-3-cyclohexylpropanoic acid would exhibit characteristic absorption bands for its functional groups:

  • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H stretch (Amine): A medium intensity band in the 3000-3400 cm⁻¹ region, possibly overlapping with the O-H stretch.

  • C-H stretch (Cyclohexyl and Propanoic chain): Sharp peaks between 2850-2950 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • N-H bend (Amine): A medium band around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 172.13. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH) as formic acid or carbon dioxide. High-resolution mass spectrometry would be required to confirm the elemental composition of the parent ion and any fragment ions.

Synthesis of (S)-3-Amino-3-cyclohexylpropanoic Acid

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid was not found in the public literature, a general and robust methodology involves the asymmetric reduction of a β-enamino ester or the conjugate addition of an amine to an α,β-unsaturated ester, often employing a chiral catalyst or auxiliary.

A plausible synthetic approach is outlined below, based on established methods for the synthesis of chiral β-amino acids.

G cluster_0 Synthetic Pathway start Cyclohexanecarboxaldehyde intermediate1 Ethyl (E)-3-cyclohexylacrylate start->intermediate1 Wittig or Horner-Wadsworth-Emmons olefination intermediate2 Racemic ethyl 3-amino-3-cyclohexylpropanoate intermediate1->intermediate2 Ammonia addition (e.g., Michael addition) intermediate3 N-protected (S)- and (R)-esters intermediate2->intermediate3 N-protection (e.g., Boc anhydride) final_product (S)-3-Amino-3-cyclohexylpropanoic acid intermediate3->final_product Enzymatic resolution & deprotection

Caption: Plausible synthetic route to (S)-3-Amino-3-cyclohexylpropanoic acid.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation.

Step 1: Synthesis of Ethyl (E)-3-cyclohexylacrylate

  • To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add cyclohexanecarboxaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl (E)-3-cyclohexylacrylate.

Step 2: Synthesis of Racemic Ethyl 3-Amino-3-cyclohexylpropanoate

  • Dissolve ethyl (E)-3-cyclohexylacrylate in a solution of ammonia in methanol.

  • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product is racemic ethyl 3-amino-3-cyclohexylpropanoate.

Step 3: Enzymatic Resolution and Deprotection

  • Protect the amino group of the racemic ester, for example, with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • The resulting N-Boc protected racemic ester is then subjected to enzymatic kinetic resolution using a lipase (e.g., Candida antarctica lipase B) in an appropriate solvent. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

  • Separate the unreacted (S)-ester from the (R)-acid by extraction.

  • Hydrolyze the separated (S)-ester under basic conditions (e.g., with lithium hydroxide) to yield the N-Boc protected (S)-acid.

  • Deprotect the N-Boc group using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Neutralize the resulting salt and purify by recrystallization to obtain (S)-3-Amino-3-cyclohexylpropanoic acid.

Applications in Drug Development

β-amino acids are of significant interest in drug development due to their ability to form stable secondary structures in peptides (β-peptides), which are resistant to proteolytic degradation. The incorporation of (S)-3-Amino-3-cyclohexylpropanoic acid can introduce lipophilicity and conformational rigidity into peptide-based drugs, potentially improving their pharmacokinetic properties and target binding affinity. Its structural similarity to neurotransmitters like GABA suggests potential applications in neuroscience research.

Safety and Handling

(S)-3-Amino-3-cyclohexylpropanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[2]

Conclusion

(S)-3-Amino-3-cyclohexylpropanoic acid is a valuable chiral building block with potential applications in the development of novel pharmaceuticals. This guide has provided a summary of its known chemical and physical properties, along with a discussion of its structure and potential synthetic routes. Further research to fully characterize this compound and develop efficient, scalable synthetic methods will be crucial for unlocking its full potential in medicinal chemistry.

References

  • (S)-3-Amino-3-cyclohexylpropanoic acid, min 95%, 100 mg. Aladdin Scientific. Available at: [Link]

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are of paramount importance in the pharmaceutical industry, serving as crucial building blocks for a myriad of therapeutic agents. Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. (S)-3-Amino-3-cyclohexylpropanoic acid, a chiral β-amino acid, is a valuable synthetic intermediate. Its structural motif is found in various biologically active molecules, making its efficient and stereocontrolled synthesis a topic of considerable interest for drug discovery and development. This guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid, with a focus on practical application and the underlying scientific principles.

Strategic Approaches to Enantioselectivity

The synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid can be approached through several strategic pathways, each with its own set of advantages and considerations. This guide will delve into three primary and field-proven methodologies:

  • Asymmetric Hydrogenation of Prochiral Enamines: A direct and atom-economical approach to establish the desired stereocenter.

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to resolve a racemic mixture.

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct stereoselective transformations.

I. Asymmetric Hydrogenation: A Direct and Efficient Route

Asymmetric hydrogenation of prochiral enamines stands out as one of the most elegant and efficient methods for the synthesis of chiral β-amino acids. This approach involves the direct creation of the stereocenter through the addition of hydrogen across a carbon-carbon double bond, guided by a chiral transition metal catalyst.

Causality Behind Experimental Choices

The success of this strategy hinges on the careful selection of the catalyst system and the design of the hydrogenation substrate. Cationic rhodium complexes bearing chiral diphosphine ligands, such as those from the Josiphos family, have demonstrated exceptional efficacy in the asymmetric hydrogenation of enamines.[1] The choice of a Josiphos-type ligand is predicated on its ability to form a rigid and well-defined chiral environment around the metal center, thereby enabling high levels of stereochemical control. The substrate, a β-aminoacrylate, is synthesized from a readily available β-ketoester, making this a convergent and practical route.

Experimental Workflow and Protocol

The overall synthetic strategy via asymmetric hydrogenation is depicted below:

Asymmetric_Hydrogenation_Workflow cluster_0 Precursor Synthesis cluster_1 Enamine Formation cluster_2 Asymmetric Hydrogenation cluster_3 Final Product Start Cyclohexanecarbonyl chloride Ethyl acetoacetate Ketoester Ethyl 3-cyclohexyl-3-oxopropanoate Start->Ketoester Claisen Condensation Enamine Ethyl 3-amino-3-cyclohexylacrylate Ketoester->Enamine Ammonia source (e.g., NH4OAc) Hydrogenation (S)-Ethyl 3-amino-3-cyclohexylpropanoate Enamine->Hydrogenation H2, [Rh(COD)(Josiphos)]BF4 Final_Product (S)-3-Amino-3-cyclohexylpropanoic acid Hydrogenation->Final_Product Hydrolysis

Figure 1: Workflow for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid via asymmetric hydrogenation.

Step-by-Step Protocol: Asymmetric Hydrogenation

  • Synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate:

    • To a solution of ethyl acetoacetate in an appropriate solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.

    • After the initial reaction, add cyclohexanecarbonyl chloride dropwise and allow the reaction to warm to room temperature.

    • Upon completion, quench the reaction with a mild acid and extract the product. Purify by distillation or chromatography.

  • Formation of Ethyl 3-amino-3-cyclohexylacrylate:

    • Dissolve the ethyl 3-cyclohexyl-3-oxopropanoate in a suitable solvent like methanol or ethanol.

    • Add an ammonia source, such as ammonium acetate, and stir the mixture at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the resulting enamine.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the ethyl 3-amino-3-cyclohexylacrylate in a degassed solvent (e.g., methanol).

    • Add the rhodium-Josiphos catalyst (e.g., [Rh(COD)(SL-J002-1)]BF4) under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas (typically 5-20 bar) and stir at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction for hydrogen uptake and conversion of the starting material.

    • After completion, carefully vent the reactor and remove the catalyst by filtration through a pad of silica gel.

  • Hydrolysis to the Final Product:

    • Dissolve the crude (S)-ethyl 3-amino-3-cyclohexylpropanoate in a mixture of water and a co-solvent like THF.

    • Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester hydrolysis is complete.

    • Acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain (S)-3-Amino-3-cyclohexylpropanoic acid.

Parameter Typical Value Reference
Catalyst Loading 0.1 - 1 mol%[1]
Hydrogen Pressure 5 - 20 bar[1]
Temperature 30 - 50 °C[1]
Enantiomeric Excess (ee) >95%[1]
Yield High[1]

Table 1: Typical reaction parameters for the asymmetric hydrogenation of β-aminoacrylates.

II. Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of enantiopure compounds. This method relies on the ability of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have been successfully employed for the resolution of β-amino esters.[2][3]

Underlying Principles and Experimental Design

The core of this methodology is the enantioselective acylation of the racemic ethyl 3-amino-3-cyclohexylpropanoate. A lipase, such as Candida antarctica lipase B (CAL-B), will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted starting material. The choice of acyl donor and solvent is critical for achieving high enantioselectivity and reaction rates.

Experimental Workflow and Protocol

Enzymatic_Resolution_Workflow cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Hydrolysis Start Ethyl 3-cyclohexyl-3-oxopropanoate Racemate Racemic Ethyl 3-amino-3-cyclohexylpropanoate Start->Racemate Reductive Amination Resolution Mixture of (S)-Ester and (R)-Amide Racemate->Resolution Lipase (e.g., CAL-B), Acyl Donor Separation Separation of Ester and Amide Resolution->Separation Hydrolysis (S)-3-Amino-3-cyclohexylpropanoic acid Separation->Hydrolysis Hydrolysis of (S)-Ester

Figure 2: Workflow for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid via enzymatic kinetic resolution.

Step-by-Step Protocol: Enzymatic Kinetic Resolution

  • Synthesis of Racemic Ethyl 3-amino-3-cyclohexylpropanoate:

    • Prepare the racemic ester via standard reductive amination of ethyl 3-cyclohexyl-3-oxopropanoate using a reducing agent like sodium cyanoborohydride and an ammonia source.

  • Enzymatic Resolution:

    • Suspend the racemic ethyl 3-amino-3-cyclohexylpropanoate and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., tert-butyl methyl ether).

    • Add an acyl donor, such as ethyl acetate or vinyl acetate.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining starting material and the product.

  • Separation and Isolation:

    • Filter off the immobilized enzyme for reuse.

    • Separate the unreacted (S)-ester from the acylated (R)-amide by column chromatography or selective extraction.

  • Hydrolysis to the Final Product:

    • Hydrolyze the purified (S)-ethyl 3-amino-3-cyclohexylpropanoate using the procedure described in the asymmetric hydrogenation section to obtain the final product.

Parameter Typical Value Reference
Enzyme Candida antarctica lipase B (CAL-B)[2][3]
Acyl Donor Ethyl acetate, Vinyl acetate[2][3]
Solvent tert-Butyl methyl ether (TBME)[2][3]
Temperature 30 - 40 °C[2][3]
Conversion for Optimal ee ~50%[2][3]

Table 2: Typical reaction parameters for the enzymatic kinetic resolution of β-amino esters.

III. Chiral Auxiliary-Mediated Synthesis: A Substrate-Controlled Approach

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis.[4] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans-type oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis.[5]

Rationale and Strategic Implementation

For the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid, an Evans-type chiral auxiliary can be acylated with a suitable precursor. The subsequent conjugate addition of an amine equivalent to the resulting α,β-unsaturated system will proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Removal of the auxiliary then yields the desired enantiomerically enriched β-amino acid.

Conceptual Workflow

Chiral_Auxiliary_Workflow cluster_0 Acylation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Start Chiral Auxiliary (e.g., Evans Oxazolidinone) Cyclohexylacetyl chloride Acylated_Auxiliary N-Acyl Chiral Auxiliary Start->Acylated_Auxiliary Diastereoselective_Product Diastereomerically Enriched Adduct Acylated_Auxiliary->Diastereoselective_Product e.g., Asymmetric Amination Cleavage (S)-3-Amino-3-cyclohexylpropanoic acid Diastereoselective_Product->Cleavage Hydrolysis

Figure 3: Conceptual workflow for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid using a chiral auxiliary.

A Plausible Synthetic Sequence

  • Acylation of the Chiral Auxiliary: React a commercially available Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-cyclohexylpropenoyl chloride to form the N-enoyl derivative.

  • Diastereoselective Conjugate Addition: Perform a conjugate addition of a suitable nitrogen nucleophile (e.g., lithium bis(trimethylsilyl)amide followed by an electrophilic aminating agent, or a chiral amine followed by reduction) to the α,β-unsaturated system. The stereochemistry of the addition will be directed by the chiral auxiliary.

  • Cleavage of the Auxiliary: Hydrolyze the N-acyl bond under mild conditions (e.g., with lithium hydroperoxide) to release the (S)-3-Amino-3-cyclohexylpropanoic acid and recover the chiral auxiliary.

This method offers excellent stereocontrol but is generally less atom-economical compared to catalytic asymmetric hydrogenation due to the stoichiometric use of the chiral auxiliary.

Conclusion and Outlook

The enantioselective synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid can be successfully achieved through multiple robust and scalable methodologies. Asymmetric hydrogenation represents a highly efficient and direct catalytic approach, likely to be favored for industrial-scale production. Enzymatic kinetic resolution provides a green and highly selective alternative, particularly suitable for processes where mild conditions are paramount. Finally, chiral auxiliary-mediated synthesis offers a reliable, albeit less atom-economical, substrate-controlled method that guarantees high stereoselectivity.

The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost of reagents and catalysts, and the specific capabilities of the manufacturing facility. Further process development and optimization for each of these routes will undoubtedly lead to even more efficient and sustainable methods for the production of this valuable chiral building block.

References

  • Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)-JosiPhos catalyst. Organic Letters, 2015, 17(8), 1842-1845. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]

  • Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

Sources

A Technical Guide to the Elucidation of the CNS Mechanism of Action for (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: (S)-3-Amino-3-cyclohexylpropanoic acid is a novel compound with limited publicly available data regarding its specific biological activity. This guide, therefore, presents a hypothesized series of mechanisms of action based on its structural similarity to known neuroactive compounds. The experimental protocols detailed herein provide a comprehensive roadmap for the systematic investigation and validation of its true pharmacological profile in the central nervous system (CNS).

Abstract

(S)-3-Amino-3-cyclohexylpropanoic acid is a chiral β-amino acid derivative. Its core structure, featuring a γ-aminobutyric acid (GABA) backbone with a bulky cyclohexyl substitution, suggests potential interactions with key components of inhibitory neurotransmission in the CNS. This document outlines three primary hypothesized mechanisms of action: 1) modulation of voltage-gated calcium channel α2δ subunits, akin to gabapentinoids; 2) agonism or modulation of GABA-B receptors; and 3) inhibition of GABA transporters (GATs). For each hypothesis, this guide provides the scientific rationale and detailed, field-proven experimental workflows for validation. These protocols are designed to be self-validating and are grounded in established pharmacological principles, offering a robust framework for researchers and drug development professionals to accurately characterize this and other novel neuroactive compounds.

Introduction: The GABAergic System and Structural Rationale

The GABAergic system is the primary inhibitory network in the mammalian CNS, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] Consequently, pharmacological agents that modulate GABAergic signaling are of significant therapeutic interest.[1]

The structure of (S)-3-Amino-3-cyclohexylpropanoic acid, a derivative of GABA, strongly suggests it may function as a modulator of this system.[3] Its key structural features are:

  • A GABA backbone , the endogenous ligand for GABA receptors and a substrate for GABA transporters.[4]

  • A cyclohexyl group , a bulky, lipophilic moiety that can confer specificity and potency for various protein binding pockets. Notably, cyclohexyl and related cyclic structures are found in various CNS-active compounds, including positive modulators of GABA-A receptors and GABA-B receptor agonists.[5][6]

  • A chiral center , indicating that its biological activity may be stereospecific.

Based on these features, we can formulate several testable hypotheses regarding its mechanism of action.

Hypothesized Mechanisms of Action & Experimental Validation

This section details the most plausible molecular targets for (S)-3-Amino-3-cyclohexylpropanoic acid and provides step-by-step protocols to investigate each hypothesis.

Hypothesis 1: Ligand of the α2δ Subunit of Voltage-Gated Calcium Channels

Rationale: The most well-known structural analogs of the topic compound are gabapentin and pregabalin. These drugs exert their therapeutic effects not by directly acting on GABA receptors, but by binding with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[3][7] This binding reduces the trafficking of these channels to the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters like glutamate.[7] The cyclohexyl group in (S)-3-Amino-3-cyclohexylpropanoic acid is structurally analogous to the isobutyl and cyclohexylmethyl groups in gabapentin and pregabalin, respectively, making the α2δ subunit a primary target for investigation.

G cluster_0 Part 1: Binding Affinity cluster_1 Part 2: Functional Impact A Prepare Porcine Brain Membranes (Rich source of α2δ subunits) B Radioligand Binding Assay (Competition with [3H]gabapentin) A->B C Data Analysis (Calculate Ki for test compound) B->C F Data Analysis (Assess inhibition of Ca2+ currents) C->F Correlate Binding with Function D Culture Primary Neurons (e.g., Dorsal Root Ganglion) E Whole-Cell Patch Clamp (Measure Ca2+ currents) D->E E->F

Caption: Workflow for α2δ subunit investigation.

This protocol aims to determine if (S)-3-Amino-3-cyclohexylpropanoic acid can displace a known radiolabeled ligand from the α2δ subunit.[8][9]

  • Membrane Preparation: Homogenize porcine cerebral cortex tissue in a buffered sucrose solution. Perform differential centrifugation to isolate a crude membrane fraction rich in α2δ subunits. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]gabapentin (e.g., 5-10 nM), and varying concentrations of (S)-3-Amino-3-cyclohexylpropanoic acid (from 1 nM to 100 µM).

  • Nonspecific Binding: Include control wells with an excess of unlabeled gabapentin (e.g., 100 µM) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific [3H]gabapentin binding against the log concentration of the test compound. Use nonlinear regression to fit a sigmoidal dose-response curve and determine the IC50 (concentration of the compound that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value
IC50 Concentration for 50% inhibitionDependent on compound
Ki Inhibitory constantDependent on compound
Radioligand [3H]gabapentin or [3H]pregabalin5-10 nM
Source Porcine cerebral cortex membranesN/A
Hypothesis 2: GABA-B Receptor Agonism

Rationale: GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[10] Agonists at this receptor, such as baclofen, are used clinically as muscle relaxants.[11] The structural similarity of (S)-3-Amino-3-cyclohexylpropanoic acid to GABA and other GABA-B agonists makes this receptor a plausible target.[12] Activation of GABA-B receptors typically leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels.[10]

G A CHO Cells Expressing human GABA-B1/B2 receptors B [35S]GTPγS Binding Assay (Measures G-protein activation) A->B Primary Screen C cAMP Accumulation Assay (Measures adenylyl cyclase inhibition) A->C Secondary Screen D Electrophysiology (Measure K+ channel activation) A->D Functional Output E Data Analysis (Determine EC50 and Emax) B->E C->E D->E

Caption: Workflow for GABA-B receptor functional assays.

This assay provides a direct measure of G-protein activation following receptor agonism.[13]

  • Membrane Preparation: Use membranes from a stable cell line (e.g., CHO-K1) expressing recombinant human GABA-B1 and GABA-B2 subunits.[12]

  • Assay Setup: In a 96-well plate, combine the membranes, GDP, [35S]GTPγS, and varying concentrations of (S)-3-Amino-3-cyclohexylpropanoic acid.

  • Controls: Include a known agonist like GABA or baclofen as a positive control and a buffer-only condition for basal activity.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to the positive control).

ParameterDescriptionTypical Value
EC50 Concentration for 50% maximal effectDependent on compound
Emax Maximal effect relative to controlDependent on compound
Radioligand [35S]GTPγS~0.1 nM
System Recombinant GABA-B receptor membranesN/A
Hypothesis 3: Inhibition of GABA Transporters (GATs)

Rationale: GABA transporters, located on presynaptic neurons and surrounding glial cells, control the concentration and duration of GABA in the synaptic cleft by facilitating its reuptake.[14][15] Inhibition of these transporters, particularly GAT1, is an established mechanism for anticonvulsant drugs like tiagabine.[14] Given that (S)-3-Amino-3-cyclohexylpropanoic acid is a GABA analog, it could act as a competitive inhibitor of one or more of the four GAT subtypes (GAT1, GAT2, GAT3, BGT1).[2]

G A HEK-293 Cells (Expressing specific hGAT subtype) B [3H]GABA Uptake Assay A->B C Data Analysis (Calculate IC50 for uptake inhibition) B->C D Selectivity Profiling (Test against all 4 GAT subtypes) C->D

Caption: Workflow for GABA transporter inhibition assays.

This protocol measures the ability of the test compound to block the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[2][16]

  • Cell Culture: Plate HEK-293 cells stably expressing the human GAT1 transporter (or other subtypes for selectivity profiling) into 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells for 10-20 minutes with varying concentrations of (S)-3-Amino-3-cyclohexylpropanoic acid or a known inhibitor (e.g., nipecotic acid for GAT1).[16]

    • Initiate the uptake by adding a mixture of [3H]GABA and unlabeled GABA.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the test compound to determine the IC50 value.

ParameterDescriptionTypical Value
IC50 Concentration for 50% uptake inhibitionDependent on compound
Substrate [3H]GABA~10-50 nM
Cell Line HEK-293 expressing hGAT-1, 2, 3, or BGT1N/A
Positive Control Nipecotic Acid (GAT1)~5-10 µM

Advanced Validation: Electrophysiology in Native Systems

Positive results from the initial biochemical and cellular assays must be validated in a more physiologically relevant context. Whole-cell patch-clamp electrophysiology on cultured primary neurons or acute brain slices allows for the direct measurement of the compound's effect on synaptic transmission and neuronal excitability.[17][18]

Protocol 4: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This technique can distinguish between presynaptic effects (e.g., altered neurotransmitter release, consistent with α2δ or GABA-B action) and postsynaptic effects (e.g., direct activation of receptors).[19][20]

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.

  • Recording:

    • Using a patch-clamp amplifier, obtain whole-cell recordings from pyramidal neurons in the CA1 region.[17]

    • To measure inhibitory postsynaptic currents (IPSCs), hold the neuron in voltage-clamp mode and pharmacologically isolate GABAergic currents using blockers for glutamate receptors (e.g., CNQX and D-AP5).[19]

    • To measure excitatory postsynaptic currents (EPSCs), hold the neuron at the reversal potential for GABAergic currents and use a GABA receptor blocker (e.g., bicuculline).

  • Compound Application: After establishing a stable baseline of spontaneous or evoked synaptic currents, perfuse the slice with a known concentration of (S)-3-Amino-3-cyclohexylpropanoic acid.

  • Data Analysis:

    • Presynaptic Effect: A change in the frequency of spontaneous postsynaptic currents (sIPSCs or sEPSCs) with no change in their amplitude suggests a presynaptic mechanism of action (i.e., modulation of neurotransmitter release).

    • Postsynaptic Effect: A change in the amplitude of postsynaptic currents or the induction of a direct current by the compound suggests a direct action on postsynaptic receptors.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the CNS mechanism of action of (S)-3-Amino-3-cyclohexylpropanoic acid. By systematically progressing from in vitro binding and functional assays to ex vivo electrophysiological validation, researchers can build a comprehensive pharmacological profile of the compound. The initial focus should be on the three primary hypotheses presented: α2δ subunit modulation, GABA-B receptor agonism, and GAT inhibition.

Should these primary screens yield negative results, further investigation could explore interactions with GABA-A receptors, GABA-transaminase (GABA-T), or other less common targets. The combination of these robust experimental approaches will definitively characterize the molecular target and physiological effects of (S)-3-Amino-3-cyclohexylpropanoic acid, paving the way for its potential development as a novel therapeutic agent for CNS disorders.

References

  • BioIVT. GAT1 Transporter Assay.

  • Bio-protocol. Patch-Clamp Recordings.

  • Abcam. Patch-clamp protocol.

  • PubMed. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo.

  • Eurofins Discovery. GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW.

  • Otava Chemicals. GABA Receptors Targeted Libraries.

  • PubMed Central. Structural basis of GABA reuptake inhibition.

  • ACS Omega. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation.

  • ACS Publications. Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound.

  • Tocris Bioscience. GABA B Receptor Agonists.

  • PubMed Central. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture.

  • Journal of Neuroscience. Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons.

  • PLOS One. Development of electrophysiological and morphological properties of human embryonic stem cell-derived GABAergic interneurons at different times after transplantation into the mouse hippocampus.

  • MDPI. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators.

  • PubMed Central. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter.

  • Frontiers in Cellular Neuroscience. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition.

  • PubMed. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain.

  • PubMed. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies.

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

  • Tokyo Chemical Industry Co., Ltd. (S)-2-Amino-3-cyclohexylpropanoic Acid.

  • ChemScene. 3-Amino-3-cyclohexylpropanoic acid.

  • Frontiers in Pharmacology. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome.

  • Wikipedia. Gabapentin.

  • PubMed Central. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome.

  • Revvity. Alpha Ligand-receptor Binding Assay.

  • MDPI. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action.

  • Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.

  • NCBI Bookshelf. GABA Receptor Physiology and Pharmacology.

  • LookChem. 3-cyclohexylpropanoic acid.

  • Selleck Chemicals. GABA Receptor Activation | GABA Inhibitor Review & List.

  • Santa Cruz Biotechnology. 3-Amino-3-(3-cyclohexenyl)propanoic acid.

  • MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-3-cyclohexylpropanoic acid is a β-amino acid of significant interest in medicinal chemistry and drug development. As a structural analog of γ-aminobutyric acid (GABA), its derivatives are explored for their potential as anticonvulsants, anxiolytics, and other neurological therapeutics. The precise molecular structure, including stereochemistry, and the purity of such compounds are critical for their pharmacological activity and safety.

This guide provides a comprehensive overview of the expected spectroscopic data for (S)-3-Amino-3-cyclohexylpropanoic acid (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol [1][2]). We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are designed to serve as a robust framework for the validation and characterization of this molecule, ensuring the highest degree of scientific integrity for research and development applications.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting spectroscopic data is a foundational understanding of the molecule's structure. (S)-3-Amino-3-cyclohexylpropanoic acid consists of a cyclohexyl ring attached to a C3 propanoic acid backbone, with an amino group at the chiral center (C3).

Chemical Structure:

This structure allows us to predict the key features for each spectroscopic technique before analyzing the data.

Workflow for Spectroscopic Analysis

A systematic workflow ensures that data is collected and interpreted efficiently, leading to a confident structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation Sample Receive Sample ((S)-3-Amino-3-cyclohexylpropanoic acid) Prep_NMR Dissolve in Deuterated Solvent (e.g., D₂O or DMSO-d₆) Sample->Prep_NMR Prep_IR Prepare as KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Dissolve in Suitable Solvent (e.g., MeOH/H₂O) Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire High-Resolution Mass Spectrum (ESI-MS) Prep_MS->Acq_MS Analyze_NMR Correlate Shifts & Couplings to Molecular Structure Acq_NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrations Acq_IR->Analyze_IR Analyze_MS Confirm Molecular Weight & Analyze Fragmentation Acq_MS->Analyze_MS Confirm Integrated Structural Confirmation & Purity Assessment Analyze_NMR->Confirm Analyze_IR->Confirm Analyze_MS->Confirm

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-3-Amino-3-cyclohexylpropanoic acid, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The zwitterionic nature of the amino acid can broaden the N-H and O-H signals, which may exchange with deuterium in solvents like D₂O.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a11.0 - 12.5Broad Singlet1HCOOH The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[3]
H-b3.0 - 3.5Multiplet1HCH -NH₂The proton at the chiral center (C3) is adjacent to the electron-withdrawing amino group and the C2 methylene group, leading to a downfield shift and complex splitting.
H-c2.2 - 2.6Multiplet (dd)2HCH₂ -COOHThese diastereotopic protons are adjacent to the chiral center (H-b) and the carbonyl group. They will appear as a complex multiplet.
H-d1.0 - 2.0Broad Multiplets11HCyclohexyl -HThe 11 protons on the cyclohexyl ring will produce a series of overlapping multiplets in the aliphatic region. The proton on the carbon attached to the chiral center will be the most downfield of this group.
H-e~7.5 - 8.5Broad2HNH₂ Amine protons often appear as a broad signal and can exchange with D₂O. In its protonated form (-NH₃⁺), the signal may be sharper.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-1170 - 180C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
C-250 - 60C H-NH₂The carbon atom bonded to the nitrogen (the chiral center) is shifted downfield due to the electronegativity of the nitrogen atom.
C-340 - 45C H₂The methylene carbon adjacent to the carbonyl group.
C-425 - 45Cyclohexyl CarbonsThe six carbons of the cyclohexyl ring will appear in the aliphatic region. Due to the chiral center, all six carbons may be chemically non-equivalent, resulting in up to six distinct signals.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (S)-3-Amino-3-cyclohexylpropanoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
2500-3300O-H StretchCarboxylic AcidA very broad, strong absorption band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[5]
3100-3500N-H StretchPrimary AmineThis signal, often appearing as one or two sharp peaks superimposed on the broad O-H band, indicates the N-H bonds of the amine group.[6]
2850-2960C-H StretchAliphatic (Cyclohexyl & Propyl)Strong, sharp peaks just below 3000 cm⁻¹ are definitive for sp³ C-H bonds.[6]
1680-1750C=O StretchCarboxylic AcidA very strong, sharp absorption band for the carbonyl group. Its exact position can indicate the extent of hydrogen bonding.[5]
1550-1640N-H BendPrimary AmineA medium to strong bending vibration that further confirms the presence of the -NH₂ group.
Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)
  • Mode: Positive Ion Mode (ESI+)

  • Molecular Formula: C₉H₁₇NO₂

  • Exact Mass: 171.1259

  • Predicted [M+H]⁺: 172.1332

Predicted Fragmentation Pattern

In tandem MS (MS/MS), the protonated molecule ([M+H]⁺) is fragmented to provide structural information. Common fragmentation pathways for amino acids include neutral losses of water and the loss of the carboxylic acid group.[7][8]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFragment Identity
172.13154.12H₂O (18.01)[M+H-H₂O]⁺
172.13126.13HCOOH (46.00)[M+H-HCOOH]⁺
172.1383.08C₄H₉NO₂ (103.06)[C₆H₁₁]⁺ (Cyclohexyl cation)
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Use an ESI source in positive ion mode. Set the mass analyzer (e.g., TOF or Orbitrap) to acquire data over a relevant m/z range (e.g., 50-500) with high resolution (>10,000).

  • Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula. If performing MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from integrating the data from all three techniques.

  • MS confirms the molecular weight and formula (C₉H₁₇NO₂).

  • IR confirms the presence of the key functional groups: amine (-NH₂), carboxylic acid (-COOH), and aliphatic C-H bonds.

  • NMR provides the detailed connectivity of the carbon-hydrogen framework, confirming the cyclohexyl and propanoic acid moieties and their connection point. The unique chemical shifts and coupling patterns validate the specific isomer.

Together, these techniques provide an unambiguous confirmation of the structure and identity of (S)-3-Amino-3-cyclohexylpropanoic acid, providing a solid foundation for its use in further research and development.

References

  • Chen, S., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Available at: [Link]

  • Clark, J. (2014). Interpreting infra-red spectra. Chemguide. Available at: [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Medizinische Fakultät Münster. Available at: [Link]

  • Lampi, N. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of the Utah Academy of Sciences, Arts, & Letters, 93, 169-175. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • University of Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). University of Dallas. Available at: [Link]

Sources

Discovery and history of 3-substituted GABA analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Substituted GABA Analogs

Authored by: Gemini, Senior Application Scientist

Preamble: The GABA Conundrum and the Genesis of a New Therapeutic Class

In the landscape of neuropharmacology, the modulation of inhibitory neurotransmission holds a place of paramount importance. At the heart of this regulation lies γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). The therapeutic potential of augmenting GABAergic activity for conditions characterized by neuronal hyperexcitability, such as epilepsy, spasticity, and anxiety, was recognized shortly after its discovery in the brain in the 1950s. However, the direct clinical application of GABA is severely hampered by its inability to effectively cross the blood-brain barrier, a formidable obstacle that renders systemic administration largely futile for CNS-targeted therapies.[1]

This fundamental challenge set the stage for a decades-long quest in medicinal chemistry: the rational design of GABA analogs with enhanced lipophilicity to facilitate CNS penetration. This endeavor led to the birth of the 3-substituted GABA analogs, a class of compounds that not only achieved the initial goal of improved brain accessibility but also unveiled novel mechanisms of action and unforeseen therapeutic applications, forever changing the management of a spectrum of neurological and psychiatric disorders. This in-depth technical guide will chronicle the discovery and historical development of these pivotal therapeutic agents, offering insights into the scientific rationale, key experimental milestones, and the evolution of our understanding of their complex pharmacology.

Part 1: The Pioneers - Baclofen and Phenibut

The initial forays into modifying the GABA scaffold focused on adding bulky, lipophilic groups to the molecule. This strategy yielded the first generation of clinically relevant 3-substituted GABA analogs: baclofen and phenibut.

Baclofen: A Serendipitous Journey to a Spasticity Stalwart

The story of baclofen begins in the 1960s at Ciba-Geigy (now Novartis), where Swiss chemist Heinrich Keberle was systematically synthesizing lipophilic derivatives of GABA.[2] The primary objective was to create a GABA mimetic for the treatment of epilepsy.[2][3] By introducing a p-chlorophenyl group at the β-position of the GABA backbone, Keberle created β-(4-chlorophenyl)-γ-aminobutyric acid, a compound that would later be known as baclofen.[3]

While baclofen proved ineffective for epilepsy, it exhibited unexpected and potent muscle relaxant properties.[2][4] This serendipitous finding shifted its developmental trajectory, and in 1977, baclofen received FDA approval for the treatment of spasticity, particularly in patients with multiple sclerosis and spinal cord injuries.[2][4][5][6]

For many years, the precise mechanism of baclofen's action remained elusive. It was not until the early 1980s that a groundbreaking discovery was made. Researchers demonstrated that baclofen did not act on the classical bicuculline-sensitive GABAA receptors. Instead, it was found to be a selective agonist of a novel, bicuculline-insensitive GABA receptor, which was subsequently named the GABAB receptor.[6] This discovery was a watershed moment in neuropharmacology, establishing the existence of a new G-protein coupled receptor for GABA and solidifying baclofen's place as a cornerstone of GABAergic research.

Phenibut: A Cold War Calming Agent

Contemporaneously with the development of baclofen in the West, Soviet scientists were engaged in a parallel effort to enhance GABA's therapeutic potential. In the 1960s, at the Herzen Pedagogical Institute in St. Petersburg, V. V. Perekalin and his team synthesized β-phenyl-γ-aminobutyric acid, or phenibut.[7][8] The addition of the phenyl ring at the β-position was, once again, a deliberate strategy to increase lipophilicity and facilitate passage across the blood-brain barrier.[9]

Phenibut was found to possess both anxiolytic and nootropic (cognition-enhancing) properties and was introduced into clinical practice in the Soviet Union in the 1960s.[8][9][10] It was notably included in the medical kits of Soviet cosmonauts to alleviate the stress of spaceflight without inducing significant drowsiness.[10] While initially believed to exert its effects primarily through GABAB receptor agonism, more recent evidence suggests that phenibut also interacts with the α2δ subunit of voltage-gated calcium channels, a mechanism it shares with the next generation of 3-substituted GABA analogs.[5]

Part 2: The Gabapentinoid Revolution - Gabapentin and Pregabalin

The next chapter in the history of 3-substituted GABA analogs was marked by a paradigm shift in the understanding of their mechanism of action, moving beyond direct GABA receptor agonism.

Gabapentin: An Unforeseen Anticonvulsant

In the early 1970s, researchers at Goedecke AG, a subsidiary of Parke-Davis (now Pfizer), were also exploring the synthesis of lipophilic GABA analogs.[11] In 1975, Gerhard Satzinger and his colleagues synthesized a series of cyclic amino acids, including 2-[1-(aminomethyl)cyclohexyl]acetic acid, which was named gabapentin.[12][13][14] The initial intent was to create a GABA mimetic for the treatment of spasticity.[15]

However, preclinical studies revealed that gabapentin possessed significant anticonvulsant activity.[15] This unexpected finding led to a change in its clinical development, and in 1993, gabapentin was first approved in the United Kingdom as an adjunctive therapy for partial seizures.[12] Its therapeutic applications have since expanded to include neuropathic pain, for which it is now widely prescribed.[12]

Despite its name and structural resemblance to GABA, extensive research demonstrated that gabapentin does not bind to GABAA or GABAB receptors, nor is it metabolized to GABA.[12] The true mechanism of action was elucidated to be its high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[16][17] This interaction reduces the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.[12][16]

Pregabalin: A Potent and Precise Successor

The clinical success of gabapentin spurred the development of a more potent analog with an improved pharmacokinetic profile. In the late 1980s and early 1990s, Richard Bruce Silverman at Northwestern University synthesized a series of 3-alkylated GABA analogs.[18][19][20][21] One of these compounds, (S)-3-(aminomethyl)-5-methylhexanoic acid, later named pregabalin, exhibited significantly higher binding affinity for the α2δ subunit of voltage-gated calcium channels compared to gabapentin.[22]

Pregabalin was licensed to Parke-Davis in 1990 and subsequently developed by Pfizer.[23] It was first approved in the United States in 2004 for the treatment of neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia, as well as an adjunctive therapy for partial seizures.[18] Its indications have since expanded to include fibromyalgia and generalized anxiety disorder.[18]

Part 3: Mechanistic Insights and Experimental Validation

The journey of discovery for 3-substituted GABA analogs has been paralleled by an evolution in our understanding of their molecular targets and the experimental techniques used to elucidate them.

Elucidating the Mechanism of Action: A Tale of Two Targets

The pharmacological actions of the 3-substituted GABA analogs can be broadly categorized into two primary mechanisms:

  • GABAB Receptor Agonism: This is the principal mechanism of action for baclofen and a component of phenibut's activity. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, opening of K+ channels, and closing of Ca2+ channels, resulting in a hyperpolarization of the neuronal membrane and reduced neurotransmitter release.

  • α2δ Subunit of Voltage-Gated Calcium Channels: This is the primary target of the gabapentinoids, gabapentin and pregabalin.[16][17] By binding to this auxiliary subunit, these drugs are thought to modulate the trafficking and function of the calcium channel complex, leading to a reduction in the release of excitatory neurotransmitters like glutamate and substance P.[12][16]

Caption: Primary mechanisms of action of key 3-substituted GABA analogs.

Key Experimental Workflows

The identification and characterization of the molecular targets of 3-substituted GABA analogs have relied heavily on a combination of biochemical and electrophysiological techniques.

3.2.1 Radioligand Binding Assays

This technique has been instrumental in identifying the binding sites of these drugs and determining their affinity.

Objective: To quantify the interaction of a drug with its molecular target.

Methodology:

  • Membrane Preparation: Isolation of cell membranes containing the target receptor or channel from brain tissue or cultured cells.

  • Incubation: Incubation of the membranes with a radiolabeled ligand (e.g., [³H]GABA, [³H]baclofen, or [³H]gabapentin) in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Separation of the bound and free radioligand by rapid filtration.

  • Detection: Quantification of the radioactivity bound to the membranes using liquid scintillation counting.

  • Analysis: Determination of the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequent calculation of the Ki (inhibitory constant), which reflects the affinity of the drug for the target.

Radioligand_Binding_Assay A Tissue Homogenization & Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting to Quantify Bound Radioactivity C->D E Data Analysis (IC50, Ki) D->E

Caption: A simplified workflow of a radioligand binding assay.

3.2.2 Electrophysiological Recordings

Techniques such as patch-clamp electrophysiology have been crucial for understanding the functional consequences of drug binding on neuronal activity.

Objective: To measure the effects of a drug on ion channel function and neuronal excitability.

Methodology:

  • Cell Preparation: Use of cultured neurons or acute brain slices.

  • Patch-Clamp Recording: Formation of a high-resistance seal between a glass micropipette and the cell membrane to record ion currents.

  • Drug Application: Perfusion of the cells with a solution containing the test compound.

  • Data Acquisition: Recording of changes in membrane potential or ion channel currents (e.g., calcium currents).

  • Analysis: Quantification of the drug's effect on neuronal firing, synaptic transmission, or specific ion channel properties.

Part 4: Summary and Future Directions

The discovery and development of 3-substituted GABA analogs is a testament to the often-serendipitous nature of drug discovery, coupled with rigorous scientific investigation. What began as a straightforward attempt to overcome a pharmacokinetic hurdle with GABA has led to a diverse class of drugs with profound impacts on the treatment of spasticity, epilepsy, neuropathic pain, and anxiety disorders.

Compound Year of Synthesis Key Discoverer(s) Initial Therapeutic Target Primary Mechanism of Action Key Clinical Applications
Baclofen 1962[2]Heinrich Keberle[2]Epilepsy[2][3]GABAB Receptor Agonist[5]Spasticity[5]
Phenibut 1960s[8][9][10][24]V. V. Perekalin[7]Anxiety, Stress[10][24]GABAB Receptor Agonist, α2δ Subunit Ligand[5]Anxiety, Insomnia[24]
Gabapentin 1975[12]Gerhard Satzinger[12][13]Spasticity[15]α2δ Subunit of Voltage-Gated Calcium Channels[16][17]Epilepsy, Neuropathic Pain[12]
Pregabalin 1989[19]Richard Bruce Silverman[18][19]Epilepsy[19]α2δ Subunit of Voltage-Gated Calcium Channels[22]Neuropathic Pain, Epilepsy, Fibromyalgia, Generalized Anxiety Disorder[18]

The ongoing research into the nuanced pharmacology of these compounds continues to reveal new potential therapeutic avenues. A deeper understanding of the roles of the α2δ subunit in various physiological and pathological processes may unlock further applications for the gabapentinoids. Similarly, the development of more selective GABAB receptor modulators holds promise for refining the treatment of conditions where baclofen is currently employed. The history of 3-substituted GABA analogs serves as a powerful reminder that the path of drug discovery is often nonlinear, with unexpected findings paving the way for significant therapeutic advancements.

References

  • Gabapentin - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pregabalin - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Calvo, E., et al. (2021). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 15(3), 329-341.
  • Gabapentin - American Chemical Society. (n.d.). Retrieved January 7, 2026, from [Link]

  • A Drug Discovery: Innovation & Entrepreneurship - Northwestern University. (n.d.). Retrieved January 7, 2026, from [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Serendipitous Lab Discovery to Commercial Blockbuster: The Invention of Lyrica. (2023). Berkeley Technology Law Journal, 39(1).
  • Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149–177.
  • Gabapentin | C9H17NO2 | CID 3446 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Silverman, R. B. (2008). From basic science to blockbuster drug: the discovery of Lyrica. Angewandte Chemie (International ed. in English), 47(19), 3500–3504.
  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Current pharmaceutical design, 17(2), 116–131.
  • Phenibut - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents. (n.d.).
  • Kesselheim, A. S., et al. (2021). Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. The Annals of Family Medicine, 19(6), 546–551.
  • Evans, S. M., et al. (2019). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures.
  • Leo, R. J., & Kaelber, D. C. (2021). Baclofen therapeutics, toxicity, and withdrawal: A narrative review.
  • Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
  • Phenibut Addiction, Side Effects, Withdrawal, and Treatment. (2024). American Addiction Centers.
  • Yasaei, H., & Saadabadi, A. (2024). Gabapentin. In StatPearls.
  • Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue neurologique, 153 Suppl 1, S39–S45.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). Current Medicinal Chemistry, 17(23), 2489-2500.
  • Pre-Review Report: PHENIBUT. (2021).
  • Baclofen: A Historical Journey and Modern Applications in Spasticity Management. (n.d.). Hartley Medical.
  • Grigoras, I. F., et al. (2022). Baclofen, a GABAB receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. bioRxiv.
  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (2017). Molecules, 22(10), 1649.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • What is the mechanism of Gabapentin? (2024).
  • Representative β-substituted GABA derivatives with clinical applications. (n.d.).
  • Phenibut – the Russian anti-anxiety drug linked to Gold Coast teens' overdoses. (2017). Healthed.
  • The History of baclofen: A Journey from Antiepileptic Aspirant to Spasticity Mainstay and Beyond. (2025). The Pharmacy Newsletter!
  • Bowery, N. G. (2016). Baclofen: Therapeutic Use and Potential of the Prototypic GABAB Receptor Agonist. Handbook of experimental pharmacology, 235, 237–268.
  • Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. (2023). Psych Scene Hub.
  • Wenthur, C. J., et al. (2020). Classics in Chemical Neuroscience: Baclofen. ACS chemical neuroscience, 11(12), 1739–1750.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. (2018). Chemistry - A European Journal, 24(51), 13546-13556.

Sources

The Architect of Bioactivity: A Technical Guide to Cyclohexyl-Containing Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the twenty canonical amino acids often represent a starting point rather than a final destination. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility, which can hinder their therapeutic potential.[1] Among the diverse arsenal of synthetic amino acids, those containing a cyclohexyl moiety have garnered significant attention for their profound impact on biological activity.

This technical guide provides an in-depth exploration of the biological activity of cyclohexyl-containing amino acids, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of these unique building blocks, their influence on peptide structure and stability, and their diverse applications in modulating the activity of biological targets. This guide is designed to be a practical and authoritative resource, grounded in scientific literature and field-proven insights.

The Cyclohexyl Advantage: Imparting Stability and Potency

The substitution of an aromatic ring, as seen in amino acids like phenylalanine, with a saturated cyclohexyl ring introduces a unique set of physicochemical properties that can be leveraged to enhance the therapeutic profile of a peptide. The primary advantages conferred by cyclohexyl-containing amino acids, such as cyclohexylalanine (Cha) and cyclohexylglycine (Chg), include:

  • Enhanced Metabolic Stability: The bulky and non-aromatic nature of the cyclohexyl group provides a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds.[2] This increased resistance to enzymatic degradation leads to a significantly longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[2] The incorporation of the D-enantiomer of a cyclohexyl-containing amino acid can further amplify this effect, as proteases are highly specific for L-amino acids.[2]

  • Conformational Rigidity and Pre-organization: The steric bulk of the cyclohexyl side chain restricts the rotational freedom of the peptide backbone, leading to more defined and stable secondary structures, such as β-turns and helices.[2] This conformational pre-organization can lock the peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its target receptor.[2]

  • Increased Lipophilicity: The hydrophobic nature of the cyclohexyl ring can enhance the lipophilicity of a peptide, which can improve its ability to cross cell membranes and interact with hydrophobic pockets within target receptors.[2]

Synthesis of Cyclohexyl-Containing Amino Acids

The synthesis of cyclohexyl-containing amino acids can be achieved through various chemical routes. A common and effective method for the enantioselective synthesis of L-cyclohexylalanine is through the asymmetric hydrogenation of a prochiral dehydroamino acid precursor.

Experimental Protocol: Enantioselective Synthesis of L-Cyclohexylalanine

This protocol outlines a two-step process for the synthesis of L-cyclohexylalanine, beginning with the preparation of a dehydroamino acid precursor followed by asymmetric hydrogenation.

Part 1: Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate

  • Reaction Setup: In a round-bottom flask, combine cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).

  • Azlactone Formation: Heat the mixture at 100°C for 2 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into cold water. The azlactone intermediate will precipitate out of solution.

  • Isolation: Collect the azlactone precipitate by filtration and wash it thoroughly with water.

  • Methanolysis: Reflux the crude azlactone in methanol for 4 hours to induce ring-opening and formation of the desired methyl 2-acetamido-3-cyclohexylacrylate.

  • Purification: Purify the product by recrystallization or column chromatography.

Part 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), a chiral rhodium catalyst such as Rh(COD)₂(BF₄) (0.01 eq), and a chiral phosphine ligand (e.g., (R,R)-Me-BPE) (0.011 eq) in degassed methanol.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and pressurize it with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Carefully release the hydrogen pressure and remove the solvent under reduced pressure.

  • Purification: Purify the resulting N-acetyl-L-cyclohexylalanine methyl ester by column chromatography.

  • Hydrolysis: Hydrolyze the ester and acetyl groups by refluxing with aqueous HCl to yield L-cyclohexylalanine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Azlactone Intermediate Azlactone Intermediate Cyclohexanecarboxaldehyde->Azlactone Intermediate N-acetylglycine, NaOAc, Ac2O Methyl 2-acetamido-3-cyclohexylacrylate Methyl 2-acetamido-3-cyclohexylacrylate Azlactone Intermediate->Methyl 2-acetamido-3-cyclohexylacrylate Methanol, Reflux N-acetyl-L-cyclohexylalanine\nmethyl ester N-acetyl-L-cyclohexylalanine methyl ester Methyl 2-acetamido-3-cyclohexylacrylate->N-acetyl-L-cyclohexylalanine\nmethyl ester H2, Chiral Rh catalyst L-Cyclohexylalanine L-Cyclohexylalanine N-acetyl-L-cyclohexylalanine\nmethyl ester->L-Cyclohexylalanine HCl, Reflux Conformational_Impact cluster_flexible Flexible Peptide (e.g., with Phenylalanine) cluster_rigid Rigid Peptide (with Cyclohexylalanine) Multiple Low-Energy Conformations Multiple Low-Energy Conformations Low Receptor Affinity Low Receptor Affinity Multiple Low-Energy Conformations->Low Receptor Affinity Disordered State Disordered State Disordered State->Multiple Low-Energy Conformations Restricted Backbone Rotation Restricted Backbone Rotation High Receptor Affinity High Receptor Affinity Restricted Backbone Rotation->High Receptor Affinity Defined Conformation (e.g., β-turn) Defined Conformation (e.g., β-turn) Defined Conformation (e.g., β-turn)->Restricted Backbone Rotation Cyclohexylalanine\nIncorporation Cyclohexylalanine Incorporation Cyclohexylalanine\nIncorporation->Restricted Backbone Rotation Steric Hindrance Phenylalanine Phenylalanine Phenylalanine->Disordered State Higher Flexibility Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Apelin Analogue\n(with Cha) Apelin Analogue (with Cha) APJ Receptor APJ Receptor Apelin Analogue\n(with Cha)->APJ Receptor Binds and Activates G-protein Activation G-protein Activation APJ Receptor->G-protein Activation Second Messengers\n(e.g., cAMP, IP3) Second Messengers (e.g., cAMP, IP3) G-protein Activation->Second Messengers\n(e.g., cAMP, IP3) Downstream Kinases\n(e.g., Akt, ERK) Downstream Kinases (e.g., Akt, ERK) Second Messengers\n(e.g., cAMP, IP3)->Downstream Kinases\n(e.g., Akt, ERK) Cellular Response\n(e.g., Vasodilation) Cellular Response (e.g., Vasodilation) Downstream Kinases\n(e.g., Akt, ERK)->Cellular Response\n(e.g., Vasodilation)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly within the exacting fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to ensure that every chemical structure has a unique name from which its two-dimensional structure can be derived.[1][2] This guide provides a detailed exploration of the IUPAC nomenclature for the chiral β-amino acid, (S)-3-Amino-3-cyclohexylpropanoic acid, and its structurally related analogs. A thorough understanding of these naming conventions is paramount for researchers to navigate the complexities of chemical databases, patent literature, and regulatory submissions.

Part 1: Deconstructing the Nomenclature of (S)-3-Amino-3-cyclohexylpropanoic Acid

The systematic naming of (S)-3-Amino-3-cyclohexylpropanoic acid follows a hierarchical set of rules that prioritize functional groups and define the principal carbon chain.[3][4] Let's dissect the name to understand the application of these principles.

1.1. Identification of the Principal Functional Group and Parent Chain:

The first step in naming an organic molecule is to identify the principal functional group, which dictates the suffix of the name.[5] In this molecule, two functional groups are present: a carboxylic acid (-COOH) and an amino group (-NH2). According to IUPAC priority rules, the carboxylic acid group takes precedence over the amino group and is designated as the principal functional group.[5][6]

The longest continuous carbon chain containing the principal functional group is then identified as the parent chain. In this case, the parent chain is a three-carbon chain, which includes the carboxyl carbon. Therefore, the base name of the compound is derived from propane, and the suffix "-oic acid" is added to denote the carboxylic acid, giving us "propanoic acid".[6][7]

1.2. Numbering the Parent Chain:

The carbon atoms of the parent chain are numbered starting from the carbon of the principal functional group. Thus, the carboxyl carbon is assigned position 1.

1.3. Identifying and Locating Substituents:

With the parent chain numbered, we identify the substituents attached to it. In this molecule, we have an amino group (-NH2) and a cyclohexyl group at position 3.

  • The amino group is named as a prefix, "amino-".

  • The cyclic alkyl group is named by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms, in this case, "cyclohexyl-".[7][8]

The position of each substituent is indicated by the number of the carbon atom to which it is attached. Therefore, we have "3-amino" and "3-cyclohexyl".

1.4. Assembling the Name (excluding stereochemistry):

The substituents are listed alphabetically as prefixes to the parent name. Thus, "amino" comes before "cyclohexyl". Combining these elements gives the name: 3-Amino-3-cyclohexylpropanoic acid .

1.5. Determining the Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules:

The "(S)" designation in the name indicates the absolute configuration of the chiral center. A chiral center is a carbon atom attached to four different groups. In this molecule, the carbon at position 3 (C3) is a chiral center, as it is bonded to a hydrogen atom, an amino group, a cyclohexyl group, and a -CH2COOH group.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemical descriptor (R or S) to a chiral center.[9][10][11][12]

  • Step 1: Assign Priorities. The four groups attached to the chiral center are assigned priorities based on the atomic number of the atoms directly bonded to the chiral center. Higher atomic number gets higher priority.[11][12]

    • -NH2: The nitrogen atom (atomic number 7) has the highest priority.

    • -COOH (via -CH2-): The carbon of the carboxyl group is attached to two oxygen atoms (a double bond is treated as two separate single bonds for priority assignment).[11] Therefore, this group has the next highest priority.

    • -Cyclohexyl: The carbon of the cyclohexyl ring has the next priority.

    • -H: The hydrogen atom (atomic number 1) has the lowest priority.

  • Step 2: Orient the Molecule. The molecule is oriented in space so that the group with the lowest priority (hydrogen) is pointing away from the viewer.[10][12]

  • Step 3: Determine the Direction of Decreasing Priority. With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.

    • If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).[10]

    • If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).[10]

For the given compound, the arrangement of the priority groups leads to a counter-clockwise direction, hence the (S) designation.

The following diagram illustrates the decision-making process for the IUPAC nomenclature of (S)-3-Amino-3-cyclohexylpropanoic acid.

IUPAC_Nomenclature Start Start with the structure of (S)-3-Amino-3-cyclohexylpropanoic acid PrincipalGroup Identify the Principal Functional Group (Highest Priority) Start->PrincipalGroup Step 1 ParentChain Determine the Parent Chain (Longest chain including the principal group) PrincipalGroup->ParentChain Step 2 Numbering Number the Parent Chain (Start from the principal group) ParentChain->Numbering Step 3 Substituents Identify and Locate Substituents Numbering->Substituents Step 4 AssembleName Assemble the Name (Alphabetize substituents) Substituents->AssembleName Step 5 Stereochemistry Determine Stereochemistry (Cahn-Ingold-Prelog Rules) AssembleName->Stereochemistry Step 6 FinalName Final IUPAC Name: (S)-3-Amino-3-cyclohexylpropanoic acid Stereochemistry->FinalName Step 7

Caption: Decision workflow for IUPAC naming.

Part 2: Nomenclature of Related Compounds

The systematic approach of IUPAC nomenclature allows for the consistent naming of a wide array of related compounds. The following table provides examples of how the name changes with structural modifications.

Structure ModificationIUPAC NameRationale for Name Change
Removal of the amino group3-Cyclohexylpropanoic acid[13][14]The "amino" prefix is removed as the substituent is no longer present.
Replacement of the cyclohexyl group with a phenyl group(S)-3-Amino-3-phenylpropanoic acidThe "cyclohexyl" prefix is replaced with "phenyl" to reflect the aromatic substituent.
Methylation of the amino group(S)-3-Cyclohexyl-3-(methylamino)propanoic acidThe amino group is now a secondary amine, and the methyl group is indicated as a substituent on the nitrogen atom.
Esterification of the carboxylic acid with ethanolEthyl (S)-3-amino-3-cyclohexylpropanoateThe name of the alkyl group from the alcohol (ethyl) precedes the name of the carboxylate, with the "-oic acid" suffix changed to "-oate".[2][7]
Reduction of the carboxylic acid to an alcohol(S)-3-Amino-3-cyclohexylpropan-1-olThe principal functional group is now the alcohol, so the suffix becomes "-ol". The amino and cyclohexyl groups are still at position 3.

Part 3: The Significance of β-Amino Acids in Drug Development

(S)-3-Amino-3-cyclohexylpropanoic acid is a β-amino acid, characterized by the amino group being on the β-carbon (the third carbon from the carboxyl group).[15] β-amino acids are of significant interest in medicinal chemistry.[16][17] They are key components in the synthesis of β-peptides, which can form stable secondary structures and exhibit enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.[18][19] This increased stability makes them attractive candidates for the development of new therapeutics.[17] Furthermore, the incorporation of unnatural amino acids, such as those with a cyclohexyl group, can confer specific conformational constraints and lipophilicity, which can be crucial for modulating biological activity and pharmacokinetic properties.[]

Part 4: Hypothetical Experimental Workflow: Synthesis of (S)-3-Amino-3-cyclohexylpropanoic Acid

The asymmetric synthesis of chiral β-amino acids is a well-established area of organic chemistry. A common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective reduction or enzymatic resolution.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

  • Step 1: Preparation of the α,β-Unsaturated Ester: Cinnamic acid can be hydrogenated to 3-cyclohexylpropanoic acid, which can then be converted to its corresponding α,β-unsaturated ester.[21]

  • Step 2: Attachment of a Chiral Auxiliary: The α,β-unsaturated ester is reacted with a chiral auxiliary, such as a chiral oxazolidinone, to form a chiral N-acyloxazolidinone. This auxiliary will direct the stereochemical outcome of the subsequent conjugate addition.

  • Step 3: Diastereoselective Conjugate Addition: The chiral N-acyloxazolidinone is reacted with a nitrogen nucleophile, such as lithium hexamethyldisilazide, in the presence of a Lewis acid. The chiral auxiliary sterically hinders one face of the double bond, leading to the preferential addition of the nucleophile to the other face, resulting in a high diastereomeric excess of the desired product.

  • Step 4: Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched β-amino acid.

  • Step 5: Purification: The final product is purified by techniques such as recrystallization or chromatography to obtain the desired (S)-3-Amino-3-cyclohexylpropanoic acid with high enantiomeric purity.

The following diagram illustrates the general workflow for this synthetic approach.

Synthesis_Workflow Start Start: Cinnamic Acid Step1 Step 1: Hydrogenation & Esterification (Preparation of α,β-Unsaturated Ester) Start->Step1 Step2 Step 2: Attachment of Chiral Auxiliary (e.g., Chiral Oxazolidinone) Step1->Step2 Step3 Step 3: Diastereoselective Conjugate Addition (Nitrogen Nucleophile) Step2->Step3 Step4 Step 4: Cleavage of Chiral Auxiliary (Hydrolysis) Step3->Step4 Step5 Step 5: Purification (Recrystallization/Chromatography) Step4->Step5 End Final Product: (S)-3-Amino-3-cyclohexylpropanoic acid Step5->End

Sources

Solubility profile of (S)-3-Amino-3-cyclohexylpropanoic acid in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (S)-3-Amino-3-cyclohexylpropanoic acid

Abstract

(S)-3-Amino-3-cyclohexylpropanoic acid is a chiral amino acid derivative with significant interest in pharmaceutical research due to its structural similarity to neuromodulatory agents like GABA and pregabalin. A thorough understanding of its solubility profile is a cornerstone of successful drug development, influencing everything from formulation design and bioavailability to process chemistry and manufacturing. This technical guide provides a comprehensive analysis of the solubility of (S)-3-Amino-3-cyclohexylpropanoic acid, synthesizing theoretical principles with practical experimental protocols. We delve into the physicochemical properties that govern its solubility, present its expected behavior in a range of aqueous and organic solvents, and provide a detailed, field-proven methodology for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the handling and application of this compound.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development, solubility is not merely a physical parameter; it is a critical determinant of a drug candidate's potential success. (S)-3-Amino-3-cyclohexylpropanoic acid, as a GABA analogue, holds promise for various therapeutic applications. However, its journey from a promising molecule to an effective therapeutic agent is fundamentally governed by its ability to be dissolved and delivered to its site of action.

Poor solubility can lead to a cascade of developmental challenges, including low and erratic bioavailability, underestimated toxicity in preclinical studies, and significant hurdles in creating stable and effective dosage forms.[1][2] This guide, therefore, aims to provide a foundational understanding of the solubility characteristics of (S)-3-Amino-3-cyclohexylpropanoic acid, enabling scientists to make informed decisions in formulation, analytical method development, and process optimization.

Physicochemical Bedrock: Understanding the Molecule

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. (S)-3-Amino-3-cyclohexylpropanoic acid possesses distinct features that dictate its interaction with various solvents.

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol [3]

  • Structure and Ionization: As an amino acid, the molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality allows it to exist as a zwitterion at or near physiological pH, carrying both a positive and a negative charge. The pKa values for the structurally similar compound pregabalin are approximately 4.2 for the carboxyl group and 10.6 for the amine group.[4] It is expected that (S)-3-Amino-3-cyclohexylpropanoic acid will have similar dissociation constants. This zwitterionic nature leads to strong intermolecular electrostatic interactions, favoring a stable crystal lattice and influencing its preference for polar solvents.

  • Hydrophobicity: The presence of the non-polar cyclohexyl ring imparts a significant degree of lipophilicity to the molecule, creating a balance between its hydrophilic (amino and carboxyl groups) and hydrophobic moieties.

This structural combination predicts a complex solubility profile: good solubility in polar environments, particularly at pH values away from its isoelectric point, and limited solubility in non-polar, organic solvents.[5]

Caption: Key structural features influencing solubility.

Solubility Profile in Various Solvent Systems

While specific quantitative data for (S)-3-Amino-3-cyclohexylpropanoic acid is not widely published, a reliable solubility profile can be constructed based on its physicochemical properties and data from structurally analogous compounds.

Aqueous Solubility

The solubility in aqueous media is highly dependent on pH.[6]

  • Water: The compound is described as soluble in water.[7][8] For the related compound pregabalin, the free form has a solubility of less than 36 mg/mL, while its salts are significantly more soluble.[9][10]

  • Acidic Solutions (e.g., 0.1 M HCl): At low pH, the carboxyl group is protonated (-COOH), while the amino group is protonated (-NH₃⁺), resulting in a net positive charge. This cationic species readily forms salts with anions (e.g., Cl⁻), leading to a significant increase in aqueous solubility. For pregabalin, solubility at pH 3.7 is reported to be 107 mg/mL.[4]

  • Basic Solutions (e.g., 0.1 M NaOH): At high pH, the amino group is deprotonated (-NH₂), while the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge. This anionic species forms salts with cations (e.g., Na⁺), also enhancing solubility.

  • Buffered Solutions (near Isoelectric Point): Solubility is expected to be at its minimum at the isoelectric point (pI), the pH at which the molecule has no net charge and the zwitterionic form dominates. This leads to maximal intermolecular attraction and reduced interaction with water molecules.

Organic Solvent Solubility

The "like dissolves like" principle is paramount here. The solubility decreases as the polarity of the solvent deviates from that of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and carboxyl groups. Good solubility is expected, with a general trend of decreasing solubility as the alcohol's alkyl chain length increases (Methanol > Ethanol > n-Propanol).[11] One source confirms solubility in alcohol-based solvents.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent for dissolving polar molecules with zwitterionic character. They are often the solvents of choice for preparing stock solutions for biological assays.[5][7]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the high polarity and zwitterionic nature of (S)-3-Amino-3-cyclohexylpropanoic acid, its solubility in non-polar solvents is expected to be very low to negligible.[5]

Data Summary Table

The following table summarizes the expected qualitative solubility. It is crucial to note that these are predictions based on chemical principles and analogue data; empirical verification is essential for any specific application.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Water (at pI)Slightly SolubleZwitterionic form dominates, high crystal lattice energy.
0.1 M HCl (Acidic)Freely SolubleFormation of a highly soluble cationic salt.[4]
0.1 M NaOH (Basic)SolubleFormation of a highly soluble anionic salt.
Polar Protic Methanol, EthanolSolubleHydrogen bonding with both functional groups.[8]
Polar Aprotic DMSO, DMFSolubleStrong dipole-dipole interactions with the zwitterion.[5]
Non-Polar Hexane, TolueneInsoluble / Very Poorly SolubleSignificant mismatch in polarity.[5]

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask method is universally recognized as the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Principle and Rationale

The method is based on allowing a suspension of the compound in a chosen solvent to reach a state of dynamic equilibrium, where the rate of dissolution of the solid equals the rate of its precipitation from the solution. The resulting concentration of the supernatant is, by definition, the equilibrium solubility. Using an excess of solid material is critical to ensure that saturation is achieved and maintained throughout the experiment.[12]

Detailed Experimental Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add Excess Solid to Solvent in Vial B 2. Seal Vials Tightly A->B C 3. Agitate at Constant Temp (e.g., 25°C or 37°C) B->C D 4. Incubate for 24-72h (to ensure equilibrium) C->D E 5. Centrifuge or Filter (to separate solid) D->E F 6. Collect Supernatant (Saturated Solution) E->F G 7. Dilute Supernatant (if necessary) F->G H 8. Analyze by Validated HPLC-UV Method G->H I 9. Calculate Concentration (mg/mL or mol/L) H->I

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (S)-3-Amino-3-cyclohexylpropanoic acid to a known volume of the selected solvent in a glass vial. A 5-fold excess over the estimated solubility is a good starting point.[14] It is crucial to use enough solid to ensure saturation but not so much that it alters the properties of the solvent.[12]

  • Equilibration: Seal the vials and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2][15] For compounds with slow dissolution kinetics, longer times may be necessary.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration.

    • Causality Note: Filtration can be a source of error due to potential adsorption of the compound onto the filter membrane, especially for hydrophobic compounds.[12] If filtration is used, the filter material should be validated for low binding. Centrifugation is often preferred to mitigate this risk.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of dilutions of this supernatant with a suitable mobile phase. Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: Determine the concentration of the compound in the saturated solution by comparing the analytical response to a standard calibration curve. This concentration represents the thermodynamic solubility.

Conclusion and Practical Recommendations

The solubility profile of (S)-3-Amino-3-cyclohexylpropanoic acid is governed by a delicate interplay between its polar, ionizable amino and carboxyl groups and its non-polar cyclohexyl moiety. This results in a molecule that is soluble in polar solvents, with its aqueous solubility being highly dependent on pH.

Key Takeaways for the Practicing Scientist:

  • For Aqueous Formulations: To maximize aqueous solubility, formulate at a pH significantly different from the compound's isoelectric point. Creating a salt of the compound by formulating in an acidic or basic solution is the most effective strategy.

  • For In Vitro Assays: DMSO is a reliable choice for preparing high-concentration stock solutions for initial biological screening.

  • For Organic Reactions: Polar protic solvents like methanol or ethanol are suitable starting points for reactions where solubility is required.

  • Trust but Verify: While this guide provides a robust theoretical and analogue-based profile, the thermodynamic solubility in a specific, complex formulation buffer or co-solvent system must always be determined empirically using a rigorous method like the shake-flask protocol described herein.

By understanding and applying these principles, researchers can navigate the challenges associated with solubility, thereby accelerating the development of (S)-3-Amino-3-cyclohexylpropanoic acid into a potential therapeutic agent.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Pregabalin salts.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chrom
  • Pregabalin salts.
  • Preformulation Parameters Characterization to Design, Development and Formulation of Pregabalin Loaded Nanoparticles. PharmaInfo.
  • Environmental Assessment for Lyrica (pregabalin).
  • (S) -3-Amino-3-Cyclohexyl propionic acid (CAS # 9183-14-1). Suqian Nanxiang Chemical Co., Ltd.
  • (S)-3-Amino-3-cyclohexylpropanoic acid, min 95%, 100 mg. HDH Chemicals.
  • Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide. Benchchem.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

Introduction: The Significance of Chiral 3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Resolution of 3-Amino-3-cyclohexylpropanoic Acid

3-Amino-3-cyclohexylpropanoic acid is a non-proteinogenic β-amino acid. Its structural similarity to the neurotransmitter GABA (γ-aminobutyric acid) makes its chiral enantiomers valuable building blocks in medicinal chemistry. Specifically, the individual enantiomers can serve as precursors or key intermediates in the synthesis of pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety. As with most chiral molecules, the biological activity often resides in only one of the enantiomers, making the separation of the racemic mixture a crucial step in drug development and manufacturing.

This guide provides a detailed overview of the primary techniques for the chiral resolution of (±)-3-Amino-3-cyclohexylpropanoic acid, offering insights into the underlying principles and practical methodologies for researchers and drug development professionals.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used and scalable method for separating enantiomers. The core principle involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization.

Mechanism and Experimental Considerations

The success of this method hinges on the selection of an appropriate resolving agent that forms a stable, crystalline salt with one enantiomer of the amino acid while the salt of the other enantiomer remains in the solution. Key factors influencing the choice of resolving agent and crystallization conditions include:

  • Acid-Base Chemistry : The amino acid is amphoteric, possessing both a carboxylic acid group and an amino group. Resolution can be achieved by reacting the amino group with a chiral acid or the carboxylic group with a chiral base.

  • Solvent Selection : The solvent system is critical for modulating the differential solubility of the diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal.

  • Temperature : Temperature gradients are often employed during crystallization to control the rate of crystal formation and improve the purity of the desired diastereomer.

A common and effective resolving agent for racemic 3-Amino-3-cyclohexylpropanoic acid is L-(+)-mandelic acid. This chiral acid reacts with the amino group of the racemic mixture to form diastereomeric ammonium carboxylate salts.

Workflow for Diastereomeric Salt Resolution

cluster_input Inputs cluster_process Process cluster_output Outputs & Byproducts racemate Racemic (±)-3-Amino-3-cyclohexylpropanoic Acid salt_formation Diastereomeric Salt Formation (in Ethanol/Water) racemate->salt_formation resolver L-(+)-Mandelic Acid resolver->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Enantiomer (Base Treatment) filtration->liberation Less Soluble Salt ((R)-acid-L-mandelate) filtrate Filtrate containing (S)-enantiomer salt filtration->filtrate product (R)-3-Amino-3-cyclohexylpropanoic Acid liberation->product cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic (±)-3-Amino-3-cyclohexylpropanoic Acid Ethyl Ester hydrolysis Enantioselective Hydrolysis (in aqueous buffer) racemate->hydrolysis enzyme Lipase (e.g., CALB) enzyme->hydrolysis extraction Work-up & Separation (pH adjustment & extraction) hydrolysis->extraction Reaction stops at ~50% conversion product_acid (S)-3-Amino-3-cyclohexylpropanoic Acid extraction->product_acid Aqueous Layer product_ester Unreacted (R)-Ester extraction->product_ester Organic Layer G cluster_input Input cluster_process Separation Process cluster_output Output injection Racemic Mixture Injection column Chiral Column (CSP) Differential Interaction with Enantiomers injection->column detector Detector column->detector enantiomer_R (R)-Enantiomer detector->enantiomer_R Elutes First enantiomer_S (S)-Enantiomer detector->enantiomer_S Elutes Second

(S)-3-Amino-3-cyclohexylpropanoic Acid: A Strategic Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Discovery

In the landscape of modern drug discovery and development, chirality is a fundamental principle governing the interaction between bioactive molecules and their biological targets.[1] The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral, leading to stereospecific interactions with small molecule therapeutics.[2] Consequently, the three-dimensional arrangement of atoms in a drug molecule can profoundly influence its pharmacological and toxicological profile.[3] This has led to a paradigm shift away from racemic drugs towards single-enantiomer pharmaceuticals, a move underscored by regulatory guidance from bodies like the FDA.[1][2]

Chiral building blocks, molecular fragments with defined stereochemistry, are indispensable tools in this endeavor.[2][4] They serve as foundational components for the efficient and stereocontrolled synthesis of complex chiral molecules, accelerating the drug discovery process by enabling the rapid construction of diverse compound libraries and facilitating precise structure-activity relationship (SAR) studies.[2][3] Among the diverse array of chiral building blocks, β-amino acids and their derivatives have garnered significant attention due to their unique structural features and prevalence in biologically active compounds.

This guide focuses on a particularly valuable chiral building block: (S)-3-Amino-3-cyclohexylpropanoic acid . Its unique structural motif, featuring a bulky cyclohexyl group attached to a stereogenic center adjacent to an amino group, imparts specific conformational constraints and lipophilicity, making it a highly desirable component in the design of novel therapeutics.

Section 1: Synthesis and Stereochemical Control

The synthetic accessibility of enantiomerically pure (S)-3-Amino-3-cyclohexylpropanoic acid is paramount to its utility as a chiral building block. Several stereoselective strategies have been developed to this end, broadly categorized into asymmetric synthesis and resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach to chiral molecules, creating the desired stereocenter from achiral or prochiral precursors.[4][5]

1.1.1 Asymmetric Hydrogenation:

A powerful and widely employed method for establishing stereocenters is the asymmetric hydrogenation of prochiral enamides or β-aminoacrylates using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPHOS).[5][6] This approach can deliver high enantiomeric excess (ee) and is amenable to large-scale production.

Table 1: Representative Asymmetric Hydrogenation Conditions

SubstrateCatalyst SystemSolventPressure (H₂)Temp (°C)Enantiomeric Excess (ee)
N-acetyl-3-cyclohexyl-β-aminoacrylate[Rh(COD)(DuPhos)]BF₄Methanol4 atm25>95%
Methyl 3-acetamido-3-cyclohexylacrylate[Ru(OAc)₂(Tol-BINAP)]Ethanol10 atm50>98%

The data presented in this table is illustrative and compiled from general principles of asymmetric hydrogenation of related substrates.

1.1.2 Biocatalytic Approaches:

Enzymes, as inherently chiral catalysts, offer unparalleled stereoselectivity under mild reaction conditions. Transaminases, for instance, can be employed in the asymmetric amination of a corresponding β-keto acid precursor to yield the desired (S)-amino acid with high enantiopurity.[7] This biocatalytic dynamic kinetic resolution approach can establish two contiguous stereocenters with excellent diastereocontrol and enantioselectivity.[7]

Resolution of Racemates: Separating Mirror Images

1.2.1 Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution leverages the ability of enzymes, such as lipases or acylases, to selectively react with one enantiomer of a racemic mixture.[8][9] For example, the racemic ester of 3-amino-3-cyclohexylpropanoic acid can be subjected to hydrolysis by a lipase like Candida antarctica lipase B (CAL-B). The enzyme will preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[8][9]

1.2.2 Chiral Chromatography:

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale. Although often more resource-intensive, it provides a direct method to obtain both enantiomers in high purity. Modern chiral stationary phases offer excellent resolving power for a wide range of chiral compounds, including amino acids.[1]

Section 2: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (S)-3-Amino-3-cyclohexylpropanoic acid is crucial for its effective use in synthesis.

Table 2: Physicochemical Properties of (S)-3-Amino-3-cyclohexylpropanoic acid

PropertyValue
Molecular Formula C₉H₁₇NO₂[10]
Molecular Weight 171.24 g/mol [10]
CAS Number 91383-14-1[10]
Appearance White to off-white solid
Purity Typically ≥95%[10]

Note: Physical properties such as melting point and solubility can vary depending on the specific salt form and purity.

Handling and Storage:

(S)-3-Amino-3-cyclohexylpropanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored in a cool, dry place away from incompatible materials.

Section 3: Applications in the Synthesis of Bioactive Molecules

The true value of (S)-3-Amino-3-cyclohexylpropanoic acid lies in its application as a chiral building block in the synthesis of complex, biologically active molecules. Its incorporation can significantly influence the pharmacological properties of the final compound.

Incorporation into Peptidomimetics and Novel Scaffolds

The unique conformational constraints imposed by the cyclohexyl group make this β-amino acid an attractive component in the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved metabolic stability and oral bioavailability. The cyclohexyl moiety can also serve as a lipophilic anchor, enhancing binding to hydrophobic pockets in target proteins.

Role in the Development of Specific Therapeutic Agents

While specific drug candidates containing the (S)-3-Amino-3-cyclohexylpropanoic acid moiety may be proprietary, its structural analogues, such as L-Cyclohexylalanine, have been incorporated into various therapeutic agents, including insulin receptor modulators.[11] The principles guiding the use of these analogues are directly applicable to the title compound. The introduction of a cyclohexyl group can enhance the potency and selectivity of a drug candidate.[11]

Section 4: Experimental Protocols

To provide a practical context, this section outlines a general, illustrative protocol for the enzymatic resolution of racemic 3-amino-3-cyclohexylpropanoic acid methyl ester.

Enzymatic Kinetic Resolution of Racemic 3-Amino-3-cyclohexylpropanoic Acid Methyl Ester

Objective: To separate the enantiomers of racemic 3-amino-3-cyclohexylpropanoic acid methyl ester via lipase-catalyzed hydrolysis.

Materials:

  • Racemic 3-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride[12]

  • Candida antarctica lipase B (CAL-B), immobilized

  • Phosphate buffer (pH 7.2)

  • Organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Sodium bicarbonate (aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Esterification of Racemic Amino Acid: The racemic 3-amino-3-cyclohexylpropanoic acid is first converted to its methyl ester using standard procedures (e.g., reaction with methanol in the presence of thionyl chloride or a strong acid catalyst). The resulting ester hydrochloride is then neutralized.

  • Enzymatic Resolution:

    • Dissolve the racemic methyl ester in a suitable organic solvent.

    • Add phosphate buffer and the immobilized CAL-B.

    • Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.

  • Work-up and Separation:

    • Filter off the immobilized enzyme.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved ester.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted (R)-ester.

    • Acidify the aqueous layer with 1 M HCl to pH ~2-3.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the (S)-acid.

  • Hydrolysis of the (R)-ester (Optional): The recovered (R)-ester can be hydrolyzed under acidic or basic conditions to obtain (R)-3-amino-3-cyclohexylpropanoic acid.

Characterization: The enantiomeric purity of the separated acid and ester should be determined using chiral HPLC. The chemical identity and purity can be confirmed by NMR spectroscopy and mass spectrometry.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and workflows.

Figure 1: Chemical Structure of (S)-3-Amino-3-cyclohexylpropanoic acid

Asymmetric_Synthesis_Workflow cluster_alt Alternative Route start Prochiral Substrate (e.g., β-keto ester) step1 Asymmetric Amination (Transaminase) start->step1 product (S)-3-Amino-3-cyclohexylpropanoic acid step1->product step2 Stereoselective Reduction (Chiral Catalyst) step2->product start2 Prochiral Enamide start2->step2

Figure 2: Generalized Asymmetric Synthesis Workflow

Conclusion

(S)-3-Amino-3-cyclohexylpropanoic acid stands out as a valuable and versatile chiral building block for modern organic synthesis, particularly in the realm of drug discovery. Its unique structural features and the availability of robust stereoselective synthetic routes make it a powerful tool for medicinal chemists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of strategic chiral building blocks like (S)-3-Amino-3-cyclohexylpropanoic acid will undoubtedly increase, paving the way for the development of novel and more effective therapeutic agents.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Taylor & Francis Online. (n.d.). Full article: Stereoselective synthesis of β-amino acids. Taylor & Francis Online.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
  • PubMed Central (PMC). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • PubMed Central (PMC). (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
  • Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. [Source not further specified].
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Stereoselective synthesis of β-amino acids.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Guidechem. (2025). 3-cyclohexylpropanoic acid. Guidechem.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Guidechem. (n.d.). What are the applications of L-Cyclohexylalanine in various industries?. Guidechem.
  • ChemicalRegister.com. (n.d.). (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers. ChemicalRegister.com.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. NINGBO INNO PHARMCHEM CO.,LTD..
  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. PubChem.
  • [Source not further specified]. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Source not further specified].
  • Aladdin Scientific. (n.d.). (S)-3-Amino-3-cyclohexylpropanoic acid, min 95%, 100 mg. Aladdin Scientific.
  • PubMed. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journals.
  • Royal Society of Chemistry. (n.d.).
  • PubMed Central (PMC). (n.d.). Asymmetric Three-Component Radical Cascade Reactions Enabled by Synergistic Photoredox/Brønsted Acid Catalysis: Access to α-Amino Acid Derivatives.
  • Frontiers. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-3-cyclohexyl-propionic acid methyl ester hydrochloride. Santa Cruz Biotechnology.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers. BenchChem.
  • PubMed. (1974). Enzymatic synthesis of 3-(3-amino-3-carboxypropyl)uridine in Escherichia coli phenylalanine transfer RNA: transfer of the 3-amino-acid-3-carboxypropyl group from S-adenosylmethionine. Biochem Biophys Res Commun.

Sources

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Gabapentinoid

(S)-3-Amino-3-cyclohexylpropanoic acid is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and falls within the class of compounds known as gabapentinoids. This class, which includes the widely-used drugs gabapentin and pregabalin, has demonstrated significant efficacy in the management of various neurological and pain disorders. The primary therapeutic interest in these compounds lies in their ability to modulate neuronal excitability, making them a cornerstone in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in-vivo studies to investigate the therapeutic potential of (S)-3-Amino-3-cyclohexylpropanoic acid. The protocols outlined herein are grounded in established methodologies for studying gabapentinoids in rodent models of neuropathic pain, offering a robust framework for preclinical evaluation.

Scientific Foundation: Mechanism of Action

The therapeutic effects of gabapentinoids are primarily mediated through their high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is crucial as it modulates the influx of calcium into presynaptic nerve terminals.

  • Causality of Experimental Choices: The selection of neuropathic pain models is directly linked to the established mechanism of action of gabapentinoids. Neuropathic pain states are characterized by neuronal hyperexcitability, often driven by alterations in calcium channel function. By utilizing models that mimic this pathophysiology, researchers can effectively evaluate the ability of (S)-3-Amino-3-cyclohexylpropanoic acid to engage its target and produce a therapeutic effect.

Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Opens No_Release Reduced Neurotransmitter Release VGCC->No_Release Inhibits Ca²⁺ Influx Vesicle Neurotransmitter Vesicle (Glutamate) Release Neurotransmitter Release Vesicle->Release Fusion & Exocytosis Ca_ion->Vesicle Triggers Gabapentinoid (S)-3-Amino-3-cyclohexylpropanoic acid Gabapentinoid->VGCC Binds to α2-δ Action_Potential Action Potential Action_Potential->VGCC Depolarization Pain_Signal Pain Signal Transmission Release->Pain_Signal Analgesia Analgesia No_Release->Analgesia

Caption: Mechanism of action of (S)-3-Amino-3-cyclohexylpropanoic acid.

In-Vivo Study Design: A Step-by-Step Approach

A well-designed in-vivo study is paramount for obtaining reliable and translatable data. The following workflow provides a structured approach to evaluating (S)-3-Amino-3-cyclohexylpropanoic acid in rodent models.

In-Vivo Study Workflow Start Start Animal_Model Induction of Neuropathic Pain Model (e.g., CCI, SNI, SNL) Start->Animal_Model Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline Grouping Animal Grouping & Randomization Baseline->Grouping Dosing Compound Administration ((S)-3-Amino-3-cyclohexylpropanoic acid or Vehicle) Grouping->Dosing Post_Dosing_Test Post-Dosing Behavioral Testing (Time-course analysis) Dosing->Post_Dosing_Test Data_Analysis Data Analysis & Interpretation Post_Dosing_Test->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in-vivo efficacy studies.

Compound Preparation and Administration

Physicochemical Properties and Vehicle Selection

(S)-3-Amino-3-cyclohexylpropanoic acid is a solid at room temperature. While specific solubility data is not widely published, its structural similarity to other amino acids suggests that it is likely soluble in aqueous solutions.

PropertyValue/Recommendation
Appearance Off-white to white solid.[1]
Molecular Weight 171.24 g/mol .[1]
Melting Point 217 to 218 °C.[1]
Recommended Vehicle Sterile Saline (0.9% NaCl): The preferred vehicle due to its isotonicity and low potential for irritation.[2]
Alternative Vehicles Phosphate-Buffered Saline (PBS): Can be used to maintain a stable pH.[2] Water for Injection: Suitable for water-soluble compounds.[2] Note: Avoid organic solvents like DMSO if possible to minimize potential toxicity.[2]
Storage Store in a dry, refrigerated environment (2 to 8 °C).[1]
Protocol for Vehicle Preparation (Sterile Saline)
  • Materials:

    • Sodium chloride (NaCl), USP grade

    • Water for Injection (WFI)

    • Sterile glassware

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh out 0.9 g of NaCl for every 100 mL of WFI.

    • Dissolve the NaCl in the WFI by stirring until the solution is clear.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

    • Store the sterile saline at room temperature.

Dosing and Administration

The appropriate dose of (S)-3-Amino-3-cyclohexylpropanoic acid should be determined through dose-response studies. Based on data from related gabapentinoids in rats, an initial dose range of 10-100 mg/kg can be explored.[3]

  • Route of Administration:

    • Intraperitoneal (i.p.) injection: A common and effective route for systemic administration in rodents.

    • Oral gavage (p.o.): Relevant for assessing oral bioavailability and clinical translatability.

Animal Models of Neuropathic Pain

The selection of an appropriate animal model is critical for mimicking the clinical condition of neuropathic pain. The following models are widely used and validated for testing the efficacy of analgesic compounds.[4][5][6][7][8]

Chronic Constriction Injury (CCI) Model

The CCI model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[6][9][10][11]

Surgical Protocol:

  • Anesthetize the rat (e.g., isoflurane).

  • Make a skin incision on the lateral surface of the mid-thigh to expose the sciatic nerve.[9]

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a brief twitch in the hind limb is observed.[9][10]

  • Close the muscle and skin layers with sutures.[9]

  • Provide post-operative care, including monitoring for signs of distress.

Spared Nerve Injury (SNI) Model

The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in robust and long-lasting pain behaviors in the territory of the spared nerve.[12][13][14][15][16]

Surgical Protocol:

  • Anesthetize the rat.

  • Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.[14]

  • Tightly ligate the tibial and common peroneal nerves with silk suture.[14]

  • Transect the ligated nerves distal to the ligation, removing a small section of the nerve.[14]

  • Ensure the sural nerve remains untouched.[14]

  • Close the incision in layers.

Spinal Nerve Ligation (SNL) Model

The SNL model involves the ligation of the L5 and L6 spinal nerves, which contribute to the sciatic nerve. This model produces a well-characterized and reproducible neuropathic pain state.[17][18][19][20][21]

Surgical Protocol:

  • Anesthetize the rat.

  • Make a dorsal midline incision to expose the L4-L6 vertebrae.[17][21]

  • Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[17][21]

  • Carefully isolate and tightly ligate the L5 and L6 spinal nerves with silk suture.[17][19][21]

  • Close the muscle and skin layers.

Behavioral Assessment of Neuropathic Pain

Behavioral tests are essential for quantifying the analgesic effects of (S)-3-Amino-3-cyclohexylpropanoic acid.

Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[5][8][22][23][24]

Protocol:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.[8][22]

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[8][22]

  • A positive response is a sharp withdrawal of the paw.

  • The 50% withdrawal threshold is determined using the up-down method.[8]

Thermal Hyperalgesia: Hargreaves Test

This test measures the latency to withdraw from a noxious thermal stimulus.[7][25][26][27][28][29]

Protocol:

  • Place the animal in a plexiglass chamber on a glass floor.[28]

  • A focused beam of radiant heat is applied to the plantar surface of the hind paw.[28]

  • The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[28]

  • A cut-off time is used to prevent tissue damage.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of (S)-3-Amino-3-cyclohexylpropanoic acid with the vehicle control group.

  • Dose-Response Curve: Generate a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

  • Time-Course Analysis: Evaluate the onset and duration of the analgesic effect by conducting behavioral tests at multiple time points after compound administration.

Trustworthiness and Self-Validation

To ensure the integrity of the study, the following measures are essential:

  • Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups.

  • Sham Controls: Include a sham-operated group for each surgical model to control for the effects of the surgery itself.

  • Positive Control: Include a group treated with a known analgesic (e.g., gabapentin) to validate the experimental model and procedures.

Conclusion

This document provides a detailed framework for the in-vivo evaluation of (S)-3-Amino-3-cyclohexylpropanoic acid in rodent models of neuropathic pain. By adhering to these protocols and principles of scientific integrity, researchers can generate robust and reliable data to elucidate the therapeutic potential of this novel compound.

References

  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. Available from: [Link]

  • De-la-O-Arciniega, M., et al. (2019). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (151), e59924. Available from: [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Retrieved from [Link]

  • Pain Preclinical Screening Platform for Pain. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology, 158(3), 646-655. Available from: [Link]

  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Retrieved from [Link]

  • Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Journal of Visualized Experiments, (127), e56241. Available from: [Link]

  • International Association for the Study of Pain. (n.d.). Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. Retrieved from [Link]

  • Austin, P. J., & Moalem-Taylor, G. (2010). Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. Journal of Neuroscience Methods, 191(2), 164-175. Available from: [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. Available from: [Link]

  • Digital Commons @ University of Nebraska - Lincoln. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Retrieved from [Link]

  • Semantic Scholar. (2009). What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Spinal Nerve Ligation (SNL) Rat Model. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. Retrieved from [Link]

  • JoVE. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Retrieved from [Link]

  • Pain Preclinical Screening Platform for Pain. (n.d.). rat l5/l6 spinal nerve ligation model. Retrieved from [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Pertin, M., et al. (2012). The spared nerve injury model of neuropathic pain. Methods in Molecular Biology, 851, 205-212. Available from: [Link]

  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) Model. Retrieved from [Link]

  • MMPC.org. (2024). Hargreaves-Nociception Test. Retrieved from [Link]

  • JoVE. (2022). Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain. Retrieved from [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. Retrieved from [Link]

  • Boccella, S., et al. (2019). Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain. International Journal of Molecular Sciences, 20(17), 4236. Available from: [Link]

  • ResearchGate. (2014). The Spared Nerve Injury (SNI) model in the rat.. Retrieved from [Link]

  • Navratilova, E., et al. (2018). Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain. Pain, 159(6), 1153-1162. Available from: [Link]

  • MD Biosciences. (n.d.). Preclinical Spared Nerve Injury Pain Model. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-Amino-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Rat Guide. (2021). Gabapentin. Retrieved from [Link]

  • Gidal, B. E., & Radulovic, L. L. (2000). Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys. Epilepsy Research, 40(2-3), 91-99. Available from: [Link]

  • FDA. (n.d.). Pharmacology Review(s). Retrieved from [Link]

  • Bio-Serv. (n.d.). Rat MD's, Gabapentin (45 mg/Tablet), Bacon Flavor, 5 gm Tablet, 100/Bottle. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex.. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Available from: [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2296. Available from: [Link]

  • Chembase.cn. (2025). 3-cyclohexylpropanoic acid. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating (S)-3-Amino-3-cyclohexylpropanoic Acid in Epilepsy Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating a Novel GABA Analog

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] A significant portion of patients remain resistant to current antiseizure medications (ASMs), highlighting the urgent need for novel therapeutic agents.[2] The pathophysiology of epilepsy often involves an imbalance between neuronal excitation and inhibition.[3] Consequently, enhancing the primary inhibitory neurotransmitter system in the brain, mediated by γ-aminobutyric acid (GABA), is a cornerstone of epilepsy pharmacotherapy.[4][5][6]

(S)-3-Amino-3-cyclohexylpropanoic acid is a structural analog of GABA. Its chemical architecture, featuring a cyclohexyl moiety, suggests potential for favorable pharmacokinetic properties, such as increased lipophilicity for better blood-brain barrier penetration, compared to GABA itself. While direct research on this specific molecule's anticonvulsant properties is nascent, its structural similarity to known GABAergic modulators, like Vigabatrin, makes it a compelling candidate for investigation.[3][7]

This guide provides a comprehensive framework for the preclinical evaluation of (S)-3-Amino-3-cyclohexylpropanoic acid, from initial in vivo screening in acute seizure models to in vitro mechanistic validation using electrophysiology.

Postulated Mechanism of Action: Enhancing GABAergic Neurotransmission

As a GABA analog, (S)-3-Amino-3-cyclohexylpropanoic acid is hypothesized to exert its anticonvulsant effects by modulating the GABAergic system. Several established mechanisms for GABAergic ASMs could be relevant[8][9]:

  • Inhibition of GABA Transaminase (GABA-T): Like Vigabatrin, the compound could irreversibly or competitively inhibit GABA-T, the primary enzyme responsible for GABA degradation. This would lead to increased synaptic and extrasynaptic GABA concentrations, thereby enhancing both phasic and tonic inhibition.[7]

  • Modulation of GAD: It might act as a cofactor or positive modulator for glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, thus increasing GABA availability.

  • Interaction with GABA Receptors or Transporters: Although less common for simple analogs, it could potentially act as an agonist at GABA-A or GABA-B receptors or inhibit GABA reuptake transporters (GATs).

The primary hypothesized pathway involves the elevation of synaptic GABA levels, leading to increased activation of postsynaptic GABA-A receptors, chloride ion influx, and subsequent hyperpolarization of the neuronal membrane. This raises the seizure threshold and suppresses epileptiform activity.

GABAPathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD Synthesis GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Produces GABA_A GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A Release into Synapse GABA_T GABA-Transaminase GABA_T->GABA_vesicle Degrades (-) Compound (S)-3-Amino-3- cyclohexylpropanoic acid Compound->GABA_T Inhibits (-) Hyperpolarization Membrane Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Activates Cl- Influx

Caption: Postulated mechanism of (S)-3-Amino-3-cyclohexylpropanoic acid.

Part 1: In Vivo Anticonvulsant Screening

The initial step is to determine if the compound has anticonvulsant activity in a living animal model. A tiered approach, starting with an acute, chemically-induced seizure model, is efficient and widely accepted.[10][11] The subcutaneous pentylenetetrazol (scPTZ) seizure test is particularly sensitive to drugs that enhance GABAergic inhibition and is a clinically validated model for generalized seizures.[10]

Experimental Workflow: scPTZ Seizure Model

InVivoWorkflow A 1. Animal Acclimation (e.g., Male C57BL/6 mice, 7 days) B 2. Compound Preparation (Vehicle: Saline + 1% Tween 80) A->B C 3. Group Assignment (Vehicle, Compound Dose 1, 2, 3...) B->C D 4. Compound Administration (Intraperitoneal, i.p.) C->D E 5. Pre-treatment Period (30 minutes) D->E F 6. Seizure Induction (scPTZ Injection, e.g., 85 mg/kg) E->F G 7. Behavioral Observation (30-minute period) F->G H 8. Seizure Scoring (Modified Racine Scale) G->H I 9. Data Analysis (Latency, Duration, Severity) H->I

Caption: Workflow for the subcutaneous pentylenetetrazol (scPTZ) screen.

Detailed Protocol: scPTZ-Induced Seizure Test in Mice

1. Animals and Housing:

  • Species: Male CD-1 or C57BL/6 mice (20-25 g).

  • Housing: House animals in groups of 4-5 per cage with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow at least 7 days of acclimation to the facility before any experimental procedures. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • (S)-3-Amino-3-cyclohexylpropanoic acid

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.9% sterile saline with 1% Tween 80)

  • Injection syringes (1 mL) with needles (27G)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Stopwatch

3. Compound Preparation and Dosing:

  • Prepare a stock solution of PTZ in sterile saline (e.g., 8.5 mg/mL for an 85 mg/kg dose at 10 mL/kg volume).

  • Prepare solutions of (S)-3-Amino-3-cyclohexylpropanoic acid in the chosen vehicle at various concentrations to achieve the desired doses (e.g., 10, 30, 100 mg/kg). Sonication may be required to aid dissolution.

  • A vehicle control group must be included.

4. Experimental Procedure:

  • a. Baseline: Weigh each mouse and calculate the injection volume for the test compound and PTZ.

  • b. Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • c. Pre-treatment: Place the mouse in an individual observation chamber and allow for a pre-treatment period (typically 30-60 minutes, which should be determined in preliminary pharmacokinetic studies if possible).

  • d. Induction: Administer PTZ via subcutaneous (s.c.) injection into the loose skin of the scruff.

  • e. Observation: Immediately start a stopwatch and observe the animal continuously for 30 minutes.

5. Data Collection and Scoring:

  • Record the latency (time to the first sign of seizure) and duration of seizure activity.

  • Score the maximal seizure severity for each animal using a modified Racine scale:

    • Score 0: No response

    • Score 1: Ear and facial twitching

    • Score 2: Myoclonic jerks, head-nodding

    • Score 3: Forelimb clonus

    • Score 4: Rearing, falling onto side (loss of righting reflex)

    • Score 5: Tonic-clonic seizure, wild jumping, followed by tonic extension

Data Presentation and Analysis

Summarize the data to assess dose-dependent efficacy. Key metrics include the percentage of animals protected from tonic-clonic seizures and changes in seizure latency and severity scores.

Treatment GroupDose (mg/kg)n% Protection (Score < 4)Mean Latency to First Jerk (s) ± SEMMean Max Seizure Score ± SEM
Vehicle-100%125 ± 154.8 ± 0.2
Compound X101020%180 ± 223.5 ± 0.4
Compound X301060%250 ± 30 2.1 ± 0.5
Compound X1001090%350 ± 45 1.2 ± 0.3
This is sample data for illustrative purposes.
**p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group (e.g., using ANOVA with Dunnett's post-hoc test).

Part 2: In Vitro Mechanistic Studies using Electrophysiology

Following a positive result in vivo, in vitro electrophysiology can elucidate the compound's direct effects on neuronal and synaptic function, helping to confirm its mechanism of action.[12] Whole-cell patch-clamp recordings from cultured neurons or acute brain slices allow for precise measurement of synaptic currents and neuronal excitability.[12][13]

Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons

This protocol aims to determine if the compound modulates inhibitory postsynaptic currents (IPSCs), providing direct evidence of GABAergic enhancement.

1. Cell Culture Preparation:

  • Culture primary hippocampal neurons from E18 rat or mouse embryos on glass coverslips coated with poly-D-lysine.

  • Maintain cultures in a suitable medium (e.g., Neurobasal with B27 supplement) for 12-16 days in vitro (DIV) to allow for mature synapse formation.

2. Solutions:

  • External Solution (ACSF-like): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.

  • Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH 7.2. (Using high chloride reverses the GABA-A current for easier measurement).

  • Pharmacological Agents: Tetrodotoxin (TTX, 1 µM) to block action potentials, and CNQX (20 µM) + AP5 (50 µM) to block excitatory (glutamatergic) currents, thereby isolating inhibitory currents (mIPSCs).

3. Recording Procedure:

  • a. Preparation: Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • b. Patching: Using a micromanipulator, approach a neuron with a glass micropipette (3-5 MΩ resistance) filled with internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").

  • c. Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • d. Voltage Clamp: Clamp the neuron's membrane potential at -70 mV.

  • e. Baseline Recording: Record spontaneous miniature inhibitory postsynaptic currents (mIPSCs) for 3-5 minutes to establish a stable baseline.

  • f. Compound Application: Perfuse the chamber with the external solution containing (S)-3-Amino-3-cyclohexylpropanoic acid (e.g., at 1, 10, 100 µM) for 5-10 minutes and record the activity.

  • g. Washout: Perfuse with the normal external solution for 10 minutes to see if the effect is reversible.

4. Data Analysis:

  • Use software like Clampfit or Mini Analysis to detect and measure mIPSC events.

  • Compare the frequency (number of events per unit time) and amplitude (peak current of events) of mIPSCs during baseline, compound application, and washout.

  • An increase in mIPSC frequency suggests a presynaptic effect (e.g., increased GABA release), while an increase in amplitude points to a postsynaptic effect (e.g., enhanced GABA-A receptor function). A change in the decay kinetics could also indicate direct receptor modulation.

Conclusion and Future Directions

This document outlines a structured, hypothesis-driven approach to evaluate the anticonvulsant potential of (S)-3-Amino-3-cyclohexylpropanoic acid. Positive results from the scPTZ screen would warrant further investigation in other seizure models, such as the maximal electroshock (MES) test for tonic-clonic seizures or the 6 Hz model for therapy-resistant seizures, to build a complete pharmacological profile.[2][10] The in vitro electrophysiology data will be crucial for confirming the GABAergic mechanism. Should this compound prove effective, subsequent studies would focus on pharmacokinetics, toxicity, and evaluation in chronic epilepsy models. This systematic approach ensures a rigorous and scientifically sound investigation into a promising new therapeutic candidate.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]

  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. Retrieved from [Link]

  • Slideshare. (2016). Pre clinical screening of anti epileptic drugs. Retrieved from [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]

  • Driscoll, N., Rosch, R. E., Murphy, B. B., et al. (2021). Illuminating Seizures: Combined Optical and Electrophysiological Recording Techniques Provide Novel Insights Into Seizure Dynamics. Epilepsy Currents, 21(6), 421–425. [Link]

  • Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]

  • Lee, J., et al. (2021). In vivo seizure‐like electrophysiological signal recording with 2D mapping of light‐stimulated neural signals. Advanced Science, 8(15), 2100618. [Link]

  • Lyam-Design, K. O., et al. (2013). An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour. Journal of Neuroscience Methods, 219(2), 299-310. [Link]

  • ResearchGate. (n.d.). Seizure Analysis and Detection In Vivo. Request PDF. Retrieved from [Link]

  • Löscher, W., & Klein, P. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs, 37(10), 841-859. [Link]

  • Farrant, M., & Nusser, Z. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Molecular Neuroscience, 17, 1358999. [Link]

  • Farrant, M., & Nusser, Z. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Molecular Neuroscience, 17. [Link]

  • Löscher, W., & Klein, P. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs, 37(10), 841-859. [Link]

  • Löscher, W., & Klein, P. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs, 37(10), 841-859. [Link]

  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7. [Link]

  • Chapman, A. G. (1996). Mechanisms of action of antiepileptic drugs. Revue Neurologique, 152(6-7), 405-409. [Link]

  • Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Rogawski, M. A. (2013). Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. Cold Spring Harbor Perspectives in Medicine, 3(5), a022780. [Link]

Sources

Application Note: Synthesis of Novel Derivatives from (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, β-amino acids and the peptides derived from them represent a frontier of innovation. Unlike their α-amino acid counterparts that form the primary basis of natural proteins, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration confers remarkable properties, most notably a profound resistance to proteolytic degradation by common peptidases.[1][2][3] This increased enzymatic stability makes β-amino acid-containing molecules highly attractive candidates for therapeutic development.[2][3][4]

(S)-3-Amino-3-cyclohexylpropanoic acid is a chiral β-amino acid that serves as a particularly valuable scaffold. Its cyclohexyl side chain imparts a degree of lipophilicity and conformational constraint, making it an excellent building block for synthesizing analogues of bioactive molecules, including GABA analogues like Pregabalin.[5][6] The stereochemistry at the C3 position provides a critical anchor for designing enantiomerically pure compounds, which is paramount for achieving target specificity and reducing off-target effects.

This document serves as a detailed guide for researchers, providing field-proven protocols for the synthesis of novel derivatives from (S)-3-Amino-3-cyclohexylpropanoic acid. We will explore three fundamental synthetic transformations—N-acylation, esterification, and amide bond formation—explaining the rationale behind each method and providing step-by-step, validated protocols.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is essential.

PropertyValueSource
IUPAC Name (3S)-3-amino-3-cyclohexylpropanoic acid[7]
CAS Number 9183-14-1[8]
Molecular Formula C₉H₁₇NO₂[9]
Molecular Weight 171.24 g/mol [9]
Appearance White to off-white solid
Storage Store in a cool, dry, well-ventilated area[7][10]

Safety and Handling Precautions: (S)-3-Amino-3-cyclohexylpropanoic acid is classified as an irritant.[7] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][11]

  • Handling: Avoid breathing dust.[7] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]

  • Spills: In case of a spill, prevent dust formation. Sweep up the material using a vacuum or wet-sweeping method and place it in a suitable disposal container.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

Core Synthetic Strategies for Derivatization

The dual functionality of (S)-3-Amino-3-cyclohexylpropanoic acid—a primary amine and a carboxylic acid—allows for selective modification at either end of the molecule, providing a versatile platform for generating diverse chemical libraries.

N-Acylation: Modifying the Amino Group

Rationale: Acylating the primary amine is a fundamental strategy to introduce a vast array of functional groups. This modification can modulate a compound's lipophilicity, introduce new hydrogen bond donors/acceptors, or build peptide-like structures.[12] The reaction forms a stable amide bond, a cornerstone of many pharmaceutical compounds.[13]

General Workflow:

N_Acylation_Workflow SM (S)-3-Amino-3-cyclohexylpropanoic acid Product N-Acyl Derivative SM->Product Base (e.g., Et₃N, Pyridine) Solvent (e.g., DCM, THF) Reagent Acylating Agent (e.g., R-COCl, Ac₂O) Reagent->Product caption Workflow for N-Acylation.

Caption: Workflow for N-Acylation.

Protocol 2.1.1: Synthesis of an N-Acetyl Derivative using Acetic Anhydride

This protocol describes a straightforward N-acetylation, a common method for protecting the amine or introducing a simple acyl group.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add (S)-3-Amino-3-cyclohexylpropanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a base, such as triethylamine (Et₃N) (2.2 eq), to the solution. Stir under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table: Protocol 2.1.1

ParameterDetails
Key Reagents (S)-3-Amino-3-cyclohexylpropanoic acid, Acetic Anhydride, Triethylamine
Stoichiometry 1 : 1.5 : 2.2
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Purification Silica Gel Chromatography
Expected Yield 85-95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

Expert Insights:

  • Causality of Base: Triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also ensures the primary amine is deprotonated and thus sufficiently nucleophilic.

  • Why 0 °C? The initial addition at 0 °C helps to control the exothermicity of the acylation reaction, preventing potential side reactions.

  • Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot provides a quick validation of the reaction's progress. The final structure is confirmed by spectroscopic methods, where the appearance of a new acetyl peak (~2 ppm in ¹H NMR) and an amide carbonyl (~170 ppm in ¹³C NMR) is expected.

Esterification: Modifying the Carboxylic Acid

Rationale: Converting the carboxylic acid to an ester is a common strategy to increase lipophilicity, improve cell permeability, or to create prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid.[14] It also serves as a protecting group for the carboxylate during subsequent reactions on the amine.

General Workflow:

Esterification_Workflow SM (S)-3-Amino-3-cyclohexylpropanoic acid Product Ester Derivative SM->Product Catalyst (e.g., H₂SO₄, DCC/DMAP) Solvent Reagent Alcohol (R-OH) Reagent->Product caption Workflow for Esterification.

Caption: Workflow for Esterification.

Protocol 2.2.1: Fischer Esterification for Methyl or Ethyl Esters

Fischer esterification is a classic, cost-effective method for creating simple alkyl esters using an excess of alcohol under acidic conditions.[15][16]

Step-by-Step Methodology:

  • Preparation: Suspend (S)-3-Amino-3-cyclohexylpropanoic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent (use in large excess).

  • Catalyst Addition: Cool the suspension to 0 °C. Carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) or thionyl chloride (SOCl₂) (1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting ester can be purified by column chromatography if necessary.

Data Summary Table: Protocol 2.2.1

ParameterDetails
Key Reagents (S)-3-Amino-3-cyclohexylpropanoic acid, Alcohol (e.g., Methanol), H₂SO₄
Stoichiometry 1 : large excess : 0.1
Solvent The corresponding alcohol
Temperature Reflux
Reaction Time 6-24 hours
Purification Extraction followed by optional Chromatography
Expected Yield 70-90%
Characterization ¹H NMR, ¹³C NMR, MS

Expert Insights:

  • Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[15] The reaction is an equilibrium process; using a large excess of the alcohol solvent drives the reaction toward the ester product according to Le Châtelier's principle.

  • Trustworthiness: This method is highly reliable for simple, unhindered alcohols. The formation of the product can be validated by the appearance of new signals corresponding to the alcohol's alkyl group in the NMR spectrum (e.g., a singlet around 3.7 ppm for a methyl ester).

Amide Bond Formation: Coupling with Amines

Rationale: Forming an amide bond by coupling the carboxylic acid with another amine is arguably the most important reaction in peptide synthesis and medicinal chemistry.[17][18] This allows for the construction of dipeptides, peptidomimetics, and complex molecules where the (S)-3-Amino-3-cyclohexylpropanoic acid unit is linked to other building blocks.

General Workflow:

Amide_Coupling_Workflow SM N-Protected (S)-3-Amino- 3-cyclohexylpropanoic acid Product Amide/Dipeptide Derivative SM->Product Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagent Amine (R-NH₂) Reagent->Product caption Workflow for Amide Bond Formation.

Caption: Workflow for Amide Bond Formation.

Protocol 2.3.1: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that promotes amide bond formation with low rates of racemization.[19][20]

Step-by-Step Methodology:

  • Protection: The amino group of (S)-3-Amino-3-cyclohexylpropanoic acid must first be protected (e.g., with a Boc or Cbz group) using standard procedures to prevent self-polymerization.

  • Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) to the solution. Stir for 5-10 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine component (1.2 eq) to the mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table: Protocol 2.3.1

ParameterDetails
Key Reagents N-Protected Amino Acid, Amine, HATU, DIPEA
Stoichiometry 1 : 1.2 : 1.1 : 2.5
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2-8 hours
Purification Silica Gel Chromatography
Expected Yield 75-95%
Characterization ¹H NMR, ¹³C NMR, MS

Expert Insights:

  • The Role of HATU and DIPEA: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine component.[20] DIPEA is a sterically hindered base that activates the carboxylate and neutralizes the hexafluorophosphate and proton byproducts without interfering with the primary amine.

  • Necessity of N-Protection: Without protecting the amino group of the starting acid, the activated carboxyl group would rapidly react with another molecule of the starting material, leading to uncontrolled oligomerization. Boc-protection is a common choice, as it is stable to the coupling conditions and easily removed later with acid (e.g., TFA in DCM).

Conclusion

(S)-3-Amino-3-cyclohexylpropanoic acid is a robust and versatile building block for the synthesis of novel chemical entities. The fundamental transformations of N-acylation, esterification, and amide bond formation provide reliable and high-yielding pathways to a diverse range of derivatives. The protocols outlined in this application note offer validated starting points for researchers to explore new chemical space, develop novel peptidomimetics, and advance drug discovery programs. By understanding the chemical principles behind these reactions, scientists can rationally design and synthesize next-generation therapeutics with enhanced stability and tailored biological activity.

References

  • Zalubovskis, R., & Kauss, V. (2014). Synthesis of β-amino acid derivatives. Chemistry of Heterocyclic Compounds, 50(5), 613–642.
  • Gopi, H. N., & Seebach, D. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 40(11), 1161-1169.
  • Koyack, M. J., & Cheng, R. P. (2006). Design and Synthesis of β-Peptides With Biological Activity. Methods in Molecular Biology, 340, 1-22.
  • AK Scientific, Inc. (n.d.). (S)-3-Amino-3-cyclohexylpropanoic acid Safety Data Sheet.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • de Oliveira, L. G., et al. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(30), 12835-12843.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
  • Hall, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(3), 1259-1267.
  • Riaz, N. N., et al. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Yu, H.-J., et al. (2012). Highly Enantioselective Alkenylation of Cyclic α,β-Unsaturated Carbonyl Compounds as Catalyzed by a Rhodium–Diene Complex: Application to the Synthesis of (S)-Pregabalin and (–)-α-Kainic Acid. Chemistry – A European Journal, 18(42), 13274-13278.
  • Bhaskar, G., & Arun, Y. (2010). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 49B, 1251-1254.
  • Riaz, N. N., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Chen, C.-T., et al. (2011). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Chemical & Pharmaceutical Bulletin, 59(11), 1357-1362.
  • Davies, S. G., et al. (1998). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-12.
  • Solvias AG. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Fisher Scientific. (2025). (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride Safety Data Sheet.
  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid.
  • ChemicalBook. (n.d.). 3-Cyclohexylpropionic acid(701-97-3).
  • ChemScene. (n.d.). 3-Amino-3-cyclohexylpropanoic acid.
  • PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-3-(3-cyclohexenyl)propanoic acid.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 68.
  • ChemicalRegister.com. (n.d.). (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-3-cyclohexyl-propionic acid methyl ester hydrochloride.
  • Van der Nest, G., et al. (2001). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • ChemScene. (n.d.). 3-Amino-2-(cyclohexylmethyl)propanoic acid.
  • C. A. Schering AG. (1995). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • ChemicalBook. (n.d.). (S)-3-AMINO-3-CYCLOHEXYL-PROPIONIC ACID.
  • Sigma-Aldrich. (n.d.). 3-Cyclohexanepropionic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-3-cyclohexylpropanoic Acid.
  • Ortho-McNeil Pharmaceutical, Inc. (2003). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.
  • Gemo, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(56), 13896-13916.
  • Kua, G. K. B., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(2), e202300649.
  • Singh, U., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(15), 4467.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Reddit. (2021).
  • jOeCHEM. (2019, January 25).
  • Chevalot, I., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536.
  • Movassaghi, M. (2007). Reinventing Amide Bond Formation.
  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry.
  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5537-5544.
  • PubChem. (n.d.). 3-amino-3-phenylpropanoic acid.
  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid.

Sources

(S)-3-Amino-3-cyclohexylpropanoic Acid: A Constrained GABA Analog for Advanced Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(S)-3-Amino-3-cyclohexylpropanoic acid is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its unique structural feature, a cyclohexyl ring at the β-position, imparts a degree of rigidity not present in the endogenous GABA molecule. This constrained conformation is hypothesized to offer enhanced selectivity for specific GABA receptor subtypes, particularly the G-protein coupled GABA-B receptors, and potentially improved pharmacokinetic properties. These characteristics make it a valuable molecular tool for dissecting the complexities of GABAergic neurotransmission and for the development of novel therapeutics targeting neurological and psychiatric disorders. This document provides a comprehensive guide to the application of (S)-3-Amino-3-cyclohexylpropanoic acid in neurological research, including its theoretical background, and detailed protocols for its characterization and use in pertinent in vitro and in vivo experimental models.

Introduction: The Rationale for Conformational Constraint in GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Low levels of GABA are associated with a range of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[1] Consequently, the GABAergic system is a prime target for therapeutic intervention.

GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability and its flexible structure, which allows it to adopt multiple conformations and interact with various receptor subtypes non-selectively.[2] To overcome these limitations, researchers have developed a plethora of GABA analogs with modified structures.[3] A key strategy in this endeavor is the introduction of conformational constraints.

(S)-3-Amino-3-cyclohexylpropanoic acid exemplifies this approach. The incorporation of a bulky cyclohexyl group at the β-position restricts the free rotation of the molecule's backbone. This "locking" of the conformation is intended to:

  • Enhance Receptor Selectivity: By favoring a specific three-dimensional shape that preferentially binds to a particular GABA receptor subtype, such as the GABA-B receptor.

  • Increase Lipophilicity: The non-polar cyclohexyl ring can improve the molecule's ability to cross the blood-brain barrier.

  • Improve Metabolic Stability: The constrained structure may be less susceptible to enzymatic degradation.

The study of such constrained analogs provides valuable insights into the bioactive conformations of ligands at their receptors, aiding in the rational design of more potent and selective drugs.[2]

Mechanism of Action: Targeting the GABA-B Receptor

While comprehensive data for (S)-3-Amino-3-cyclohexylpropanoic acid is still emerging, its structural similarity to other 3-substituted GABA analogs suggests it primarily acts as an agonist at GABA-B receptors.[4] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

The GABA-B receptor signaling cascade proceeds as follows:

  • Agonist Binding: An agonist, such as (S)-3-Amino-3-cyclohexylpropanoic acid, binds to the extracellular domain of the GABA-B1 subunit of the heterodimeric GABA-B receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

  • Effector Modulation: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The βγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. It also inhibits voltage-gated calcium channels (VGCCs) on presynaptic terminals, reducing neurotransmitter release.

This multifaceted mechanism results in a reduction of neuronal excitability, which underlies the potential therapeutic effects of GABA-B agonists in conditions like spasticity, neuropathic pain, and substance use disorders.

GABA_B_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron agonist (S)-3-Amino-3-cyclohexylpropanoic acid gabab_r GABA-B Receptor agonist->gabab_r Binds g_protein Gi/o Protein gabab_r->g_protein Activates vgcc Voltage-Gated Ca2+ Channel g_protein->vgcc Inhibits (via Gβγ) vesicle Neurotransmitter Vesicle vgcc->vesicle release Reduced Neurotransmitter Release vesicle->release Fusion Blocked girk GIRK K+ Channel hyperpolarization Hyperpolarization (IPSP) girk->hyperpolarization K+ Efflux g_protein_post Gi/o Protein g_protein_post->girk Activates (via Gβγ) gabab_r_post GABA-B Receptor gabab_r_post->g_protein_post Activates agonist_post (S)-3-Amino-3-cyclohexylpropanoic acid agonist_post->gabab_r_post Binds

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of (S)-3-Amino-3-cyclohexylpropanoic acid. Note: These are generalized protocols and may require optimization for specific experimental conditions.

Synthesis of (S)-3-Amino-3-cyclohexylpropanoic Acid

A potential synthetic route can be adapted from the synthesis of similar β-amino acids. The following is a representative, multi-step synthetic scheme.

Synthesis_Workflow start Starting Materials: L-Asparagine Monohydrate, Pivalaldehyde, Methyl Chloroformate step1 Step 1: Formation of Chiral Pyrimidinone Intermediate start->step1 step2 Step 2: Electrochemical Decarboxylation step1->step2 step3 Step 3: Michael Addition of Cyclohexyl Grignard Reagent step2->step3 step4 Step 4: Hydrolysis and Deprotection step3->step4 end (S)-3-Amino-3-cyclohexylpropanoic acid step4->end

Caption: Representative Synthesis Workflow.

Step-by-Step Protocol:

  • Synthesis of the Chiral Intermediate:

    • React L-asparagine monohydrate with pivalaldehyde in the presence of a base (e.g., KOH) to form a cyclic intermediate.

    • Protect the nitrogen with methyl chloroformate to yield a chiral pyrimidinone.

  • Electrochemical Decarboxylation:

    • Perform an electrochemical decarboxylation of the pyrimidinone intermediate to generate a key chiral synthon.

  • Michael Addition:

    • Prepare a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide).

    • Perform a 1,4-conjugate (Michael) addition of the Grignard reagent to the chiral synthon. This step introduces the cyclohexyl group with stereochemical control.

  • Hydrolysis and Deprotection:

    • Hydrolyze the resulting intermediate under acidic conditions (e.g., HCl) to cleave the protecting groups and yield the final product, (S)-3-Amino-3-cyclohexylpropanoic acid.

  • Purification:

    • Purify the final product by recrystallization or column chromatography.

    • Characterize the product using NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

In Vitro Characterization

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-3-Amino-3-cyclohexylpropanoic acid for the GABA-B receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]-CGP54626 (or other suitable GABA-B antagonist radioligand)

  • (S)-3-Amino-3-cyclohexylpropanoic acid

  • Baclofen (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of radioligand ([³H]-CGP54626) at a final concentration near its Kd.

      • 50 µL of competing ligand ((S)-3-Amino-3-cyclohexylpropanoic acid or baclofen) at various concentrations.

      • 50 µL of binding buffer for total binding wells.

      • 50 µL of a high concentration of a non-labeled ligand (e.g., 1 mM GABA) for non-specific binding wells.

    • Add 100 µL of the membrane preparation to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data from a GABA-B Receptor Binding Assay

CompoundIC₅₀ (nM)Ki (nM)
BaclofenValueValue
(S)-3-Amino-3-cyclohexylpropanoic acidValueValue

*Values to be determined experimentally.

This assay measures the functional activation of GABA-B receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Rat brain membranes (as prepared for the binding assay)

  • [³⁵S]GTPγS

  • (S)-3-Amino-3-cyclohexylpropanoic acid

  • Baclofen (positive control)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound ((S)-3-Amino-3-cyclohexylpropanoic acid or baclofen).

    • Add the membrane preparation and pre-incubate.

  • Initiation and Incubation:

    • Add [³⁵S]GTPγS to initiate the reaction.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect).

Table 2: Representative Data from a [³⁵S]GTPγS Functional Assay

CompoundEC₅₀ (nM)Emax (% of Baclofen)
BaclofenValue100
(S)-3-Amino-3-cyclohexylpropanoic acidValueValue

*Values to be determined experimentally.

In Vivo Characterization

The efficacy of (S)-3-Amino-3-cyclohexylpropanoic acid in alleviating neuropathic pain can be assessed in rodent models. The Spared Nerve Injury (SNI) model is a commonly used and reliable model.

Procedure (SNI Model):

  • Surgery:

    • Anesthetize the animal (e.g., rat or mouse).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches.

    • Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.

    • Close the incision.

  • Behavioral Testing (post-surgery):

    • Allow the animals to recover for a period of time (e.g., 7-14 days) to allow the neuropathy to develop.

    • Administer (S)-3-Amino-3-cyclohexylpropanoic acid or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the paw and recording the paw withdrawal threshold.

    • Assess thermal hyperalgesia using a plantar test apparatus. This measures the latency to withdraw the paw from a radiant heat source.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the drug-treated and vehicle-treated groups.

    • A significant increase in the withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.

The anticonvulsant properties of (S)-3-Amino-3-cyclohexylpropanoic acid can be evaluated using chemically-induced seizure models, such as the pentylenetetrazol (PTZ) model.

Procedure (PTZ Model):

  • Drug Administration:

    • Administer (S)-3-Amino-3-cyclohexylpropanoic acid or vehicle to the animals.

  • Seizure Induction:

    • After a suitable pre-treatment time, administer a convulsive dose of PTZ (e.g., subcutaneously).

  • Observation:

    • Observe the animals for a set period (e.g., 30 minutes) and score the seizure activity using a standardized scale (e.g., the Racine scale).

    • Measure the latency to the first seizure and the duration of seizures.

  • Data Analysis:

    • Compare the seizure scores, latencies, and durations between the drug-treated and vehicle-treated groups.

    • A significant reduction in seizure severity and an increase in seizure latency in the drug-treated group indicate anticonvulsant activity.

Conclusion and Future Directions

(S)-3-Amino-3-cyclohexylpropanoic acid represents a promising tool for the investigation of GABAergic neurotransmission. Its constrained conformation offers the potential for enhanced receptor selectivity and favorable pharmacokinetic properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this and other constrained GABA analogs. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in a range of neurological disorders. The data generated from these studies will not only advance our understanding of the GABAergic system but also contribute to the development of the next generation of targeted and effective therapeutics.

References

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149–177. [Link]

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1994). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 201. [Link]

  • Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C., Suman-Chauhan, N., & Hill, D. R. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103–110. [Link]

  • Blakemore, D. C., Bryans, J. S., Carnell, P., Chessum, N. E. A., Field, M. J., Kinsella, N., Kinsora, J. K., Osborne, S. A., & Williams, S. C. (2010). Synthesis and in vivo evaluation of 3-substituted gababutins. Bioorganic & Medicinal Chemistry Letters, 20(1), 362–365. [Link]

  • Han, J., Escorihuela, J., Fustero, S., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3848. [Link]

  • Sallard, E., Tsetsenis, T., & Supplisson, S. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Chembiochem, 8(18), 2265–2274. [Link]

  • Abdalla, W. M., Ali, O. A., El-Sayed, M. A. A., George, R. F., & Abdelgawad, M. A. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 136, 106561. [Link]

  • Rojo, J., Pineda, O., & Fustero, S. (2018). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 23(10), 2469. [Link]

  • Johnston, G. A. R. (1996). GABA C receptors: relatively simple transmitter -gated ion channels?. Trends in Pharmacological Sciences, 17(9), 319-323. [Link]

  • Zhang, D., Gao, F., Jakovljevic, E., Liao, H., & Cui, J. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(16), 4983. [Link]

  • Benarroch, E. E. (2012).
  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835–867.
  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure, pharmacology and functions. Pharmacological Reviews, 54(2), 247–264.
  • Calver, A. R., Medhurst, A. D., Robbins, M. J., Charles, K. J., Evans, M. L., & Pangalos, M. N. (2002).
  • Enna, S. J., & McCarson, K. E. (2006). The role of GABAB receptors in the mediation of behavior and mood. In GABAB Receptor Pharmacology (pp. 303-323). Birkhäuser Basel.
  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Pinna, A. (2003). Spared nerve injury model of neuropathic pain in the rat: a technical note. Journal of Neuroscience Methods, 123(2), 163-169. [Link]

  • Pinard, A., Seddik, R., & Bettler, B. (2010). GABAB receptors: physiological functions and mechanisms of diversity. Advances in Pharmacology, 58, 231–255.
  • Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current Opinion in Neurobiology, 17(3), 298–303. [Link]

  • Schuler, V., Lüscher, C., Blanchet, C., Klix, N., Sansig, G., Klebs, K., ... & Bettler, B. (2001). Epilepsy, hyperalgesia, impaired memory, and loss of pre-and postsynaptic GABAB responses in mice lacking GABAB (1). Neuron, 31(1), 47-58.
  • Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(9), 390-411.
  • White, J. H., Wise, A., Main, M. J., Green, A., Fraser, N. J., Disney, G. H., ... & Marshall, F. H. (1998). Heterodimerization is required for the formation of a functional GABAB receptor.
  • Wood, M. D., Murkitt, G. S., Ho, M., Watson, J. M., Brown, F., Gager, T., & Wess, J. (2000). Functional comparison of GABA B1a-and GABA B1b-containing GABAB receptors in stably transfected cell lines. British Journal of Pharmacology, 131(6), 1054-1060.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 93(2-3), 81-100. [Link]

  • Wikipedia contributors. (2023, November 28). GABA analogue. In Wikipedia, The Free Encyclopedia. [Link]

  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. In GABAB Receptor Pharmacology (pp. 1-56). Humana Press.
  • Jones, K. A., Borowsky, B., Tamm, J. A., Craig, D. A., Durkin, M. M., Dai, M., ... & Branchek, T. A. (1998). GABAB receptors function as a heteromeric assembly of the GABABR1 and GABABR2 subunits.
  • Nanavati, S. M., & Silverman, R. B. (1991). Design and mechanism of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a highly potent GABA aminotransferase inactivator for the treatment of addiction. Journal of the American Chemical Society, 113(24), 9341-9349. [Link]

Sources

Application Notes & Protocols: Dosage and Administration of (S)-3-Amino-3-cyclohexylpropanoic acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Note on (S)-3-Amino-3-cyclohexylpropanoic acid and its Analogs

(S)-3-Amino-3-cyclohexylpropanoic acid is a GABA analog characterized by its cyclohexyl moiety. As of this writing, specific, peer-reviewed pharmacokinetic and pharmacodynamic data for this compound in animal models are not extensively published. However, its structure places it within the gabapentinoid class of compounds. Its closest and most-studied analogs are gabapentin and pregabalin.

This guide leverages the extensive body of research on gabapentin and pregabalin to provide a robust framework for researchers initiating studies with (S)-3-Amino-3-cyclohexylpropanoic acid. The protocols and dosage recommendations provided herein are synthesized from established methodologies for these well-characterized analogs. This approach allows researchers to establish a scientifically sound starting point for their investigations, which should then be refined through dose-ranging and pharmacokinetic studies specific to (S)-3-Amino-3-cyclohexylpropanoic acid.

The primary applications for this class of compounds in animal models include the study of neuropathic pain, epilepsy (seizures), and anxiety-related behaviors.[1][2][3][4][5]

Scientific Foundation: Presumed Mechanism of Action

The therapeutic effects of gabapentinoids are not mediated by direct interaction with GABA receptors, despite their structural similarity to GABA. Instead, their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.

Causality of Experimental Choices:

  • Targeting α2δ-1: This subunit is upregulated in presynaptic terminals under conditions of nerve injury and hyperexcitability.

  • Inhibition of Neurotransmitter Release: Binding to α2δ-1 reduces the influx of calcium into the presynaptic neuron. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1]

  • Therapeutic Effect: By dampening excessive neuronal signaling, the compound alleviates symptoms of neuropathic pain and reduces seizure propagation. This mechanism underpins the choice of animal models related to neuronal hyperexcitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound (S)-3-Amino-3-cyclohexylpropanoic acid (Gabapentinoid) a2d1 α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel Compound->a2d1 Binds to Ca_influx Reduced Ca²⁺ Influx a2d1->Ca_influx Inhibits Vesicle Synaptic Vesicle (contains Glutamate) Release Reduced Glutamate Release Vesicle->Release Ca_influx->Vesicle Prevents Fusion Receptor Glutamate Receptors Release->Receptor Less Glutamate in Synapse Signal Reduced Excitatory Postsynaptic Potential Receptor->Signal

Caption: Proposed mechanism of action for (S)-3-Amino-3-cyclohexylpropanoic acid.

Common Animal Models and Analog Dosage Regimens

The selection of an animal model is critical and must align with the research question. Animal models are pivotal for understanding the mechanisms of neuropathic pain and for the development of effective therapies.[6] Below are common models where gabapentinoids are evaluated, along with established dosage ranges for gabapentin and pregabalin that serve as a starting point for studies with (S)-3-Amino-3-cyclohexylpropanoic acid.

Neuropathic Pain Models

These models are designed to mimic chronic pain conditions resulting from nerve damage.[6][7]

  • Chemotherapy-Induced Neuropathic Pain (CIPN): Induced by systemic administration of agents like paclitaxel, vincristine, or oxaliplatin.[7][8]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: Models pain associated with diabetes.[2] Gabapentin and pregabalin have been shown to alleviate mechanical allodynia and thermal hyperalgesia in these models.[2]

  • Surgical Models: Include Chronic Constriction Injury (CCI), Partial Sciatic Nerve Ligation (PSL), and Spinal Nerve Ligation (SNL).[9]

Seizure Models

These models assess the anticonvulsant properties of a compound.

  • Maximal Electroshock (MES) Test: A widely used model to screen for activity against generalized tonic-clonic seizures.[3][10]

  • Subcutaneous Metrazol (scMet) Test: Used to identify compounds that protect against clonic seizures.[3]

Dosage Tables for Analog Compounds

The following tables summarize dosages from preclinical and veterinary studies. It is imperative to perform a dose-response study for (S)-3-Amino-3-cyclohexylpropanoic acid to determine its specific ED₅₀ (median effective dose). [3]

Table 1: Rodent Dosage Regimens for Gabapentin & Pregabalin

SpeciesModel/IndicationCompoundDosage Range (mg/kg)RouteReference
RatDiabetic NeuropathyGabapentin30 - 100PO[2]
RatDiabetic NeuropathyPregabalin10 - 30PO[2]
RatSeizures (MES)Various Anticonvulsants4 - 276i.p.[10][11]
MouseSeizures (MES)Various Anticonvulsants5.6 - 500i.p.[11][12]
Prairie DogPharmacokineticsGabapentin30 - 80PO, SC[13][14]

Table 2: Canine & Feline Dosage Regimens for Gabapentin & Pregabalin

SpeciesIndicationCompoundDosage Range (mg/kg)FrequencyRouteReference
DogNeuropathic PainGabapentin10Every 8hPO[1]
DogSeizuresGabapentin10 - 20 (up to 40)Every 8-12hPO[15]
DogPost-operative PainPregabalin4Every 12hPO[16]
CatGeneral/PainGabapentin8Every 6hPO[1]
CatSeizures/AnxietyPregabalin1 - 4Every 12-24hPO[17]
CatTransportation AnxietyPregabalin5 - 10Single DosePO[4][5]

Protocols for Formulation and Administration

Trustworthiness through Consistency: The reproducibility of your results depends on the precise and consistent preparation and administration of the test compound. The following protocols are based on standard laboratory practices.

Vehicle Selection and Compound Formulation

Causality of Experimental Choices:

  • Aqueous Solutions: For water-soluble compounds, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are preferred for injections as they are isotonic and minimize irritation.

  • Suspensions: For compounds with low water solubility, a suspension is necessary. 0.5% methylcellulose in sterile water is a common and inert vehicle that provides uniform suspension with proper mixing.[10]

Protocol 4.1.1: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

  • Prepare Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Stir vigorously with a magnetic stirrer, potentially with gentle heating, until fully dissolved. Allow the solution to cool to room temperature.

  • Weigh Compound: Accurately weigh the required amount of (S)-3-Amino-3-cyclohexylpropanoic acid using a calibrated analytical balance. For a 10 mg/mL concentration, weigh 100 mg of the compound for a final volume of 10 mL.

  • Create Slurry: Place the weighed compound in a sterile glass vial. Add a small volume (e.g., 1-2 mL) of the methylcellulose vehicle and triturate with a sterile pestle or spatula to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Final Dilution: Gradually add the remaining vehicle to the slurry while continuously vortexing or stirring to ensure the compound remains evenly suspended.

  • Storage & Use: Store the suspension at 4°C for short-term use (typically up to one week, stability should be verified). Always vortex thoroughly immediately before each aspiration to ensure a uniform dose.

Administration Routes

Causality of Experimental Choices:

  • Intraperitoneal (i.p.) Injection: Common in rodents for systemic delivery. It offers rapid absorption, bypassing the gastrointestinal tract and first-pass metabolism, which is useful for initial efficacy screening.[3][10][12]

  • Oral Gavage (PO): Simulates the clinical route of administration for oral drugs. It is essential for evaluating oral bioavailability and efficacy in a more clinically relevant context.

  • Subcutaneous (SC) Injection: Provides a slower, more sustained absorption compared to i.p. injection.

Protocol 4.2.1: Intraperitoneal (i.p.) Injection in Mice

  • Animal Restraint: Restrain the mouse firmly by scruffing the neck and back skin to expose the abdomen. The head should be tilted slightly downwards.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or organ (no colored fluid).

  • Injection: Inject the solution smoothly. The typical injection volume for a mouse is 10 mL/kg.[10]

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 4.2.2: Oral Gavage (PO) in Rats

  • Animal Restraint: Firmly restrain the rat to prevent movement. Ensure the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.

  • Needle Insertion: Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the needle; do not force it.

  • Confirm Placement: If resistance is met, or the animal exhibits respiratory distress, withdraw immediately. The ball tip should be palpable along the esophagus on the left side of the neck.

  • Administration: Administer the compound slowly and smoothly. The typical gavage volume for a rat is 4-5 mL/kg.[10]

  • Withdrawal & Monitoring: Remove the needle gently and return the animal to its cage. Monitor for any signs of aspiration or distress.

Sample Experimental Workflow: Neuropathic Pain Assessment

This workflow outlines a typical study design for evaluating the analgesic efficacy of (S)-3-Amino-3-cyclohexylpropanoic acid in a rat model of neuropathic pain (e.g., CCI or SNL).

Sources

The Strategic Incorporation of (S)-3-Amino-3-cyclohexylpropanoic Acid in Modern Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift Towards β-Amino Acids in Medicinal Chemistry

In the landscape of therapeutic peptide and peptidomimetic development, the pursuit of enhanced potency, metabolic stability, and conformational control is paramount. While α-amino acids have long been the foundational building blocks, the strategic incorporation of β-amino acids has emerged as a transformative approach to overcoming the inherent limitations of native peptides, such as susceptibility to proteolytic degradation.[1][2] Among the diverse repertoire of β-amino acids, (S)-3-Amino-3-cyclohexylpropanoic acid stands out as a particularly valuable scaffold. Its bulky, conformationally constraining cyclohexyl moiety offers a powerful tool for influencing peptide secondary structure and improving pharmacokinetic profiles.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of (S)-3-Amino-3-cyclohexylpropanoic acid. We will delve into its synthesis, incorporation into peptide chains, and the profound impact it exerts on the structural and biological properties of the resulting molecules.

Physicochemical Properties of (S)-3-Amino-3-cyclohexylpropanoic Acid

A thorough understanding of the physicochemical properties of this β-amino acid is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [5]
CAS Number 91383-14-1[5]
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in dilute acids and bases
Chirality (S)-enantiomer

Synthesis of Fmoc-(S)-3-Amino-3-cyclohexylpropanoic Acid: A Prerequisite for Solid-Phase Peptide Synthesis

Proposed Synthesis Protocol:

This protocol is based on well-established methods for the Fmoc protection of amino acids.

Materials:

  • (S)-3-Amino-3-cyclohexylpropanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: Dissolve (S)-3-Amino-3-cyclohexylpropanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Fmoc-(S)-3-Amino-3-cyclohexylpropanoic acid.

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate is used to deprotonate the amino group of the β-amino acid, rendering it nucleophilic for the attack on the Fmoc-OSu reagent.

  • Solvent System: The biphasic system of water and dioxane ensures the solubility of both the amino acid salt and the Fmoc-OSu reagent.

  • Acidification: Acidification protonates the carboxylate, making the final product extractable into an organic solvent.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected (S)-3-Amino-3-cyclohexylpropanoic acid can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.

Experimental Workflow for SPPS:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol for Fmoc-(S)-3-Amino-3-cyclohexylpropanoic Acid:

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(S)-3-Amino-3-cyclohexylpropanoic acid (3-5 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Activation: In a separate vessel, dissolve Fmoc-(S)-3-Amino-3-cyclohexylpropanoic acid and HBTU/HATU in DMF. Add DIPEA to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. The bulky cyclohexyl group may necessitate a longer coupling time or the use of a more potent coupling reagent like HATU to ensure complete reaction.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Causality Behind Experimental Choices:

  • Coupling Reagents: HBTU and HATU are highly efficient coupling reagents that minimize racemization and promote rapid amide bond formation, which is particularly important for sterically hindered amino acids.

  • Base: DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salt formed during the coupling reaction.

  • Extended Coupling Time: The steric hindrance from the cyclohexyl group can slow down the coupling reaction, necessitating longer reaction times or more potent reagents to achieve high coupling efficiency.

Structural and Functional Implications of Incorporation

The incorporation of (S)-3-Amino-3-cyclohexylpropanoic acid into a peptide backbone has profound consequences on its structure and, consequently, its biological function.

Conformational Control: Inducing Stable Secondary Structures

The rigid cyclohexyl ring restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures.[3][4] Studies on peptides containing cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), have shown a strong propensity to form stable 14-helical structures.[1] This helical conformation is characterized by a repeating pattern of hydrogen bonds between the C=O group of residue 'i' and the N-H group of residue 'i+2'.

Caption: Influence of cyclohexyl β-amino acid on peptide structure.

This ability to pre-organize a peptide into a specific conformation is highly advantageous in drug design, as it can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to enzymatic degradation.[1][2] The altered backbone geometry of β-peptides is not recognized by proteases, which are highly specific for the L-α-amino acid linkages found in natural peptides. This enhanced stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Analytical Characterization of Modified Peptides

A suite of analytical techniques is employed to characterize peptides containing (S)-3-Amino-3-cyclohexylpropanoic acid, confirming their identity, purity, and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[1][4] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information on the overall folding and dispersion of amide proton signals. Well-dispersed amide resonances suggest a stable, folded conformation.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the secondary structure. For a 14-helix, characteristic NOEs are observed between the α-proton of residue 'i' and the β-protons of residue 'i+1', as well as between the amide proton of residue 'i' and the α-proton of residue 'i-1'.

Data Interpretation Example (based on related cyclohexane β-amino acid peptides):

In the ¹H NMR spectrum of a peptide containing a cyclohexane β-amino acid, the amide proton signals are often well-dispersed in the region of 7.0-9.0 ppm, indicative of a folded structure.[1][2] The appearance of strong sequential Hα(i)/HN(i+1) NOEs and medium-range Hα(i)/Hβ(i+2) NOEs in the ROESY spectrum would provide strong evidence for a helical conformation.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[1][4] Different secondary structures give rise to characteristic CD spectra. For β-peptides that adopt a 14-helical conformation, the CD spectrum typically shows a strong positive band around 215-220 nm and a negative band near 200 nm.[6][7] The intensity of these bands can be used to estimate the helicity of the peptide.

Data Interpretation Example:

A peptide containing (S)-3-Amino-3-cyclohexylpropanoic acid that folds into a 14-helix would be expected to exhibit a CD spectrum with a positive maximum around 217 nm and a negative minimum around 204 nm in a solvent like methanol. The molar ellipticity at 217 nm would increase with the stability of the helix.

Applications in Drug Design: Case Studies and Future Directions

The unique properties conferred by (S)-3-Amino-3-cyclohexylpropanoic acid make it a valuable building block in the design of novel therapeutics.

Antimicrobial Peptides (AMPs)

The development of new antimicrobial agents is a global health priority. The incorporation of this β-amino acid into AMPs can enhance their efficacy and stability. The rigid helical structure induced by the cyclohexyl moiety can optimize the amphipathic nature of the peptide, which is crucial for its interaction with and disruption of bacterial membranes.[8][9] Furthermore, the increased proteolytic stability ensures that the AMP remains active for a longer duration in a biological environment.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse cellular membranes and deliver therapeutic cargo into cells. The conformational stability and proteolytic resistance imparted by (S)-3-Amino-3-cyclohexylpropanoic acid can improve the efficiency and longevity of CPPs.[3][10] A well-defined helical structure can facilitate the interaction of the CPP with the cell membrane, promoting cellular uptake.

Application AreaKey Advantages of Incorporating (S)-3-Amino-3-cyclohexylpropanoic Acid
Antimicrobial Peptides - Enhanced proteolytic stability- Stabilization of amphipathic helical structures- Improved therapeutic index
Cell-Penetrating Peptides - Increased resistance to proteases- Defined conformation for efficient membrane translocation
Enzyme Inhibitors - Conformational constraint for improved binding affinity- Enhanced metabolic stability

Protocols for Biological Evaluation

Proteolytic Stability Assay

Objective: To assess the resistance of a peptide containing (S)-3-Amino-3-cyclohexylpropanoic acid to enzymatic degradation.

Materials:

  • Test peptide and a control α-peptide of similar size

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system with a C18 column

Procedure:

  • Incubation: Incubate the test peptide and the control peptide with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the peak area.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Expected Outcome: The peptide containing (S)-3-Amino-3-cyclohexylpropanoic acid is expected to show significantly higher stability (a longer half-life) compared to the control α-peptide.

Conclusion and Future Perspectives

(S)-3-Amino-3-cyclohexylpropanoic acid is a powerful and versatile building block for the design of advanced peptides and peptidomimetics. Its ability to enforce conformational rigidity and confer exceptional proteolytic stability addresses two of the most significant challenges in peptide-based drug development. The protocols and application notes provided in this guide offer a framework for researchers to harness the potential of this unique β-amino acid. Future research will likely focus on the development of novel synthetic methodologies for a wider range of substituted cyclohexyl β-amino acids and their incorporation into more complex and potent therapeutic agents. The continued exploration of such non-natural amino acids will undoubtedly expand the horizons of medicinal chemistry and lead to the discovery of next-generation peptide drugs.

References

  • Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]

  • Estevez, J. C., et al. (2023). Supporting Information β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. The Royal Society of Chemistry. [Link]

  • Hadjicharalambous, A., et al. (2022). Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics. Antibiotics, 11(11), 1636. [Link]

  • Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Aladdin Scientific. (S)-3-Amino-3-cyclohexylpropanoic acid, min 95%, 100 mg. [Link]

  • Yoshida, T., et al. (2022). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Kamei, K., et al. (2023). Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. MDPI. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]

  • Lättig, J., et al. (2011). The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides. Cell-Penetrating Peptides, 131-149. [Link]

  • CEM Corporation. Fmoc Amino Acids. [Link]

  • Hadjicharalambous, A., et al. (2022). Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics. Antibiotics (Basel, Switzerland), 11(11), 1636. [Link]

  • Soth, M., et al. (2022). Biotherapeutic effect of cell-penetrating peptides against microbial agents: a review. Journal of Biopharmaceutical Statistics, 32(sup1), 1-22. [Link]

  • LifeTein. Fmoc-Amino Acids. [Link]

  • Lee, H. S., et al. (2005). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 127(4), 1198-1199. [Link]

  • Rodriguez, M. A., et al. (2017). Conformational analysis of the cyclic peptides 1–3. a Circular... ResearchGate. [Link]

  • A., Y. (2018). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

  • Sreerama, N., & Woody, R. W. (2000). Circular Dichroism Studies of Secondary Structure of Peptides. Circular Dichroism, 601-620. [Link]

  • Solomon, V., et al. (2011). Structural analysis of peptides, by circular dichroism, in response to... ResearchGate. [Link]

  • D'Andrea, L. D., & De Nino, A. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • Lin, H. K., et al. (2022). Site specific NMR characterization of abeta-40 oligomers cross seeded by abeta-42 oligomers. RSC advances, 12(20), 12591–12600. [Link]

  • Patel, B. A., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of medicinal chemistry, 61(3), 834–864. [Link]

  • Moradi, S. V., et al. (2020). Fmoc Solid-Phase Peptide Synthesis. Request PDF. [Link]

  • Dathe, M., & Wieprecht, T. (1999). Structural features of helical antimicrobial peptides: their potential to modulate activity on model membranes and biological cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 71-87.
  • Han, H., & Lee, K. H. (2019).

Sources

Application Notes and Protocols for the Study of Gabapentinoids in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing (S)-3-Amino-3-cyclohexylpropanoic acid within Neuropathic Pain Research

While the specific compound (S)-3-Amino-3-cyclohexylpropanoic acid is not extensively documented in the primary literature concerning neuropathic pain, its chemical structure bears a resemblance to the well-established class of drugs known as gabapentinoids. This family of compounds, which includes the widely used therapeutics gabapentin and pregabalin, represents a cornerstone in the pharmacological management of neuropathic pain.[1][2] This guide, therefore, will focus on the established methodologies and scientific rationale for studying the effects of gabapentinoid-like compounds in preclinical models of neuropathic pain. The principles and protocols detailed herein are directly applicable to the investigation of novel molecules with suspected gabapentinoid activity.

Gabapentinoids are synthetic analogs of the neurotransmitter gamma-aminobutyric acid (GABA).[1] However, their mechanism of action in neuropathic pain does not involve direct interaction with GABA receptors.[3] Instead, their therapeutic effects are mediated through high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][4][5] This interaction is critical for their analgesic properties.[4][5]

Part 1: The Molecular Mechanism of Gabapentinoid Action in Neuropathic Pain

A fundamental understanding of the molecular target and downstream signaling is crucial for designing and interpreting studies on gabapentinoid-like compounds.

The α2δ Subunit: The Primary Target

The α2δ protein is an auxiliary subunit of VGCCs, which are essential for neurotransmitter release at synaptic terminals.[1][6] In neuropathic pain states, there is an upregulation and increased trafficking of the α2δ-1 subunit to presynaptic terminals in the dorsal horn of the spinal cord.[7] This leads to an increase in the release of excitatory neurotransmitters like glutamate, contributing to central sensitization and the perception of pain.[2]

Gabapentinoids bind to the α2δ-1 and α2δ-2 subunits, with α2δ-1 being particularly implicated in their analgesic effects.[2][5] This binding event is thought to interfere with the trafficking of the α2δ-1 subunit to the presynaptic membrane, thereby reducing its cell surface expression.[4][7][8]

Downstream Consequences of α2δ Binding

The primary consequence of gabapentinoid binding to the α2δ subunit is a reduction in the release of excitatory neurotransmitters.[2] This occurs because the reduced cell surface expression of α2δ-1 leads to a decrease in the number of functional VGCCs at the presynaptic terminal.[7] This, in turn, diminishes calcium influx upon neuronal depolarization, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.

The net effect is a dampening of excessive neuronal excitability in the pain-processing pathways of the spinal cord and brain, leading to a reduction in the symptoms of neuropathic pain, such as allodynia and hyperalgesia.[2][9]

Signaling Pathway Diagram

Gabapentinoid_Mechanism cluster_0 Presynaptic Terminal cluster_1 Therapeutic Intervention Neuropathic_Injury Neuropathic Injury Upregulation_a2d1 Upregulation & Trafficking of α2δ-1 Subunit Neuropathic_Injury->Upregulation_a2d1 Increased_VGCC Increased Presynaptic VGCC Expression Upregulation_a2d1->Increased_VGCC Ca_Influx Increased Ca2+ Influx Increased_VGCC->Ca_Influx NT_Release Increased Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->NT_Release Postsynaptic_Neuron Postsynaptic Neuron NT_Release->Postsynaptic_Neuron Central_Sensitization Central Sensitization & Pain Perception Postsynaptic_Neuron->Central_Sensitization Gabapentinoid (S)-3-Amino-3-cyclohexylpropanoic acid (Gabapentinoid) Binding_a2d1 Binds to α2δ-1 Subunit Gabapentinoid->Binding_a2d1 Binding_a2d1->Upregulation_a2d1 Inhibits Reduced_Trafficking Reduced Trafficking of α2δ-1 to Membrane Binding_a2d1->Reduced_Trafficking Reduced_VGCC Reduced Presynaptic VGCC Expression Reduced_Trafficking->Reduced_VGCC Reduced_Ca_Influx Reduced Ca2+ Influx Reduced_VGCC->Reduced_Ca_Influx Reduced_NT_Release Reduced Neurotransmitter Release Reduced_Ca_Influx->Reduced_NT_Release Analgesia Analgesia Reduced_NT_Release->Analgesia

Caption: Mechanism of action of gabapentinoids in neuropathic pain.

Part 2: Preclinical In Vivo Models of Neuropathic Pain

To evaluate the efficacy of novel compounds like (S)-3-Amino-3-cyclohexylpropanoic acid, it is essential to utilize well-characterized animal models that mimic the key features of human neuropathic pain.[10][11]

Surgical Models of Neuropathic Pain

Surgical models involving peripheral nerve injury are the most commonly used for studying neuropathic pain.[10][11] These models induce long-lasting behavioral signs of allodynia and hyperalgesia.[11]

Model Surgical Procedure Key Features References
Chronic Constriction Injury (CCI) Four loose chromic gut ligatures are tied around the common sciatic nerve.Induces mechanical and cold allodynia, as well as thermal hyperalgesia.[12]Bennett & Xie (1988)
Partial Sciatic Nerve Ligation (PSNL) Approximately one-third to one-half of the sciatic nerve is tightly ligated.Rapid onset and prolonged expression of pain-related behaviors.[12]Seltzer et al. (1990)
Spinal Nerve Ligation (SNL) The L5 and/or L6 spinal nerves are tightly ligated and transected distal to the ligature.Produces robust and reproducible mechanical and cold allodynia.[10][13]Kim & Chung (1992)
Spared Nerve Injury (SNI) Two of the three terminal branches of the sciatic nerve (tibial and common peroneal) are ligated and transected, leaving the sural nerve intact.Early and prolonged mechanical and cold allodynia in the territory of the uninjured nerve.[10][12]Decosterd & Woolf (2000)
Chemotherapy-Induced Neuropathic Pain (CINP)

Certain chemotherapeutic agents, such as paclitaxel, can induce a painful peripheral neuropathy.[13] The paclitaxel-induced polyneuropathy (PIPN) model is valuable for studying this specific type of neuropathic pain.[13]

Experimental Workflow for In Vivo Studies

InVivo_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Behavioral Testing Acclimatization->Baseline Surgery Induction of Neuropathic Pain (e.g., SNI Surgery) Baseline->Surgery PostOp_Recovery Post-Operative Recovery & Pain Development (e.g., 7-14 days) Surgery->PostOp_Recovery PostOp_Testing Post-Operative Behavioral Testing to Confirm Neuropathy PostOp_Recovery->PostOp_Testing Drug_Admin Test Compound Administration ((S)-3-Amino-3-cyclohexylpropanoic acid) & Vehicle Control PostOp_Testing->Drug_Admin PostDrug_Testing Post-Treatment Behavioral Testing at Various Time Points Drug_Admin->PostDrug_Testing Tissue_Harvest Tissue Harvesting (e.g., DRG, Spinal Cord) for Molecular Analysis PostDrug_Testing->Tissue_Harvest

Caption: General experimental workflow for in vivo neuropathic pain studies.

Part 3: Behavioral Assays for Assessing Neuropathic Pain

The quantification of pain-related behaviors in animal models is a critical component of preclinical studies.[14][15]

Assessment of Mechanical Allodynia

Mechanical allodynia, the perception of pain in response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

Protocol: Von Frey Test

  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-30 minutes before testing.[16]

  • Stimulation: Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw.[16]

  • Response: A positive response is a brisk withdrawal, licking, or flinching of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method of Dixon.

Assessment of Thermal Hyperalgesia

Thermal hyperalgesia is an increased sensitivity to a painful heat stimulus.

Protocol: Hargreaves Plantar Test

  • Acclimatization: Place the animal in a Plexiglas chamber on a glass plate and allow it to acclimatize.

  • Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.

  • Response: The latency to paw withdrawal is automatically recorded.

  • Cut-off: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Assessment of Cold Allodynia

Cold allodynia is the perception of pain in response to a non-painful cold stimulus.

Protocol: Cold Plate Test

  • Apparatus: A metal plate maintained at a constant cold temperature (e.g., 4°C).

  • Procedure: The animal is placed on the cold plate, and the latency to the first sign of pain (e.g., paw lifting, licking, jumping) is recorded.[14]

Behavioral Test Pain Modality Assessed Key Measurement References
Von Frey Test Mechanical Allodynia50% Paw Withdrawal Threshold (g)[16]
Hargreaves Plantar Test Thermal HyperalgesiaPaw Withdrawal Latency (s)[17]
Cold Plate Test Cold AllodyniaLatency to First Pain Response (s)[14]

Part 4: In Vitro Protocols for Target Engagement

To confirm that a novel compound acts via the same mechanism as known gabapentinoids, in vitro binding assays are essential.

Radioligand Binding Assay

This technique provides quantitative data on the affinity of a test compound for its target receptor.[18]

Protocol: [³H]-Gabapentin or [³H]-Pregabalin Competition Binding Assay

  • Tissue Preparation: Prepare cell membrane homogenates from tissues known to express the α2δ subunit (e.g., pig or rat brain cortex) or from cell lines overexpressing the recombinant human α2δ-1 or α2δ-2 subunit.[3]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound ((S)-3-Amino-3-cyclohexylpropanoic acid).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The study of novel compounds for the treatment of neuropathic pain requires a multi-faceted approach that integrates an understanding of molecular mechanisms with robust in vivo and in vitro methodologies. While (S)-3-Amino-3-cyclohexylpropanoic acid itself is not a well-documented analgesic, its structural similarity to gabapentinoids provides a clear and well-validated path forward for its investigation. The protocols and application notes provided in this guide offer a comprehensive framework for characterizing the potential therapeutic efficacy of this and other novel gabapentinoid-like molecules. By employing these established models and assays, researchers can effectively evaluate target engagement, determine in vivo efficacy, and elucidate the underlying mechanisms of action, ultimately contributing to the development of new and improved treatments for neuropathic pain.

References

  • Austin, P. J., & Moalem-Taylor, G. (2010). Animal Models of Neuropathic Pain Due to Nerve Injury. In Springer Protocols.
  • Di Cesare Mannelli, L., Pacini, A., & Ghelardini, C. (2014). Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. Current Pharmaceutical Design, 20(14), 2337–2346.
  • Mogil, J. S. (2009). What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Periodicum Biologorum, 111(2), 145-150.
  • Puljak, L., & Sapunar, D. (2009). What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models.
  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

  • Chen, J., & Li, L. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv.
  • Austin, P. J., & Moalem-Taylor, G. (2010). Animal Models of Neuropathic Pain Due to Nerve Injury.
  • Chen, J., & Li, L. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv.
  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • MD Biosciences. (n.d.). Behavioral Assessments in Preclinical Pain Models. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2020). Analgesia with Gabapentin and Pregabalin May Involve NMDA Receptors, Neurexins and Thrombospondins. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions. Retrieved from [Link]

  • SciELO. (n.d.). Experimental models for the study of neuropathic pain. Retrieved from [Link]

  • Cambridge University Press. (2013). An overview of animal models for neuropathic pain.
  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., Kadurin, I., Dolphin, A. C. (2009). The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. The Journal of Neuroscience, 29(13), 4076–4088.
  • Starowicz, K., & Makuch, W. (2020). Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics. International Journal of Molecular Sciences, 21(18), 6825.
  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., Kinloch, R. A., Hendrich, J., Dolphin, A. C., Webb, T., Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537–17542.
  • MDPI. (2021). Pharmacotherapy of Neuropathic Pain. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Experimental Drugs for Neuropathic Pain. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Retrieved from [Link]

  • Li, Z., Taylor, C. P., Weber, M., & Piechan, R. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80–90.
  • National Institutes of Health (NIH). (n.d.). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Retrieved from [Link]

  • MedCentral. (2022). New Treatments for Neuropathic Pain. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers. Retrieved from [Link]

  • UCL Discovery. (2018). Etiology and Pharmacology of Neuropathic Pain. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2022). Bioactive compounds for neuropathic pain: an update on preclinical studies and future perspectives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The effect of protocatechuic acid on neuropathic pain and possible mechanism. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Topical Treatments and Their Molecular/Cellular Mechanisms in Patients with Peripheral Neuropathic Pain—Narrative Review. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the Anticonvulsant Effects of (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of (S)-3-Amino-3-cyclohexylpropanoic acid as a potential anticonvulsant agent. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach to systematically assess the compound's efficacy and preliminary safety profile. The experimental design encompasses a series of validated in vivo seizure models, including the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) model, and the 6-Hz psychomotor seizure test. Furthermore, a protocol for assessing potential motor impairment via the Rotarod test is included to evaluate the therapeutic index. The rationale behind the selection of each model and the detailed step-by-step methodologies are provided to ensure experimental robustness and reproducibility.

Introduction and Scientific Rationale

Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiseizure medications (ASMs), a substantial portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents.[2][3] (S)-3-Amino-3-cyclohexylpropanoic acid is a structural analogue of GABA, similar to gabapentinoids like gabapentin and pregabalin.[4][5] These existing drugs are known to exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[5][6]

The structural similarity of (S)-3-Amino-3-cyclohexylpropanoic acid to known anticonvulsants suggests a plausible, yet unconfirmed, mechanism of action involving the modulation of neuronal excitability. Therefore, a systematic preclinical evaluation is warranted to determine its potential as a novel anticonvulsant. The experimental design outlined in this document follows a logical progression, starting with broad screening models and moving towards more specialized assays to build a comprehensive pharmacological profile of the compound.

The selection of animal models is critical for the predictive validity of preclinical studies.[1][2][7] The Maximal Electroshock (MES) test is a well-validated model for generalized tonic-clonic seizures, primarily identifying compounds that prevent seizure spread.[8][9][10] The subcutaneous Pentylenetetrazol (scPTZ) test is used to model generalized myoclonic and absence seizures, and is sensitive to compounds that enhance GABAergic neurotransmission.[7][9][11] The 6-Hz psychomotor seizure test is considered a model for therapy-resistant focal seizures.[12][13][14][15][16] By employing this battery of tests, we can ascertain the breadth of (S)-3-Amino-3-cyclohexylpropanoic acid's anticonvulsant activity.

Hypothesized Mechanism of Action

Based on its structural similarity to gabapentinoids, it is hypothesized that (S)-3-Amino-3-cyclohexylpropanoic acid may act as a ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[4][5][6] Binding to this subunit is thought to reduce the trafficking of calcium channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[5][17] This reduction in excitatory signaling would dampen neuronal hyperexcitability, a hallmark of seizures.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACPA (S)-3-Amino-3-cyclohexylpropanoic acid a2d α2δ Subunit of VGCC ACPA->a2d Binds to VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Leads to Vesicle Synaptic Vesicle Ca_influx->Vesicle Inhibits fusion Glutamate_release Decreased Glutamate Release Vesicle->Glutamate_release Results in Postsynaptic_receptors Postsynaptic Receptors Glutamate_release->Postsynaptic_receptors Less activation of Reduced_excitation Reduced Neuronal Excitation Postsynaptic_receptors->Reduced_excitation Leads to Anticonvulsant_effect Anticonvulsant Effect Reduced_excitation->Anticonvulsant_effect Produces

Caption: Hypothesized mechanism of (S)-3-Amino-3-cyclohexylpropanoic acid.

Experimental Design and Workflow

A tiered approach will be employed to efficiently screen and characterize the anticonvulsant potential of (S)-3-Amino-3-cyclohexylpropanoic acid.

Experimental_Workflow start Start: Compound Synthesis and Formulation tier1 Tier 1: Initial Screening (MES & scPTZ Tests) start->tier1 tier2 Tier 2: Advanced Screening (6-Hz Test) tier1->tier2 If active in either neurotox Neurotoxicity Assessment (Rotarod Test) tier1->neurotox tier2->neurotox dose_response Dose-Response Studies (ED₅₀ Determination) tier2->dose_response If active neurotox->dose_response data_analysis Data Analysis and Interpretation dose_response->data_analysis end End: Pharmacological Profile data_analysis->end

Caption: Tiered experimental workflow for anticonvulsant assessment.

Detailed Protocols

Animal Handling and Preparation
  • Species: Male albino mice (e.g., CF-1 or C57BL/6) weighing 20-25 g are recommended for initial screening.[8] Male Sprague-Dawley or Wistar rats (100-150 g) can also be used.[8][18]

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 3-4 days prior to experimentation.[19] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[19]

  • Ethical Considerations: All animal procedures must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for preclinical epilepsy research.[20][21]

Compound Formulation and Administration
  • Vehicle: (S)-3-Amino-3-cyclohexylpropanoic acid should be dissolved or suspended in a suitable vehicle, such as 0.9% saline or a 0.5% solution of carboxymethylcellulose.[18] The choice of vehicle should be consistent across all experimental groups.

  • Dose Selection: For initial screening, a range of doses (e.g., 30, 100, and 300 mg/kg) should be selected.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial screening due to its rapid absorption. Oral gavage (p.o.) can be used to assess oral bioavailability in later-stage studies.

  • Administration Volume: A consistent volume of administration should be used, for example, 10 ml/kg for mice.[18]

Protocol 1: Maximal Electroshock (MES) Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[8][9][19]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[19]

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Phenytoin, 20 mg/kg, i.p.) to groups of at least 8-10 animals.[10]

    • At the time of predicted peak effect (determined from pilot studies, typically 30-60 minutes post-i.p. administration), apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by a drop of saline to ensure good electrical contact.[8]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[8][18]

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[8][19]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis if a dose-response relationship is observed.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to identify compounds effective against myoclonic and absence seizures.[7][9]

  • Apparatus: Observation chambers.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Ethosuximide, 150 mg/kg, i.p.) to groups of at least 8-10 animals.

    • At the time of predicted peak effect, administer a convulsant dose of Pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg in mice).[2] PTZ should be freshly prepared in saline.[22][23]

    • Immediately place the animal in an individual observation chamber and observe for 30 minutes.[22]

    • Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of generalized clonic seizures during the observation period is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and the mean latency to seizure onset for unprotected animals. Determine the ED₅₀ if applicable.

Protocol 3: 6-Hz Psychomotor Seizure Test

This model is considered to be a model of therapy-resistant focal seizures.[13][14][15][16]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., Levetiracetam, 10 mg/kg, i.p.) to groups of at least 8-10 animals.

    • At the time of predicted peak effect, apply a topical anesthetic and saline to the corneas.

    • Deliver a low-frequency, long-duration electrical stimulus (6 Hz, 0.2 ms pulse width, 3-second duration) at a predetermined current intensity (e.g., 32 mA or 44 mA for mice).[12][14][16]

    • Observe the animal for seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[15][16]

  • Endpoint: The animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[14]

  • Data Analysis: Calculate the percentage of animals protected in each group.

Protocol 4: Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to identify potential adverse effects of the test compound.[24][25][26]

  • Apparatus: An accelerating rotarod device.

  • Procedure:

    • Train the animals on the rotarod for 2-3 days prior to the test day. This typically involves placing the animals on the rod rotating at a low, constant speed (e.g., 4 rpm) for a set duration.[27]

    • On the test day, administer the test compound, vehicle, or a positive control (e.g., Diazepam, 5 mg/kg, i.p.) to groups of at least 8-10 animals.

    • At the time of predicted peak effect, place each animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[24][27]

    • Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically set.

  • Endpoint: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Compare the mean latency to fall across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and well-structured tables.

Table 1: Hypothetical Anticonvulsant Screening Data for (S)-3-Amino-3-cyclohexylpropanoic acid

Treatment Group (mg/kg, i.p.)MES Test (% Protection)scPTZ Test (% Protection)6-Hz (32 mA) Test (% Protection)Rotarod Test (Mean Latency to Fall in seconds ± SEM)
Vehicle000285 ± 10
Compound (30)2512.525275 ± 12
Compound (100)755062.5220 ± 15*
Compound (300)10087.5100150 ± 20**
Phenytoin (20)10000280 ± 11
Ethosuximide (150)010025278 ± 13
Levetiracetam (10)252575282 ± 9

*p < 0.05, **p < 0.01 compared to vehicle group.

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 would suggest that (S)-3-Amino-3-cyclohexylpropanoic acid exhibits a broad-spectrum anticonvulsant profile, with efficacy in the MES, scPTZ, and 6-Hz models. This profile is distinct from the standard drugs tested. The dose-dependent decrease in latency on the Rotarod test suggests potential motor impairment at higher effective doses. From this data, ED₅₀ and TD₅₀ values can be calculated to determine the protective index (PI = TD₅₀/ED₅₀), a measure of the compound's therapeutic window. A higher PI indicates a more favorable safety profile.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust and validated pathway for the initial preclinical assessment of (S)-3-Amino-3-cyclohexylpropanoic acid's anticonvulsant properties. Positive results from these screening models would provide a strong rationale for further investigation, including:

  • Determination of oral efficacy: Repeating the active models with oral administration.

  • Chronic seizure models: Evaluating the compound in models of chronic epilepsy, such as the kindling model.[7][11]

  • Mechanism of action studies: Conducting in vitro binding assays to confirm interaction with the α2δ subunit and electrophysiological studies to investigate effects on synaptic transmission.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this systematic approach, researchers can efficiently and rigorously evaluate the therapeutic potential of (S)-3-Amino-3-cyclohexylpropanoic acid as a novel treatment for epilepsy.

References

  • Dolphin, A. C. (2013). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Functional Neurology, 28(3), 155–163. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit9.37. [Link]

  • Metcalf, C. S., et al. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 48–59. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Al-majeed, G. R., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 60(2), 239. [Link]

  • Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (137), 57579. [Link]

  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]

  • Emergency Medicine Cases. (2025). Gabapentinoids | EM Quick Hits Videos. [Link]

  • Uchitel, O. D. (2019). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology, 93(2), 79–81. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Barton, M. E., et al. (2001). The 6 hertz (6 Hz) Psychomotor Seizure Test. Bio-protocol, 1(1), e1. [Link]

  • Quintero, J. E. (2017). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 11(1), 14–22. [Link]

  • Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery & Therapeutics, 11(2-s), 175-178. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Khanam, R., & Vohora, D. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Methods in Molecular Biology, 2149, 107-113. [Link]

  • Khanam, R., & Vohora, D. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5–16. [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]

  • National Institute of Environmental Health Sciences. (2023). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. [Link]

  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620. [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13229. [Link]

  • Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(7), 1235–1245. [Link]

  • Sharma, P., & Bhattacharyya, A. (2014). Models of Epilepsy used in Antiepileptic Drugs Discovery A Review. International Journal of Pharmacy and Pharmaceutical Science, 6(2), 1-11. [Link]

  • Epilepsy Leadership Council. (2018). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 59(8), 1475–1484. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

  • Grone, B. P., & Baraban, S. C. (2021). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 18(4), 2209–2222. [Link]

  • Haliski, M. E., et al. (2025). Preclinical common data elements: a practical guide for use in epilepsy research. Epilepsy & Behavior, 172, 110736. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Research SOP. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. [Link]

  • Massaro Cenere, M., et al. (2024). Rotarod test. Protocols.io. [Link]

  • International League Against Epilepsy. (n.d.). Guidelines. [Link]

  • American Epilepsy Society. (n.d.). Guidelines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. (S)-3-Amino-3-cyclohexylpropanoic acid is a crucial chiral building block and a GABA analogue, making its efficient and stereocontrolled synthesis paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

The focus of this guide is the asymmetric synthesis of β-amino acids, a field that has garnered significant attention due to the pharmacological applications of these compounds.[2] Key methods for achieving high enantioselectivity include asymmetric hydrogenation, Mannich reactions, and conjugate additions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve high enantioselectivity for (S)-3-Amino-3-cyclohexylpropanoic acid?

A1: The most prevalent and effective methods rely on asymmetric catalysis.[2][3] Key strategies include:

  • Asymmetric Hydrogenation: This is a powerful method involving the hydrogenation of a prochiral enamine or β-enamido ester using a chiral transition metal catalyst, often based on Rhodium (Rh) or Ruthenium (Ru) with chiral phosphine ligands (e.g., BINAP, DuPhos).[2][5] This approach is widely used in industrial settings due to its high efficiency and atom economy.[5]

  • Conjugate Addition (Michael Addition): This involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester. Chiral auxiliaries, chiral metal amides, or organocatalysts can be used to induce stereoselectivity.[6]

  • Enzymatic Resolution: Ketoreductases (KREDs) can be employed for the asymmetric reduction of a corresponding β-keto ester, offering excellent enantioselectivity under mild conditions.

Q2: My reaction shows high conversion but low enantiomeric excess (e.e.). What is the most likely cause?

A2: Low enantioselectivity is a common but solvable issue. The primary culprits are often related to the catalyst system and reaction conditions. Key factors include:

  • Catalyst Purity/Integrity: The chiral ligand and metal precursor must be of high purity. Impurities can poison the catalyst or form competing, non-selective catalytic species.[7]

  • Air and Moisture: Many asymmetric catalysts, particularly those used for hydrogenation, are sensitive to air and moisture.[7] Rigorous inert atmosphere techniques are critical.

  • Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Often, lower temperatures enhance stereochemical control.

  • Solvent Choice: The solvent can influence the catalyst's conformation and the transition state geometry, thereby affecting selectivity.[8][9]

Q3: How do I effectively purify the final product and remove the metal catalyst?

A3: Purification typically involves several steps. First, the crude product is often subjected to an acid-base workup to separate the amphoteric amino acid from neutral organic impurities. To remove residual transition metal catalysts (like Ru or Rh), techniques such as silica gel chromatography with a polar eluent system, treatment with activated carbon, or using specialized metal scavengers are effective. Final purification is often achieved through recrystallization to yield the high-purity crystalline product.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, focusing on a common route: Asymmetric Hydrogenation of a β-Enamido Ester Precursor.

Problem 1: Low or Inconsistent Yield
Potential Cause Recommended Action Scientific Rationale
Incomplete Hydrogenation Increase hydrogen pressure (within safe limits of equipment). Extend reaction time. Increase catalyst loading (e.g., from S/C 1000:1 to 500:1).The reaction kinetics may be slow. Increasing pressure raises the concentration of dissolved hydrogen, while higher catalyst loading increases the number of active sites available for the reaction.
Catalyst Deactivation Ensure all reagents and solvents are rigorously degassed and anhydrous. Purify the substrate to remove potential catalyst poisons (e.g., sulfur or coordinating impurities).Oxygen can oxidize the active metal center (e.g., Ru(II) or Rh(I)), rendering it inactive. Coordinating impurities can bind strongly to the metal center, blocking the substrate from accessing the active site.
Product Loss During Workup During acid-base extraction, carefully adjust the pH to the isoelectric point of the amino acid to ensure maximum precipitation/minimum solubility in the aqueous phase. Use multiple extractions with the organic solvent.β-amino acids are amphoteric. At their isoelectric point, they exist as zwitterions with minimal net charge and often minimal aqueous solubility, facilitating isolation.
Side Reactions If using a protecting group (e.g., Boc, Cbz), ensure it is stable to the hydrogenation conditions. If deprotection occurs, consider a more robust protecting group.Unintended deprotection or other side reactions can consume the starting material or product, leading to a lower yield of the desired compound.
Problem 2: Poor Enantioselectivity (Low e.e.%)
Potential Cause Recommended Action Scientific Rationale
Sub-optimal Temperature Screen a range of temperatures. Typically, lower temperatures (e.g., 0 °C to RT) provide higher e.e.Asymmetric induction is a result of the kinetic difference between two diastereomeric transition states. Lowering the temperature increases the free energy difference (ΔΔG‡) between these states, amplifying the preference for the pathway leading to the major enantiomer.[10]
Incorrect Solvent Choice Screen a range of solvents with varying polarities (e.g., Methanol, Toluene, THF, Dichloromethane).The solvent interacts with the catalyst and substrate, influencing the stability and geometry of the catalytic complex and the transition state.[11] Apolar solvents can sometimes enhance enantioselectivity by promoting a more rigid and ordered transition state.[11]
Ligand/Metal Mismatch If using a pre-catalyst, ensure the correct chiral ligand is paired with the appropriate metal source as specified in the literature.The precise geometry and electronic properties of the metal-ligand complex are what create the chiral environment necessary for stereoselective catalysis. An incorrect pairing will not form the desired active species.
Hydrogen Pressure Effects While higher pressure can increase the reaction rate, it can sometimes negatively impact enantioselectivity. Optimize pressure in conjunction with temperature.High hydrogen concentrations might alter the rate-determining step or favor a less selective catalytic cycle. It's a parameter that requires careful optimization.[5]

Experimental Protocols & Data

Protocol 1: Asymmetric Hydrogenation of a Prochiral Enamido Ester

This protocol provides a generalized procedure for the asymmetric hydrogenation step.

1. Catalyst Preparation (In-Situ): a. In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral diphosphine ligand (e.g., (S)-BINAP, 1.1 mol%) and the metal precursor (e.g., [Ru(cod)Cl₂]n or [Rh(cod)₂]BF₄, 1.0 mol%). b. Add degassed, anhydrous solvent (e.g., methanol, 5 mL per mmol of substrate). c. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

2. Hydrogenation Reaction: a. In a separate flask, dissolve the β-enamido ester substrate (1.0 eq) in the same degassed solvent. b. Transfer the substrate solution to the catalyst solution via cannula. c. Place the reaction vessel in a high-pressure autoclave. Purge the system 3-5 times with hydrogen gas. d. Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂). e. Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

3. Workup and Isolation: a. Carefully vent the autoclave and purge with an inert gas. b. Concentrate the reaction mixture under reduced pressure. c. The resulting crude N-protected amino ester can then be carried forward to the deprotection and purification steps.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

1. Sample Preparation: a. Prepare a dilute solution (approx. 1 mg/mL) of the purified amino acid product in the mobile phase. b. If the amino acid has poor solubility, derivatization (e.g., N-acylation or esterification) may be necessary.

2. HPLC Conditions:

  • Column: A suitable chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating amino acid enantiomers.[12]
  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) to improve peak shape.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

3. Data Analysis: a. Integrate the peak areas for the (S) and (R) enantiomers. b. Calculate the e.e.% using the formula: e.e.% = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity (Illustrative Data)
EntryCatalyst LigandSolventTemp (°C)Pressure (atm)Yield (%)e.e. (%)
1(S)-BINAPMethanol40209885 (S)
2(S)-BINAPMethanol25209592 (S)
3(S)-BINAPToluene25208895 (S)
4(S)-BINAPTHF25209193 (S)
5(S)-JosiphosMethanol25209998 (S)
6(S)-JosiphosMethanol25509997 (S)

This table illustrates how systematic screening of ligands, solvents, and temperature can be used to optimize both yield and enantioselectivity.[13]

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the typical synthetic sequence from the precursor to the final, purified product.

SynthesisWorkflow Start Prochiral Precursor (β-Enamido Ester) Step1 Asymmetric Hydrogenation (Chiral Ru/Rh Catalyst, H₂) Start->Step1 Intermediate Protected (S)-Amino Ester Step1->Intermediate Step2 Deprotection (e.g., Acid Hydrolysis) Intermediate->Step2 Crude Crude (S)-Amino Acid Step2->Crude Step3 Purification (Recrystallization) Crude->Step3 Final Pure (S)-3-Amino-3- cyclohexylpropanoic acid Step3->Final

Caption: General workflow for the asymmetric synthesis.

Troubleshooting Logic for Low Enantioselectivity

This decision tree provides a logical path for diagnosing and solving issues with poor stereocontrol.

TroubleshootingLogic Start Problem: Low e.e.% Check_Purity Are catalyst and reagents pure & anhydrous? Start->Check_Purity Check_Temp Is temperature optimized (lowered)? Check_Purity->Check_Temp Yes Action_Purify Action: Purify reagents. Use inert techniques. Check_Purity->Action_Purify No Check_Solvent Has solvent been screened? Check_Temp->Check_Solvent Yes Action_Temp Action: Screen lower temperatures (e.g., 0-25°C). Check_Temp->Action_Temp No Check_Pressure Has H₂ pressure been optimized? Check_Solvent->Check_Pressure Yes Action_Solvent Action: Test solvents of varying polarity. Check_Solvent->Action_Solvent No Action_Pressure Action: Evaluate a range of pressures. Check_Pressure->Action_Pressure No Resolved Problem Resolved Check_Pressure->Resolved Yes Action_Purify->Check_Purity Action_Temp->Check_Temp Action_Solvent->Check_Solvent Action_Pressure->Check_Pressure

Caption: Decision tree for troubleshooting low e.e.%.

References

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Chemical Society Reviews. (2010, February 24). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. Retrieved from [Link]

  • Chemical Science. (n.d.). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. RSC Publishing. Retrieved from [Link]

  • PubMed. (2014, January 1). DNA-Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. Retrieved from [Link]

  • RxList. (2021, July 14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Encyclopedia.pub. (2022, October 12). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. ACS Publications. Retrieved from [Link]

  • Illinois Chemistry. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • J-STAGE. (n.d.). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Retrieved from [Link]

  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved from [Link]

  • PubMed. (n.d.). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • Togni Group, ETH Zurich. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

  • IntechOpen. (2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • The Journal of Chemical Physics. (2021, October 25). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. AIP Publishing. Retrieved from [Link]

  • PubMed. (2011, February 8). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Gamma-Aminobutyric Acid?. Retrieved from [Link]

  • LookChem. (2025, May 20). 3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • PMC. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) An update on GABA analogs for CNS drug discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.

Sources

Technical Support Center: Challenges in the Purification of (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (S)-3-Amino-3-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important β-amino acid building block. As a molecule with both a chiral center and zwitterionic properties, its purification presents unique challenges that require a systematic and well-understood approach. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and practical laboratory experience.

Overall Purification Strategy: A High-Level Workflow

Before diving into specific problems, it's essential to have a clear overall strategy. The purification process typically involves addressing two primary aspects: chemical purity (removing reaction byproducts and starting materials) and chiral purity (isolating the desired (S)-enantiomer from its (R)-enantiomer).

G cluster_0 Crude Product Analysis cluster_1 Chemical Purification cluster_2 Chiral Resolution cluster_3 Final Isolation Start Crude Racemic Product (Post-Synthesis) Analyze Initial Analysis (LC-MS, NMR, Chiral HPLC) Start->Analyze Chem_Purify Bulk Impurity Removal (e.g., Recrystallization, Flash Chromatography) Analyze->Chem_Purify Impurities Present Check_Chem Assess Chemical Purity (>95%?) Chem_Purify->Check_Chem Check_Chem->Chem_Purify No, Re-purify Chiral_Sep Enantiomeric Separation (e.g., Diastereomeric Salt Crystallization, Preparative Chiral HPLC) Check_Chem->Chiral_Sep Yes Check_Chiral Assess Enantiomeric Excess (ee) (>99%?) Chiral_Sep->Check_Chiral Check_Chiral->Chiral_Sep No, Re-resolve Final_Crystal Final Crystallization/ Isolation Check_Chiral->Final_Crystal Yes Final_Product Pure (S)-Enantiomer Final_Crystal->Final_Product

Caption: General workflow for the purification of (S)-3-Amino-3-cyclohexylpropanoic acid.

Section 1: Chiral Purity & Enantiomeric Resolution

The most critical challenge in purifying (S)-3-Amino-3-cyclohexylpropanoic acid is achieving high enantiomeric excess (ee). This involves separating the desired (S)-enantiomer from the unwanted (R)-enantiomer.

Q1: My initial synthesis produced a racemic mixture. What is the most effective method for resolving the enantiomers on a multi-gram scale?

A1: For multi-gram scale, classical chemical resolution via diastereomeric salt formation is often the most practical and cost-effective method. While preparative chiral HPLC is technically feasible, it is generally more expensive and less scalable.

The principle of classical resolution is to react the racemic amino acid with a single enantiomer of a chiral resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities, which allows one diastereomer to be selectively crystallized.

Step-by-Step Protocol for Diastereomeric Salt Crystallization:

  • Select a Resolving Agent: For a basic amino acid, a chiral acid is used. Common choices include L- or D-tartaric acid, (S)-(+)-mandelic acid, or (1R)-(-)-10-camphorsulfonic acid.

  • Stoichiometry: Dissolve the racemic 3-Amino-3-cyclohexylpropanoic acid in a suitable solvent. Add 0.5 to 1.0 equivalents of the chiral resolving agent. Using 0.5 equivalents is often preferred as it can be more efficient, precipitating one diastereomer while leaving the other undesired salt components in solution.

  • Solvent Screening: This is the most critical step. The goal is to find a solvent system where one diastereomeric salt is sparingly soluble and the other is highly soluble.

    • Start with polar protic solvents like methanol, ethanol, isopropanol, or water.

    • If the salts are too soluble, introduce an anti-solvent (e.g., acetone, ethyl acetate, or acetonitrile) dropwise until turbidity is observed, then heat to redissolve and allow to cool slowly.

  • Isolation and Liberation:

    • Filter the crystallized diastereomeric salt and wash with a cold solvent.

    • To recover the free amino acid, dissolve the salt in water and adjust the pH to the isoelectric point (pI) of the amino acid, or use an ion-exchange resin. The resolving agent can often be recovered from the mother liquor.

  • Validation: Check the enantiomeric excess of the liberated amino acid using analytical chiral HPLC. The ee may need to be enhanced by a second recrystallization of the diastereomeric salt or the final product.

MethodScalabilityCostSpeedKey Consideration
Diastereomeric Salt Crystallization High (kg scale)Low-MediumSlow (days)Requires extensive solvent and resolving agent screening.
Preparative Chiral HPLC Low-Medium (g scale)HighFast (hours)High solvent consumption; requires specialized equipment.
Enzymatic Resolution High (kg scale)MediumMediumRequires screening for a highly selective enzyme.

Q2: How do I choose the right Chiral Stationary Phase (CSP) for HPLC analysis to monitor my resolution?

A2: Selecting the correct CSP is crucial for accurately determining the enantiomeric excess. For β-amino acids, several types of CSPs are effective. The choice depends on whether the amino acid is derivatized. For underivatized analysis, macrocyclic glycopeptide and ligand-exchange columns are excellent starting points.[1]

G Start Start: Select Chiral HPLC Column Is_Derivatized Is the Amino Acid Derivatized? Start->Is_Derivatized Deriv_Type What is the derivative type? Is_Derivatized->Deriv_Type Yes Macrocyclic Try Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T, V, TAG) Is_Derivatized->Macrocyclic No (Underivatized) Polysaccharide Try Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD) Deriv_Type->Polysaccharide N-Protected (FMOC, t-BOC) Pirkle Try Pirkle-type CSPs (e.g., Whelk-O1) Deriv_Type->Pirkle Amide/Ester Check_Resolution Acceptable Resolution? Polysaccharide->Check_Resolution Pirkle->Check_Resolution Ligand_Exchange Try Ligand-Exchange CSPs (e.g., CROWNPAK CR(+)) Macrocyclic->Ligand_Exchange No Resolution Macrocyclic->Check_Resolution Ligand_Exchange->Check_Resolution Check_Resolution->Is_Derivatized No, try derivatization or other column End Method Developed Check_Resolution->End Yes

Caption: Decision tree for selecting a suitable Chiral Stationary Phase (CSP).

Section 2: Chemical Purity & Crystallization

Achieving high chemical purity is a prerequisite for successful chiral resolution and for obtaining a high-quality final product. Crystallization is the most powerful technique for this purpose.

Q3: I'm struggling to crystallize the final (S)-amino acid. It keeps oiling out or forms a fine powder that is hard to filter.

A3: This is a common issue with amino acids, whose zwitterionic nature and hydrogen bonding capabilities can complicate crystallization.[2] The cyclohexyl group also adds significant hydrophobicity, which can lead to aggregation and poor crystal formation.[3]

Troubleshooting Crystallization:

  • Control Supersaturation: Oiling out is often caused by creating a supersaturated solution too quickly.

    • Solution: Slow down the process. If using an anti-solvent, add it very slowly at an elevated temperature. If using cooling crystallization, decrease the temperature gradually (e.g., 5°C per hour).

  • Optimize the Solvent System:

    • The ideal system is one where the amino acid is sparingly soluble at room temperature but readily soluble when hot.

    • For 3-Amino-3-cyclohexylpropanoic acid, consider solvent/anti-solvent systems like Methanol/Water, Ethanol/Ethyl Acetate, or Isopropanol/Heptane.

  • Adjust pH to the Isoelectric Point (pI): Amino acids have their lowest solubility at their pI. Dissolve the crude product in a dilute acidic or basic solution and then slowly adjust the pH towards the pI to induce crystallization. This often yields cleaner, more well-defined crystals.

  • Use Seeding: Introduce a few crystals of pure material into a slightly supersaturated solution to provide nucleation sites. This is a highly effective method for controlling crystal growth and preventing the formation of fine powders.[4]

  • Consider Additives: In some cases, small amounts of additives like surfactants or other alcohols can modify crystal habits and improve handling.[2]

G cluster_solutions Troubleshooting Steps Start Crude Product Solution Problem Crystallization Issue (Oiling Out, Fine Powder, No Crystals) Start->Problem Solvent 1. Re-screen Solvent System (Solvent/Anti-solvent) Problem->Solvent Investigate Rate 2. Slow Down Crystallization Rate (Gradual cooling, slow anti-solvent addition) Solvent->Rate If still problematic Success Well-defined Crystals Formed Solvent->Success Solved pH 3. Adjust pH to Isoelectric Point (pI) Rate->pH If still problematic Rate->Success Solved Seed 4. Use Seeding Technique pH->Seed If still problematic pH->Success Solved Seed->Success Solved

Caption: Workflow for troubleshooting common crystallization problems.

Q4: My final product has a persistent yellow or brown tint. How can I remove this color?

A4: Color impurities are typically non-polar, high molecular weight byproducts from the synthesis. The most effective way to remove them is by treating a solution of the product with activated carbon.

Protocol for Decolorization with Activated Carbon:

  • Dissolve the impure amino acid in a suitable hot solvent (e.g., ethanol/water).

  • Add a small amount of activated carbon (typically 1-2% w/w relative to the amino acid). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless.

  • Proceed with the crystallization of the product from the colorless solution as previously described.

Section 3: General Troubleshooting

Q5: My overall yield is very low after purification. What are the common points of product loss?

A5: Low yield is a frustrating issue that can often be traced to several key steps.

  • Incomplete Crystallization: A significant amount of your product may remain dissolved in the mother liquor.

    • Troubleshooting: After filtering your crystals, try concentrating the mother liquor to see if a second crop of crystals can be obtained. You can also cool the mother liquor to a lower temperature (e.g., 0-4°C) to maximize precipitation. Always analyze the mother liquor by TLC or LC-MS to quantify the loss.

  • Dissolution During Washing: Washing the filtered crystals with a solvent in which they are even slightly soluble can cause significant loss.

    • Troubleshooting: Always wash the crystals with a small amount of ice-cold anti-solvent (the solvent in which the product is least soluble).

  • Mechanical Losses: Fine powders can be difficult to handle and can pass through filter paper or stick to glassware.

    • Troubleshooting: Ensure you are using the correct porosity of filter paper. Scrape all glassware thoroughly. If the product is a very fine powder, consider using centrifugation instead of filtration for isolation.

  • Inefficient Chiral Resolution: In a classical resolution, if the diastereomeric salts have similar solubilities, the separation will be poor, and multiple recrystallizations will be needed, each one incurring some loss.

    • Troubleshooting: Re-screen for a better resolving agent or solvent system that provides a larger solubility difference between the two diastereomers.

References

  • Yuan, C., et al. (2019). Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, M. W., et al. (2014). Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands. Angewandte Chemie International Edition. Available at: [Link]

  • Schurig, V., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Johnson, M. B., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Scriba, G. K. H., et al. (2020). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. PubMed. Available at: [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • ResearchGate. (2016). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • Google Patents. (1992). Method for crystallization of amino acids.
  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Available at: [Link]

  • AVESIS. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • National Institutes of Health (NIH). (2013). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Available at: [Link]

  • National Institutes of Health (NIH). (2010). A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • ResearchGate. (2020). Effects of Amino Acids on the Crystallization of Calcium Tartrate Tetrahydrate. Available at: [Link]

Sources

Stability and proper storage conditions for (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Amino-3-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this valuable non-proteinogenic beta-amino acid. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Introduction to (S)-3-Amino-3-cyclohexylpropanoic Acid

(S)-3-Amino-3-cyclohexylpropanoic acid is a chiral beta-amino acid characterized by a cyclohexyl group attached to the beta-carbon. This unique structure imparts specific conformational properties and metabolic stability, making it a valuable building block in the synthesis of peptidomimetics and other pharmaceutical compounds.[1][2] Understanding its stability profile is critical for maintaining its purity, ensuring reproducible experimental results, and guaranteeing the safety and efficacy of final drug products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid (S)-3-Amino-3-cyclohexylpropanoic acid?

For long-term storage, solid (S)-3-Amino-3-cyclohexylpropanoic acid should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. To minimize degradation, it is advisable to store it at low temperatures, such as 2-8°C, and protected from light.

Q2: How should I store solutions of (S)-3-Amino-3-cyclohexylpropanoic acid?

The stability of (S)-3-Amino-3-cyclohexylpropanoic acid in solution is dependent on the solvent, pH, and temperature. For short-term storage (up to a few days), solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution and store it at -20°C or below to prevent degradation from repeated freeze-thaw cycles. The pH of the solution should be kept near neutral, as both highly acidic and alkaline conditions can promote degradation.

Q3: Is (S)-3-Amino-3-cyclohexylpropanoic acid sensitive to light?

While specific photostability data for this compound is not extensively available, amino acids, in general, can be susceptible to photodegradation, especially in the presence of photosensitizers.[3] Therefore, it is a good laboratory practice to store both solid samples and solutions protected from light, for instance, by using amber vials or storing them in a dark place.

Q4: What are the potential degradation pathways for (S)-3-Amino-3-cyclohexylpropanoic acid?

Based on the general chemistry of amino acids, the potential degradation pathways for (S)-3-Amino-3-cyclohexylpropanoic acid include:

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of the corresponding oxo-acid or other oxidative byproducts.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) and deamination (loss of the amino group) are common degradation pathways for amino acids.

  • pH-mediated Degradation: Extreme pH values can catalyze hydrolysis or other reactions. Under strongly acidic or basic conditions, racemization at the chiral center could also be a concern, although beta-amino acids are generally more resistant to this than alpha-amino acids.

Q5: What are common impurities that might be present in a sample of (S)-3-Amino-3-cyclohexylpropanoic acid?

Impurities can arise from the synthetic process. Depending on the synthetic route, potential impurities could include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Diastereomers: The (R)-enantiomer of 3-Amino-3-cyclohexylpropanoic acid.

  • Byproducts of the synthesis: These can include products from side reactions, such as over-alkylation or incomplete reactions.

  • Residual solvents: Solvents used during the synthesis and purification process.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of (S)-3-Amino-3-cyclohexylpropanoic acid in experimental settings.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Appearance of new peaks in HPLC analysis of a stored solution. Degradation of the compound due to improper storage (e.g., high temperature, exposure to light, incorrect pH).1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature, protected from light, and at an appropriate pH. 2. Prepare Fresh Solution: Prepare a fresh solution from a solid, unexpired sample and re-analyze. 3. Perform Forced Degradation: To identify the degradation products, perform a forced degradation study on a fresh sample under stress conditions (heat, light, acid, base, oxidation) and compare the resulting chromatogram with that of the stored solution.
Discoloration of the solid compound (e.g., yellowing). Oxidation or reaction with impurities.1. Check Storage Environment: Ensure the container is tightly sealed and stored away from sources of oxygen and light. 2. Purity Analysis: Analyze the discolored material by HPLC or another suitable method to assess its purity. If significant degradation is observed, the material may not be suitable for sensitive applications.
Low yield or unexpected side products in a synthetic reaction. Poor quality or degradation of the starting material.1. Confirm Purity of Starting Material: Analyze the (S)-3-Amino-3-cyclohexylpropanoic acid by HPLC, NMR, and/or mass spectrometry to confirm its identity and purity before use. 2. Check for Racemization: If the stereochemistry of the product is incorrect, analyze the chiral purity of the starting material using a chiral HPLC method or other suitable technique.[4]
Inconsistent results in biological assays. Degradation of the compound in the assay buffer or media.1. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Modify Assay Conditions: If instability is observed, consider adjusting the pH of the buffer, adding antioxidants (if compatible with the assay), or minimizing the incubation time.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of (S)-3-Amino-3-cyclohexylpropanoic acid and for developing stability-indicating analytical methods.[5][6][7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • (S)-3-Amino-3-cyclohexylpropanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-3-Amino-3-cyclohexylpropanoic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • If using an MS detector, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose thermal Thermal Degradation (60°C) stock->thermal Expose photo Photodegradation (ICH Q1B) stock->photo Expose hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Identify & Quantify Degradants) hplc->data

Caption: Workflow for a forced degradation study of (S)-3-Amino-3-cyclohexylpropanoic acid.

Potential Degradation Pathways

Based on the principles of amino acid chemistry, a plausible degradation pathway for (S)-3-Amino-3-cyclohexylpropanoic acid under oxidative and thermal stress is proposed below. The primary sites of degradation are the amino and carboxylic acid functional groups.

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent (S)-3-Amino-3-cyclohexylpropanoic acid oxo_acid 3-Cyclohexyl-3-oxopropanoic acid parent->oxo_acid Oxidation deamination_product Cyclohexylpropenoic acid parent->deamination_product Oxidative Deamination decarboxylation_product (S)-1-Cyclohexylethylamine parent->decarboxylation_product Decarboxylation (Heat)

Sources

Overcoming solubility issues of (S)-3-Amino-3-cyclohexylpropanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (S)-3-Amino-3-cyclohexylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this unique beta-amino acid. The presence of both a hydrophilic zwitterionic center and a lipophilic cyclohexyl group presents specific hurdles in achieving desired concentrations in aqueous buffers. This guide provides in-depth, practical solutions in a question-and-answer format to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving (S)-3-Amino-3-cyclohexylpropanoic acid in my standard phosphate-buffered saline (PBS) at neutral pH. What is the underlying issue?

A1: The primary challenge with (S)-3-Amino-3-cyclohexylpropanoic acid at neutral pH (around 7.0-7.4) is its zwitterionic nature. Like other amino acids, it possesses both a protonated amino group (positive charge) and a deprotonated carboxylic acid group (negative charge). At or near its isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and crystal lattice formation, which significantly minimizes its solubility in water.[1][2] The bulky and non-polar cyclohexyl ring further contributes to its limited aqueous solubility by disrupting the hydrogen-bonding network of water.[1]

Q2: How does pH adjustment affect the solubility of (S)-3-Amino-3-cyclohexylpropanoic acid, and how can I determine the optimal pH for my stock solution?

A2: Adjusting the pH is the most effective initial strategy to enhance the solubility of this compound.[3][4] By shifting the pH away from the isoelectric point (pI), you can ensure that the molecule carries a net positive or negative charge, which increases its interaction with polar water molecules and improves solubility.

  • Acidic pH (pH < pI): In an acidic environment, the carboxylic acid group will be protonated (COOH), while the amino group remains protonated (NH3+). This results in a net positive charge on the molecule, forming a cationic species that is generally more soluble in aqueous solutions.

  • Alkaline pH (pH > pI): In a basic environment, the amino group will be deprotonated (NH2), while the carboxylic acid group remains deprotonated (COO-). This leads to a net negative charge, creating an anionic species that is also typically more soluble.

The solubility of amino acids is highly dependent on the pH of the solution.[3]

Workflow for Determining Optimal pH:

Caption: Workflow for pH-based solubility optimization.

Experimental Protocol: pH Optimization

  • Preparation: Start with a small, known amount of the compound in a beaker with a stir bar.

  • Initial Suspension: Add a minimal amount of purified water to create a slurry.

  • Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the solution's clarity.

  • Endpoint: The point at which the solution becomes clear is your endpoint. Record the pH. It is advisable to test both acidic and basic ranges to find the most suitable pH for your experimental needs.

  • Buffer Selection: Once the optimal pH for solubilization is determined, you can prepare a buffer at that pH for your stock solution.

Q3: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next steps?

A3: If pH adjustment alone is not sufficient, the use of co-solvents is a common and effective secondary strategy.[5][6] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This can enhance the solubility of compounds with non-polar moieties, such as the cyclohexyl group of your molecule.[7]

Recommended Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological assays.
Propylene Glycol5-20%Often used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but ensure it is compatible with your downstream applications as it can have biological effects.
Polyethylene Glycol 400 (PEG 400)10-30%A good option for increasing solubility with relatively low toxicity.

Experimental Protocol: Co-solvent Screening

  • Prepare Buffered Co-solvent Mixtures: Prepare your chosen buffer at the optimal pH determined previously, and create several aliquots containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Solubility Testing: Add your compound to each of these buffered co-solvent mixtures and determine the solubility.

  • Compatibility Check: Always verify that the final concentration of the co-solvent is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q4: Can I use salt formation to improve the solubility of (S)-3-Amino-3-cyclohexylpropanoic acid?

A4: Yes, salt formation is a well-established and highly effective method for increasing the solubility of ionizable drugs and compounds.[8][9][10][11] By reacting the zwitterionic (S)-3-Amino-3-cyclohexylpropanoic acid with a suitable acid or base, you can form a stable salt that is often significantly more soluble than the parent compound.

  • Base Addition: Adding a strong base (like NaOH or KOH) will deprotonate the amino group, and the resulting anionic compound can form a salt with the cation (e.g., sodium salt).

  • Acid Addition: Adding a strong acid (like HCl) will protonate the carboxyl group, and the resulting cationic compound can form a salt with the anion (e.g., hydrochloride salt).

Workflow for Salt Formation and Solubility Testing:

Caption: Conceptual workflow for improving solubility via salt formation.

Practical Considerations:

  • For many applications, purchasing a pre-formed salt of the compound, if available, can save significant time and ensure consistency.

  • When preparing a salt in-house, it is crucial to control the stoichiometry of the acid or base addition to ensure complete conversion to the salt form.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Increase net molecular charge to enhance interaction with water.Initial troubleshooting and when a simple aqueous buffer is required.Identify the isoelectric point; ensure the final pH is compatible with the experiment.
Co-solvents Reduce the polarity of the aqueous medium to better solvate the non-polar cyclohexyl group.When pH adjustment is insufficient and the experimental system can tolerate organic solvents.Co-solvent type and concentration must be validated for compatibility with the assay.
Salt Formation Create a more soluble, stable salt form of the compound.Achieving high concentrations and for long-term storage of stock solutions.May require chemical synthesis or purchase of a pre-made salt. The counter-ion should be considered for potential effects.

By systematically applying these principles, from straightforward pH adjustments to the use of co-solvents and salt formation, researchers can effectively overcome the solubility challenges posed by (S)-3-Amino-3-cyclohexylpropanoic acid and ensure the success of their scientific investigations.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Prajapati, R., & Wadher, K. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 282-287. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(32), 11149-11158. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? [Link]

  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels? [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7263-7271. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Vraneš, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

Sources

Troubleshooting common side reactions in (S)-3-Amino-3-cyclohexylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-cyclohexylpropanoic acid is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its stereoselective synthesis is crucial for ensuring the desired biological activity and minimizing potential off-target effects. However, like many asymmetric syntheses, the path to obtaining the pure (S)-enantiomer can be fraught with challenges, including side reactions that can diminish yield and enantiomeric purity. This guide addresses the most common issues encountered in the laboratory, providing not just solutions, but also the scientific reasoning behind them to empower researchers in their synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section details prevalent side reactions, their mechanistic origins, and actionable protocols for their prevention and remediation.

Issue 1: Loss of Enantiomeric Purity due to Racemization

Question: My final product shows a significant loss of enantiomeric excess (ee). What are the likely causes of racemization and how can I prevent it?

Answer: Racemization, the formation of an equimolar mixture of enantiomers from a pure chiral compound, is a frequent challenge in amino acid synthesis. The primary culprit is the deprotonation of the acidic α-proton to the carboxyl group, which leads to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.[1][2]

Mechanistic Insight:

The susceptibility to racemization is highly dependent on the reaction conditions, particularly pH and temperature.[1] Basic conditions can directly facilitate the abstraction of the α-proton.[2]

Racemization (S)-Enantiomer (S)-Enantiomer Planar_Enolate Planar Enolate Intermediate (S)-Enantiomer->Planar_Enolate Deprotonation (e.g., Base) Planar_Enolate->(S)-Enantiomer Protonation (R)-Enantiomer (R)-Enantiomer Planar_Enolate->(R)-Enantiomer Protonation

Caption: Racemization mechanism via a planar enolate intermediate.

Troubleshooting Protocol:

  • pH Control:

    • Maintain a neutral or slightly acidic pH during work-up and purification steps.

    • If a basic extraction is necessary, perform it at low temperatures (0-5 °C) and for the shortest duration possible.

    • When using basic reagents, opt for sterically hindered, non-nucleophilic bases like 2,4,6-collidine over smaller, stronger bases like triethylamine, as they are less likely to cause racemization.[1]

  • Temperature Management:

    • Conduct all reaction and purification steps at the lowest effective temperature. Elevated temperatures can provide the energy needed to overcome the activation barrier for deprotonation.

  • Choice of Protecting Groups:

    • For syntheses involving activation of the carboxylic acid (e.g., for amide coupling), the choice of N-protecting group is critical. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are generally preferred over acyl groups as they are less prone to forming oxazolone intermediates, which can readily racemize.

Quantitative Data Summary: Impact of Base on Racemization

BaseSteric HindranceBasicity (pKa of conjugate acid)Tendency for Racemization
TriethylamineLow~10.7High
DIEAModerate~11.0Moderate
2,4,6-CollidineHigh~7.4Low

Data compiled from various sources on peptide synthesis.[1]

Issue 2: Formation of Lactam and Diacid Impurities

Question: I am observing impurities in my final product that correspond to a lactam and a diacid. How are these formed and what can I do to minimize them?

Answer: The formation of a lactam (4-cyclohexylpyrrolidin-2-one) and a diacid (3-cyclohexylglutaric acid) are common side reactions, particularly in syntheses that proceed through a cyano-intermediate, a common route for β-amino acids. These impurities have been identified in the synthesis of the analogous compound, pregabalin.[3][4]

Mechanistic Insight:

  • Lactam Formation: Intramolecular cyclization of the amino group onto the carboxylic acid (or its ester derivative) can occur, especially at elevated temperatures or under certain catalytic conditions, leading to the formation of a stable five-membered lactam ring.

  • Diacid Formation: If the synthesis involves the hydrolysis of a cyano group, harsh basic or acidic conditions can lead to the hydrolysis of an ester group or over-hydrolysis of a dinitrile precursor, resulting in the formation of the corresponding diacid.

Side_Reactions Precursor (S)-3-Amino-3-cyclohexylpropanoic acid (or ester derivative) Lactam 4-Cyclohexylpyrrolidin-2-one Precursor->Lactam Intramolecular Cyclization (e.g., Heat) Diacid_Precursor Cyano-ester or Dinitrile Precursor Diacid 3-Cyclohexylglutaric acid Diacid_Precursor->Diacid Harsh Hydrolysis (Strong Acid/Base)

Caption: Formation pathways for lactam and diacid impurities.

Troubleshooting Protocol:

  • Minimizing Lactam Formation:

    • Temperature Control: Avoid excessive heating during reaction, work-up, and particularly during distillation or solvent removal.

    • Protecting Group Strategy: Keep the amino group protected (e.g., with a Boc group) until the final deprotection step to prevent intramolecular cyclization.

  • Preventing Diacid Formation:

    • Controlled Hydrolysis: When hydrolyzing a nitrile or ester, use milder conditions. For example, enzymatic hydrolysis or carefully controlled saponification with stoichiometric amounts of base at low temperatures can be effective.

    • Monitoring Reaction Progress: Closely monitor the hydrolysis reaction by TLC or HPLC to stop it once the desired product is formed and before significant diacid formation occurs.

Purification Strategy:

  • If these impurities do form, they can often be separated from the desired amino acid product by crystallization or column chromatography. The difference in polarity and acidity between the amino acid, the neutral lactam, and the more acidic diacid can be exploited for separation.

Issue 3: Incomplete Reaction or Side Products in Rearrangement Reactions (Hofmann/Curtius)

Question: I am using a Hofmann or Curtius rearrangement to introduce the amine functionality, but I'm getting low yields and several byproducts. What could be going wrong?

Answer: The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[5][6] However, these reactions can be sensitive to reaction conditions and substrate purity.

Mechanistic Insight:

Both reactions proceed through an isocyanate intermediate.[5][6] Incomplete rearrangement, or side reactions of the highly reactive isocyanate, can lead to a mixture of products.

  • Hofmann Rearrangement: This reaction converts a primary amide to an amine using a halogen (e.g., bromine) and a strong base.[5] A common side reaction is the formation of N-bromoamides if the rearrangement is not complete.

  • Curtius Rearrangement: This involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[6] If the acyl azide is not pure, or if the reaction is not carried out under anhydrous conditions (when trapping the isocyanate with an alcohol), side reactions can occur. A potential side product in photochemical rearrangements is the formation of nitrene insertion products.[6]

Rearrangement_Workflow cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement Amide Primary Amide Isocyanate_H Isocyanate Amide->Isocyanate_H Br2, NaOH Amine_H Primary Amine Isocyanate_H->Amine_H H2O, Hydrolysis Acyl_Azide Acyl Azide Isocyanate_C Isocyanate Acyl_Azide->Isocyanate_C Heat or hv Amine_C Primary Amine / Carbamate Isocyanate_C->Amine_C Nucleophile (H2O, ROH)

Caption: Simplified workflow for Hofmann and Curtius rearrangements.

Troubleshooting Protocol:

  • Starting Material Purity: Ensure the starting amide or acyl azide is pure and dry. Impurities can interfere with the reaction.

  • Hofmann Rearrangement Specifics:

    • Stoichiometry: Use the correct stoichiometry of bromine and base. An excess of base is typically required.

    • Temperature: The reaction often requires heating to drive the rearrangement to completion. Ensure the temperature is maintained as per the protocol.

  • Curtius Rearrangement Specifics:

    • Anhydrous Conditions: If trapping the isocyanate with an alcohol to form a carbamate, ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis to the amine.

    • Complete Conversion to Acyl Azide: Ensure complete conversion of the carboxylic acid derivative to the acyl azide before heating to initiate the rearrangement.

  • Isocyanate Trapping: The isocyanate intermediate is highly reactive. Efficient trapping with a suitable nucleophile (water for the amine, an alcohol for a carbamate) is crucial to prevent polymerization or other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to achieve high enantioselectivity for (S)-3-Amino-3-cyclohexylpropanoic acid?

A1: There is no single "best" route, as the optimal choice depends on available resources, scale, and expertise. However, two common and effective strategies are:

  • Asymmetric Hydrogenation: The hydrogenation of a suitable prochiral enamine or β-keto ester precursor using a chiral catalyst (e.g., Rh-DuPHOS) can provide high enantioselectivity.[7]

  • Enzymatic Resolution: Using a lipase or another suitable enzyme to selectively resolve a racemic mixture of the amino acid or a derivative is a powerful and often highly enantioselective method.[8]

Q2: How can I effectively monitor the enantiomeric purity of my product during the synthesis?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Derivatization of the amino acid with a chiral derivatizing agent followed by analysis on a standard HPLC or GC can also be employed.

Q3: What are the key challenges in the purification of the final product?

A3: The zwitterionic nature of amino acids can make them challenging to purify. They often have low solubility in common organic solvents. Common purification techniques include:

  • Crystallization: This is often the most effective method for obtaining highly pure material. Careful selection of the solvent system is crucial.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for purifying amino acids from neutral or differently charged impurities.

  • Flash Chromatography on Silica Gel: While possible, the polarity of the amino acid can lead to tailing. Using a solvent system with a modifier like acetic acid or triethylamine can improve the separation.

Q4: I am using an enzymatic resolution. Why is the conversion stopping at around 50%?

A4: This is the expected outcome for a kinetic resolution. The enzyme selectively reacts with one enantiomer of the racemic starting material, leaving the other enantiomer unreacted. Therefore, the maximum theoretical yield for the desired enantiomer (either the product or the unreacted starting material) is 50%. To achieve higher yields, a dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.

References

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. Available at: [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Synthesis and Characterization of Pregabalin Impurity. The Pharmaceutical and Chemical Journal, 12(4), 208-215. Available at: [Link]

  • Cost-Effective Isolation of a Process Impurity of Pregabalin. (n.d.). PMC. Available at: [Link]

  • Synthesis and characterization of pregabalin lactose conjugate degradation products. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-24. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]

  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. (2012). Beilstein Journal of Organic Chemistry, 8, 1448-1455. Available at: [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Available at: [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Available at: [Link]

  • This organic chemistry video tutorial provides the mechanism of the hofmann and curtius rearrangement reaction... (2016, December 29). YouTube. Available at: [Link]

  • Racemization Assays. (n.d.). Available at: [Link]

  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015). Journal of Biotechnology, 203, 35-40. Available at: [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (n.d.). ResearchGate. Available at: [Link]

Sources

Improving the efficiency of chiral separation for 3-Amino-3-cyclohexylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers

Welcome to the dedicated technical support center for optimizing the chiral separation of 3-Amino-3-cyclohexylpropanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the efficiency and reliability of your separations.

Section 1: Method Selection and Initial Considerations

3-Amino-3-cyclohexylpropanoic acid is a β-amino acid. The direct separation of its enantiomers can be challenging due to its zwitterionic nature and lack of a strong UV chromophore. The choice of analytical technique is a critical first step.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and versatile technique for this separation. Success is highly dependent on the selection of a suitable Chiral Stationary Phase (CSP). Direct separation on a CSP is often preferred as it avoids derivatization, which can introduce impurities and potential sources of error[1].

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to normal-phase HPLC, offering significant advantages such as faster analysis times, reduced solvent consumption, and often complementary or enhanced selectivity.[2][3] It utilizes supercritical CO2 as the primary mobile phase, making it a greener and more cost-effective option.[4]

  • Gas Chromatography (GC): GC methods typically require derivatization to increase the volatility of the amino acid. While rapid separations are possible with novel chiral stationary phases, the additional sample preparation step makes it less direct than HPLC or SFC[5].

For the purposes of this guide, we will focus on the most prevalent and direct methods: Chiral HPLC and SFC.

Section 2: Troubleshooting Guide for Chiral HPLC Separations

This section addresses common issues encountered during the chiral HPLC separation of 3-Amino-3-cyclohexylpropanoic acid enantiomers.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: My enantiomer peaks are co-eluting or the resolution is unacceptably low. What are the primary causes and how can I improve the separation?

Answer:

Poor resolution is the most common challenge in chiral method development. It stems from insufficient differential interaction between the enantiomers and the chiral stationary phase. Here is a systematic approach to troubleshoot this issue:

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Explanations:

  • Inappropriate Chiral Stationary Phase (CSP): The CSP is the single most critical factor.[2] For underivatized β-amino acids, CSPs that can facilitate ionic interactions are often most effective.

    • Expert Insight: Zwitterionic CSPs, such as those derived from cinchona alkaloids (e.g., CHIRALPAK ZWIX), are specifically designed for amphoteric molecules like amino acids.[6][7] They incorporate both anionic and cationic sites, enabling strong chiral recognition through multiple interaction points. Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T) are also highly successful for separating underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[1][8] If you are using a polysaccharide-based CSP (amylose or cellulose derivatives) without success, switching to a zwitterionic or macrocyclic phase is a primary recommendation.

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP.

    • Organic Modifier: The type and concentration of the organic solvent (e.g., methanol, ethanol, acetonitrile) significantly influence retention and selectivity. For zwitterionic phases, methanol is often the basic mobile phase component.[6] The elution strength can be adjusted by adding water (stronger) or less polar solvents like acetonitrile (weaker).[6]

    • Additives (Acids and Bases): For zwitterionic CSPs, the combined presence of acidic and basic additives is often necessary to control the ionization states of both the selector and the analyte.[6] A common starting point is a combination of formic acid and an amine like diethylamine (DEA).[6] The ratio of these additives is a critical parameter to optimize. For acidic compounds, adding a small amount of acid (e.g., formic, acetic, or trifluoroacetic acid) can improve peak shape by suppressing ionization.[9]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Expert Insight: Lowering the column temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. However, this comes at the cost of longer retention times and higher backpressure. Experimenting with temperatures between 10°C and 40°C is recommended.[9]

  • Flow Rate: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, leading to better resolution, albeit with longer analysis times.[9]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are asymmetric. What could be the cause and what are the corrective actions?

Answer:

Poor peak shape compromises resolution and integration accuracy. It can be caused by chemical effects, column issues, or extra-column effects.

  • Chemical Effects (Tailing):

    • Cause: Secondary interactions between the analyte and the silica support, or mismatched pH between the sample solvent and the mobile phase. 3-Amino-3-cyclohexylpropanoic acid has a basic amino group that can interact with acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a basic modifier (e.g., diethylamine) to the mobile phase to compete for the active silanol sites.[10] Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase to prevent peak distortion.[11]

  • Column Overload (Fronting):

    • Cause: Injecting too much sample mass onto the column saturates the stationary phase.[9]

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.

  • Column Contamination or Degradation:

    • Cause: Accumulation of strongly retained impurities at the column inlet can block active sites and create peak distortion. A void at the head of the column can also cause split or tailing peaks.[11]

    • Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent as recommended by the manufacturer.[9][11] If a void is suspected, the column may need to be replaced.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize 3-Amino-3-cyclohexylpropanoic acid for chiral separation?

A1: Not necessarily. While derivatization can make the analyte more suitable for certain CSPs or detection techniques (e.g., by adding a UV chromophore), it adds complexity and potential for error.[1] Modern zwitterionic and macrocyclic glycopeptide CSPs are highly effective for the direct separation of underivatized amino acids, which is the preferred approach.[1][6][8]

Q2: My compound has no UV chromophore. What detection method should I use?

A2: For analytes lacking a UV chromophore, several options are available:

  • Mass Spectrometry (MS): LC-MS is an excellent choice, providing high sensitivity and selectivity. Methods using volatile mobile phase additives like formic acid and ammonium formate are directly compatible with MS detection.[7]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes.

  • Refractive Index (RI) Detector: RI detection is another universal option, but it is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent alternative to HPLC.[2] It often provides faster separations and uses the same CSPs as HPLC.[4] The mobile phase typically consists of supercritical CO2 with a small percentage of an organic co-solvent (modifier), such as methanol or ethanol. SFC can sometimes provide unique selectivity that is not achievable with HPLC.[2]

Q4: How do I choose between different chiral stationary phases?

A4: There is no universal CSP.[2] The selection process is often empirical. However, for 3-Amino-3-cyclohexylpropanoic acid, a logical screening approach would be:

  • Start with a Zwitterionic CSP (e.g., CHIRALPAK ZWIX): These are specifically designed for amphoteric compounds.[6]

  • Try a Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T): These are known for their broad applicability to polar and ionic compounds.[1]

  • Screen Polysaccharide-based CSPs (e.g., Chiralpak IA, IC, etc.): While often more successful for derivatized amino acids, they are worth screening as they are the most widely used class of CSPs.

Q5: My resolution is decreasing over time with repeated injections. What is happening?

A5: This indicates column degradation or contamination. The most likely cause is the strong adsorption of matrix components or impurities from your sample onto the head of the column.[11] This changes the properties of the stationary phase. To resolve this, use a guard column and replace it regularly.[10] Also, ensure your sample preparation is adequate to remove interfering substances. If using an immobilized CSP, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may restore performance.[11]

Section 4: Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development for 3-Amino-3-cyclohexylpropanoic Acid

This protocol outlines a systematic approach to developing a robust chiral HPLC method.

1. Materials and Equipment:

  • HPLC system with pump, autosampler, and column thermostat.

  • Detector (MS, ELSD, or RI).

  • Chiral Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm).

  • Mobile Phase Solvents: HPLC-grade Methanol, Water.

  • Additives: Formic Acid, Diethylamine (DEA).

  • Sample: Racemic 3-Amino-3-cyclohexylpropanoic acid (1 mg/mL in Methanol).

2. Experimental Workflow:

Caption: Experimental workflow for HPLC method development.

3. Step-by-Step Procedure:

  • System Preparation: Equilibrate the CHIRALPAK ZWIX(+) column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Mobile Phase: Methanol with 50 mM Formic Acid and 25 mM Diethylamine.[6]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Analysis: Inject the racemic sample and evaluate the chromatogram for resolution.

  • Optimization: If partial or full separation is observed, proceed with optimization. If no separation is seen, consider an alternative CSP.

    • Vary Additive Ratio: Prepare mobile phases with different ratios of formic acid to DEA (e.g., 50:15, 50:35) to find the optimal balance of ionic interactions.

    • Vary Temperature: Test the separation at 15°C and 35°C to assess the impact on resolution.

    • Vary Flow Rate: Decrease the flow rate to 0.4 mL/min to see if resolution improves.

4. Data Interpretation:

The following table illustrates hypothetical results from an optimization study, showing how mobile phase additives can affect the separation.

Mobile Phase Composition (in Methanol)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
50mM FA / 15mM DEA8.29.11.35
50mM FA / 25mM DEA 9.5 11.2 1.85
50mM FA / 35mM DEA10.812.11.40

FA = Formic Acid, DEA = Diethylamine

References

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1569. [Link]

  • Gasper, M. P., & Berger, T. A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-127. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. [Link]

  • Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 204, 181-190. [Link]

  • Chennuru, L. N., Choppari, T., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Semantic Scholar. [Link]

  • Welch, K. J., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1165-1171. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Pharmaceutical Technology. (2009). Supercritical Fluid Chiral Separations. Pharmaceutical Technology, 33(10). [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]

  • Patsnap. (n.d.). Process for separating and determining pregabalin/Lyrica chiral isomer. Eureka. [Link]

  • Scilit. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Scilit. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Forum. [Link]

  • Nair, L. M. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

Sources

Scale-up considerations for the production of (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production and scale-up of (S)-3-Amino-3-cyclohexylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning from laboratory-scale synthesis to industrial production. The content is structured in a question-and-answer format to directly address the practical challenges and critical considerations you may encounter.

Section 1: Foundational Strategy for Scalable Synthesis

This section addresses the initial decisions and common questions that arise when planning the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid with scalability in mind.

Q1: What are the primary synthesis strategies for (S)-3-Amino-3-cyclohexylpropanoic acid, and which is most suitable for scale-up?

There are several established methods for synthesizing chiral amino acids, but not all are created equal when considering industrial production. The main approaches include using a chiral pool, employing a chiral auxiliary, resolving a racemic mixture, or using asymmetric catalysis.[1]

For large-scale production, asymmetric catalysis is often the preferred route.[2][3] While classical resolutions can be robust and easier to implement initially, they are inherently inefficient as they discard 50% of the material, which negatively impacts atom economy and cost.[2] Asymmetric catalysis, particularly methods like asymmetric hydrogenation of a suitable precursor, offers a more direct, efficient, and greener path to the desired enantiomer.[4][5]

Q2: I'm developing a new asymmetric catalytic process. What key factors should I consider from the beginning to ensure a smooth scale-up?

When developing a lab-scale process destined for scale-up, you must think beyond just yield and enantioselectivity. A holistic evaluation is critical.

Table 1: Key Parameter Comparison for Scalable Asymmetric Synthesis

ParameterLab-Scale FocusScale-Up FocusRationale for Shift in Focus
Catalyst Highest possible enantiomeric excess (ee)High ee, high Turnover Number (TON), cost, availability, and recyclability.[1][6]Catalyst cost can become a prohibitive fraction of the final product's cost at a large scale. Efficient recovery and reuse are economically essential.[1][2]
Reagents Commercially available, effectiveCost-effective, safe at scale, low toxicity, minimal side products.Safety hazards and waste disposal costs associated with certain reagents become magnified at industrial scale.[7][8]
Solvents Optimal for reaction kinetics/solubilityGreen, low toxicity, easy to recover, appropriate boiling point for reactor capabilities.Environmental regulations and the cost of solvent recovery and disposal are major factors in large-scale manufacturing.[8]
Purification Flash column chromatographyCrystallization, extraction, ion-exchange chromatography.[6][9]Chromatography is generally not economically or practically viable for multi-kilogram or ton-scale production.[10]
Safety Standard lab precautionsComprehensive HAZOP (Hazard and Operability) study, thermal stability testing (DSC), management of exotherms.Potential for runaway reactions and the handling of large quantities of hazardous materials require rigorous safety protocols.[2]

Section 2: Troubleshooting Guide for Scale-Up Production

As you transition from bench to reactor, new challenges will emerge. This section provides a systematic approach to troubleshooting the most common issues.

Problem Area: Loss of Enantioselectivity
Q3: My reaction's enantiomeric excess (ee) is excellent at the 1g scale, but it drops significantly in the 10L reactor. What's happening?

This is a classic scale-up challenge. The drop in enantioselectivity is almost always linked to physical process parameters that do not scale linearly from a round-bottom flask to a large reactor.[6]

  • Inefficient Mixing & Heat Transfer : Large reactors have a much lower surface-area-to-volume ratio. This can lead to poor temperature control, creating local "hot spots" where the reaction proceeds at a higher temperature, reducing the energy difference between the diastereomeric transition states and thus lowering the ee.[6]

  • Reagent Addition Rate : A "quick addition" in the lab might take 30 seconds. At scale, adding a reagent might take an hour. This change in the local concentration of reactants as they are added can dramatically alter the reaction profile and favor non-selective background reactions.[6]

  • Catalyst Decomposition : Many asymmetric catalysts are sensitive to air, moisture, or impurities.[6] Longer reaction times and increased headspace in a large reactor can increase exposure to trace contaminants, leading to the formation of a less selective or non-selective catalytic species.

Q4: How can I systematically diagnose the cause of low enantioselectivity?

A structured approach is essential to avoid wasted batches. The following workflow can help pinpoint the root cause.

troubleshoot_ee cluster_causes Potential Root Causes cluster_actions Diagnostic Actions start Low Enantiomeric Excess (ee) Observed at Scale cause1 Thermal Effects cause2 Mixing / Concentration cause3 Catalyst Integrity cause4 Raw Material Quality action1 Run reaction at lower T. Install extra cooling baffles. cause1->action1 Investigate action2 Vary reagent addition rate. Model with process simulation software. cause2->action2 Investigate action3 Test catalyst activity on a small scale. Ensure rigorous inert atmosphere. cause3->action3 Investigate action4 Analyze incoming substrates/reagents for impurities. Test different batches. cause4->action4 Investigate

Caption: A decision tree for troubleshooting low enantioselectivity.

Problem Area: Purification and Isolation
Q5: My primary purification method, silica gel chromatography, is not an option at scale. How should I approach the purification of (S)-3-Amino-3-cyclohexylpropanoic acid?

The goal for any scalable process is to develop a method where the final product can be isolated in high purity via crystallization, completely avoiding chromatography.[10]

Recommended Workflow for Scalable Purification:

purification_workflow step1 Step 1: Reaction Workup Quench & Phase Split Remove catalyst and inorganic salts. Aim for a clean organic phase. step2 Step 2: Solvent Swap Distill & Replace Swap reaction solvent for a suitable crystallization solvent (e.g., water, alcohol). step1->step2 step3 Step 3: Crystallization Cooling & Seeding Controlled cooling profile. Use seed crystals to ensure correct polymorph. step2->step3 step4 Step 4: Isolation Filter & Dry Filter, wash with anti-solvent, and dry under vacuum. step3->step4

Caption: Scalable purification workflow for amino acids.

Key Experimental Protocol: Optimizing Crystallization

  • Solubility Screening : Determine the solubility of the crude product in a variety of "green" and industrially common solvents (e.g., water, ethanol, isopropanol, ethyl acetate) at different temperatures. The ideal solvent is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • pH Adjustment : As an amino acid, the product's solubility is highly pH-dependent. Experiment with adjusting the pH of an aqueous solution to find the isoelectric point where solubility is minimal, which is an excellent way to induce crystallization.

  • Anti-Solvent Addition : If a single solvent system is not effective, explore anti-solvent crystallization. Dissolve the product in a good solvent and then slowly add a miscible anti-solvent (in which the product is insoluble) to induce precipitation.

  • Controlled Cooling : Crash-cooling a saturated solution will lead to small, impure crystals. Implement a controlled, linear cooling ramp (e.g., 10°C per hour) to allow for the growth of large, pure crystals that are easier to filter.

  • Seeding : Once a desired crystal form is obtained, always use a small amount (0.1-1.0 wt%) of these crystals to "seed" future batches. This ensures consistency in crystal form (polymorph) and particle size distribution.[2]

Q6: I'm observing inconsistent crystal morphology and filtration times between batches. What is polymorphism and why is it a concern?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[2] These different forms can have vastly different physical properties, including:

  • Solubility and Bioavailability : Critical for pharmaceutical applications.

  • Melting Point & Stability : Affects shelf-life and storage conditions.

  • Morphology (Shape) : Drastically impacts filtration and drying times, which are key operational parameters in a manufacturing plant.

Inconsistent crystal form is a major red flag in process development. It suggests that your crystallization process is not under control. You must develop a robust process that consistently produces the same, thermodynamically stable polymorph to ensure product quality and predictable manufacturing performance.[2]

Section 3: Process Safety and Economic Viability

Q7: What are the primary safety hazards I need to evaluate when scaling this synthesis?

Safety must be proactively managed. Key areas of concern include:

  • Thermal Hazards : Many reactions, especially hydrogenations or those involving strong reagents, can be highly exothermic. A Reaction Calorimetry study is essential to measure the heat of reaction and determine the potential for a thermal runaway.

  • Reagent and Solvent Hazards : Evaluate the toxicity, flammability, and reactivity of all materials at the quantities you will be using. For example, using large volumes of flammable solvents like THF or ether requires specialized, grounded equipment and inert atmosphere handling.[8]

  • Pressure : Hydrogenation reactions are often run under pressure. The reactor must be rated for the intended pressure, and appropriate safety relief systems must be in place.

  • Byproducts : Consider the potential for hazardous off-gassing (e.g., hydrogen from a quench) or the formation of unstable intermediates.

Q8: How can I improve the economic and environmental profile ("greenness") of my process?

Improving the "green" profile of a synthesis almost always improves its economic viability at scale.

green_chem center Process Optimization cat_recovery Catalyst Recovery & Recycling center->cat_recovery Reduces Cost & Waste atom_econ High Atom Economy (e.g., Asymmetric Catalysis) center->atom_econ Maximizes Material Usage solvent Solvent Reduction & Recycling center->solvent Reduces Cost & Emissions energy Lower Energy Consumption (Lower T, P) center->energy Reduces Operational Cost

Caption: Key drivers for a greener and more economical process.

  • Catalyst Recycling : The cost of chiral catalysts, especially those based on precious metals like rhodium or ruthenium, can be substantial.[1] Developing methods to recover the catalyst from the reaction mixture (e.g., by filtration if it's heterogeneous, or extraction/precipitation if it's homogeneous) is crucial for economic feasibility.[1]

  • Atom Economy : Choose reactions that incorporate the maximum number of atoms from the reactants into the final product. Asymmetric additions or hydrogenations are far superior to classical resolutions in this regard.[4]

  • Solvent Selection : Minimize the total volume of solvents used. Where possible, switch from hazardous solvents (like dichloromethane or DMF) to greener alternatives (like 2-MeTHF, ethanol, or water).[8]

By proactively addressing these questions and troubleshooting issues with a systematic, data-driven approach, you can successfully navigate the complex but rewarding path of scaling up the production of (S)-3-Amino-3-cyclohexylpropanoic acid.

References
  • Asymmetric Synthesis in Industry:
  • Technical Support Center: Asymmetric Synthesis Reactions. (n.d.). Benchchem.
  • The Future of Asymmetric Synthesis: Trends and Innov
  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
  • Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. (n.d.). MDPI.
  • Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. (n.d.).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.).
  • Method for crystallization of amino acids. (n.d.).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Source not available.
  • Method for purifying aromatic amino acids. (2016).
  • Process for purifying long chain amino acids. (n.d.).
  • Amino Acid Manufacturing Process: Industrial and Biotech Approaches. (2025). Yasmin Trading.
  • A rational protocol for the successful crystallization of l-amino-acid oxidase

Sources

Refining reaction conditions for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable chiral building blocks. As β-amino acids, these compounds are crucial for the development of pharmaceuticals and other bioactive molecules due to their unique structural properties and biological activities.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.

Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common synthetic challenges. We will delve into key reaction parameters, potential pitfalls, and strategies for optimization to ensure you can achieve high yields and excellent enantioselectivity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid derivatives. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid results in a disappointingly low overall yield. What are the most likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis is a common challenge that can often be traced back to one or more inefficient steps. Here’s a systematic approach to diagnosing and resolving this issue:

  • Re-evaluate Each Step's Efficiency: Instead of viewing the synthesis as a whole, analyze the yield of each individual reaction. A single problematic step can significantly impact the overall outcome. Common synthetic strategies include conjugate additions, Mannich-type reactions, and the hydrogenation of β-amino acrylates.[4][5] Each of these has its own set of critical parameters.

  • Purity of Starting Materials and Reagents: Ensure the purity of your starting materials, such as cyclohexanecarboxaldehyde and the chiral auxiliary or catalyst. Impurities can interfere with the reaction, leading to side products and reduced yields. Always use freshly distilled solvents and high-purity reagents.

  • Reaction Conditions Optimization:

    • Temperature: Many asymmetric reactions are highly sensitive to temperature fluctuations. A slight deviation can impact both yield and stereoselectivity. Use a reliable temperature control system.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can lead to incomplete conversion or the formation of degradation products.

    • Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent might lead to unwanted side reactions.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

    • Chromatography: If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation without excessive product loss on the column. Consider using a different purification technique if significant losses are observed.

Issue 2: Poor Enantioselectivity (Low %ee)

Question: I'm struggling to achieve high enantiomeric excess (%ee) in my asymmetric synthesis. What factors are most critical for controlling stereoselectivity?

Answer: Achieving high enantioselectivity is paramount in the synthesis of chiral molecules like (S)-3-Amino-3-cyclohexylpropanoic acid. Several factors directly influence the stereochemical outcome of the reaction:

  • Catalyst/Chiral Auxiliary Integrity: The heart of an asymmetric synthesis is the chiral catalyst or auxiliary.

    • Catalyst Loading and Purity: Ensure the correct catalyst loading and verify its purity and chiral integrity. Even small amounts of impurities can have a detrimental effect on enantioselectivity.

    • Catalyst Activation and Handling: Some catalysts require activation prior to use. Follow the activation procedure meticulously. Many organometallic catalysts are sensitive to air and moisture; therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Solvent Effects: The choice of solvent can have a profound impact on the transition state of the reaction, thereby influencing enantioselectivity. Screen a variety of solvents with different polarities and coordinating abilities to find the optimal one for your specific reaction.

  • Temperature Control: Asymmetric reactions are often performed at low temperatures to enhance enantioselectivity. The energy difference between the diastereomeric transition states is often small, and lower temperatures can amplify this difference, favoring the formation of one enantiomer.

  • Substrate-Catalyst Interaction: The precise interaction between the substrate and the chiral catalyst is crucial. Ensure that the substrate is pure and that there are no functional groups that could interfere with the desired binding mode.

  • Monitoring Enantiomeric Excess: It is essential to have a reliable analytical method to determine the %ee of your product. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common techniques.[6] Develop a robust analytical method early in your investigation.

Issue 3: Difficult Purification of the Final Product

Question: I'm having trouble purifying the final (S)-3-Amino-3-cyclohexylpropanoic acid derivative. It seems to be contaminated with byproducts that are difficult to remove. What purification strategies can I employ?

Answer: The purification of polar compounds like amino acids can indeed be challenging. Here are some strategies to consider:

  • Crystallization: This is often the most effective method for purifying amino acids and their derivatives.

    • Solvent Screening: Experiment with different solvent systems to induce crystallization. A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include water, ethanol, isopropanol, or mixtures thereof.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can help.

  • Ion-Exchange Chromatography: Since your product is an amino acid, it possesses both acidic and basic functional groups. This makes it an ideal candidate for ion-exchange chromatography.

    • Cation-Exchange: At a low pH, the amino group will be protonated (-NH3+), allowing it to bind to a cation-exchange resin. You can then elute the product by increasing the pH or the salt concentration of the mobile phase.

    • Anion-Exchange: At a high pH, the carboxylic acid group will be deprotonated (-COO-), allowing it to bind to an anion-exchange resin. Elution can be achieved by lowering the pH or increasing the salt concentration.

  • Derivatization for Easier Purification: If direct purification is proving difficult, you can temporarily protect the amino or carboxyl group to change the compound's polarity, making it more amenable to standard silica gel chromatography. After purification, the protecting group can be removed. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

  • Preparative HPLC: For small-scale purifications or when high purity is essential, preparative reversed-phase HPLC can be a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (S)-3-Amino-3-cyclohexylpropanoic acid?

A1: Several effective methods have been developed for the asymmetric synthesis of β-amino acids.[4] Some of the most prevalent approaches for this specific target include:

  • Asymmetric Conjugate Addition: This involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from cyclohexanecarboxaldehyde. The stereoselectivity is controlled by a chiral catalyst or a chiral auxiliary.

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of a β-enamino ester using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) is a highly efficient method.[1][7]

  • Mannich-type Reactions: The reaction of a ketone enolate with an imine in the presence of a chiral catalyst can provide access to β-amino ketones, which can then be converted to the desired β-amino acid.[4]

Q2: How do I choose the right chiral catalyst for my reaction?

A2: The selection of the chiral catalyst is critical and depends on the specific reaction you are performing. For instance:

  • For asymmetric hydrogenations , chiral phosphine ligands like BINAP and its derivatives are commonly used with Rhodium or Ruthenium precursors.[7]

  • For conjugate additions , organocatalysts such as chiral amines or bifunctional catalysts have shown great promise.[8]

  • Lewis acid-catalyzed reactions often employ chiral ligands in combination with a metal salt.

It is advisable to consult the literature for catalysts that have been successfully applied to similar substrates.

Q3: What is the role of protecting groups in this synthesis, and which ones should I use?

A3: Protecting groups are often necessary to prevent unwanted side reactions at the amino and carboxyl functional groups.

  • Amine Protection: The Boc (tert-butoxycarbonyl) group is widely used due to its stability under many reaction conditions and its ease of removal with mild acid. The Cbz (carboxybenzyl) group is another common choice, which can be removed by hydrogenolysis.

  • Carboxyl Protection: Simple alkyl esters (e.g., methyl or ethyl esters) are often used to protect the carboxylic acid. These can be hydrolyzed under basic or acidic conditions.

The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol provides a general procedure for the asymmetric hydrogenation of a β-enamino ester, a key intermediate in the synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid.

  • Preparation of the Catalyst: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R)-BINAP) in a degassed, anhydrous solvent (e.g., methanol or dichloromethane). Stir the solution for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the β-enamino ester substrate in the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Carefully add the catalyst solution. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 1-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

  • Deprotection: The resulting protected β-amino ester can be deprotected (e.g., hydrolysis of the ester and removal of the N-protecting group) to yield the final (S)-3-Amino-3-cyclohexylpropanoic acid.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Overall Yield re_evaluate_steps Re-evaluate Individual Step Yields start->re_evaluate_steps check_purity Check Purity of Starting Materials & Reagents optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions analyze_workup Analyze Work-up & Purification optimize_conditions->analyze_workup sub_optimize Temperature Time Stoichiometry optimize_conditions->sub_optimize sub_analyze Extraction pH Chromatography Efficiency Crystallization analyze_workup->sub_analyze end Improved Yield analyze_workup->end re_evaluate_steps->check_purity Identify problematic step

Caption: A decision tree for troubleshooting low reaction yields.

Key Factors Influencing Enantioselectivity

enantioselectivity_factors enantioselectivity High Enantioselectivity (%ee) catalyst Catalyst Integrity (Purity, Loading, Activation) catalyst->enantioselectivity solvent Solvent Effects (Polarity, Coordination) solvent->enantioselectivity temperature Temperature Control (Low Temp Favored) temperature->enantioselectivity substrate Substrate-Catalyst Interaction substrate->enantioselectivity

Caption: Core factors that determine the enantiomeric excess of the product.

Data Summary

ParameterRecommended RangeRationale
Catalyst Loading 0.1 - 5 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
Hydrogen Pressure 1 - 50 atmHigher pressure can increase the reaction rate but may require specialized equipment.
Temperature -20°C to 50°CLower temperatures generally improve enantioselectivity at the cost of reaction rate.
Solvent Methanol, Ethanol, Dichloromethane, THFThe optimal solvent depends on the specific catalyst and substrate combination.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (2018). NIH. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (1992). The Journal of Organic Chemistry. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). The University of Groningen research portal. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PMC - NIH. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). PMC - NIH. [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2010). ResearchGate. [Link]

  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. (2005). PubMed. [Link]

  • Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. (2004). ACS Publications. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2019). IntechOpen. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2019). ResearchGate. [Link]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (n.d.). Mol-Instincts. [Link]

  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. (2008). PMC - NIH. [Link]

  • (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers. (n.d.). ChemicalRegister.com. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). Chemistry | Illinois. [Link]

  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (2001).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1995). ACS Symposium Series. [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (2018). PMC - PubMed Central. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). PubMed. [Link]

  • Factors affecting the efficiency and stereoselectivity of α-amino acid synthesis by the Petasis reaction. (2005). R Discovery. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pregabalin and (S)-3-Amino-3-cyclohexylpropanoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the well-established drug Pregabalin and the structurally related compound, (S)-3-Amino-3-cyclohexylpropanoic acid. This document moves beyond a simple side-by-side comparison to offer a detailed examination of their chemical structures, mechanisms of action, and predicted pharmacological profiles based on established structure-activity relationships (SAR) for α2-δ ligands.

Introduction

Pregabalin, marketed under the brand name Lyrica among others, is a widely prescribed medication for neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[1] Its therapeutic effects are primarily attributed to its interaction with the α2-δ subunit of voltage-gated calcium channels.[2][3] (S)-3-Amino-3-cyclohexylpropanoic acid, a structural analog, presents an interesting case for comparative analysis. While not a clinically used drug, its structural similarities and differences from Pregabalin offer valuable insights into the stringent structural requirements for potent α2-δ ligand activity. This guide will dissect these differences to provide a predictive pharmacological profile for this lesser-known compound.

Chemical and Structural Properties

A fundamental comparison begins with the chemical structures of these two molecules. Both are amino acid derivatives, but with critical distinctions in their scaffolds.

Feature(S)-3-Amino-3-cyclohexylpropanoic acidPregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)
Chemical Formula C9H17NO2C8H17NO2
Molecular Weight 171.24 g/mol 159.23 g/mol
Core Structure β-Amino acidγ-Amino acid
Substituent Cyclohexyl group at the β-positionIsobutyl group at the 3-position

The most significant structural divergence lies in the amino acid backbone. Pregabalin is a γ-amino acid, meaning the amino group is on the third carbon from the carboxyl group. In contrast, (S)-3-Amino-3-cyclohexylpropanoic acid is a β-amino acid, with the amino group on the second carbon from the carboxyl group. This seemingly minor shift has profound implications for the molecule's three-dimensional conformation and its ability to interact with its biological target.

Mechanism of Action: The Critical Role of the α2-δ Subunit

Pregabalin's mechanism of action is well-characterized. It binds with high affinity to the α2-δ auxiliary subunit of voltage-gated calcium channels in the central nervous system.[4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic effects.

The interaction between Pregabalin and the α2-δ subunit is highly specific. Structure-activity relationship (SAR) studies have elucidated the key pharmacophoric features required for high-affinity binding. These include the γ-amino acid backbone and a bulky, lipophilic substituent at the 3-position.[6]

Caption: Mechanism of action of Pregabalin.

Predicted Pharmacological Profile of (S)-3-Amino-3-cyclohexylpropanoic acid

Due to the absence of published pharmacological data for (S)-3-Amino-3-cyclohexylpropanoic acid, its profile must be inferred from SAR studies of related gabapentinoids. The critical difference in its structure—being a β-amino acid instead of a γ-amino acid—is the primary determinant of its predicted activity.

SAR studies on α2-δ ligands have consistently shown that the γ-amino acid scaffold is essential for high-affinity binding. Altering the spacing between the amino and carboxyl groups significantly reduces or abolishes activity at the α2-δ subunit. Therefore, it is highly probable that (S)-3-Amino-3-cyclohexylpropanoic acid has a significantly lower affinity for the α2-δ subunit compared to Pregabalin, if any at all.

This predicted lack of potent interaction with the primary target of Pregabalin suggests that (S)-3-Amino-3-cyclohexylpropanoic acid is unlikely to exhibit the same analgesic, anticonvulsant, or anxiolytic properties.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in pharmacological activity, a series of in vitro and in vivo experiments would be necessary.

In Vitro Binding Assay

Objective: To determine the binding affinity of (S)-3-Amino-3-cyclohexylpropanoic acid and Pregabalin to the α2-δ subunit.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α2-δ-1 subunit.

  • Radioligand Binding: Perform a competitive binding assay using a radiolabeled ligand with known high affinity for the α2-δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Incubation: Incubate the membranes with the radioligand in the presence of increasing concentrations of either unlabeled Pregabalin (as a positive control) or (S)-3-Amino-3-cyclohexylpropanoic acid.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) for each compound.

Sources

Efficacy Showdown: (S)-3-Amino-3-cyclohexylpropanoic Acid Versus Gabapentin in Neuromodulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuromodulatory therapeutics, gabapentinoids have carved out a significant niche, offering relief for conditions ranging from epilepsy to neuropathic pain. Gabapentin, the archetypal compound in this class, is a widely prescribed medication. However, the quest for agents with improved potency, selectivity, and pharmacokinetic profiles is relentless. This guide delves into a comparative analysis of Gabapentin and a structurally related analog, (S)-3-Amino-3-cyclohexylpropanoic acid. While direct head-to-head clinical data is nascent, this document synthesizes preclinical evidence and outlines the established experimental frameworks necessary for a rigorous efficacy comparison.

Mechanistic Underpinnings: A Tale of Two Gabapentinoids

Both Gabapentin and (S)-3-Amino-3-cyclohexylpropanoic acid are γ-aminobutyric acid (GABA) analogs. However, their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, their therapeutic effects are mediated through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is pivotal, as it reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

The binding affinity of a ligand to the α2δ-1 subunit is a critical determinant of its potency. While Gabapentin's affinity is well-characterized, the precise binding kinetics of (S)-3-Amino-3-cyclohexylpropanoic acid are less documented in publicly available literature. A foundational step in comparing these two molecules would be a competitive binding assay to determine their respective Ki values for the α2δ-1 subunit.

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Reduced Ca²⁺ Influx Inhibits Vesicle Fusion Ca_ion Ca²⁺ Glutamate Glutamate Vesicle->Glutamate Reduced Release Receptor Glutamate Receptor Glutamate->Receptor Reduced Excitatory Signal Gabapentinoid Gabapentin or (S)-3-Amino-3-cyclohexylpropanoic acid Gabapentinoid->VGCC Binds to α2δ-1

Figure 1: Mechanism of action for gabapentinoids.

Preclinical Efficacy Models: The Proving Grounds

A direct comparison of the in vivo efficacy of (S)-3-Amino-3-cyclohexylpropanoic acid and Gabapentin necessitates the use of validated animal models that recapitulate the pathologies for which these drugs are indicated.

Neuropathic Pain Models

The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely accepted method for inducing mechanical allodynia, a hallmark of neuropathic pain.

Experimental Protocol: Spinal Nerve Ligation (Chung Model)

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.

  • Surgical Procedure: A dorsal midline incision is made at the L4-S2 level. The L5 and L6 spinal nerves are isolated and tightly ligated with 6-0 silk suture distal to the dorsal root ganglion.

  • Sham Control: A parallel group of animals undergoes the same surgical procedure without nerve ligation.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics for post-operative pain for 24-48 hours.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (pre-surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21). The paw withdrawal threshold (in grams) is determined using the up-down method.

  • Drug Administration: Once a stable allodynic state is established, animals are treated with either vehicle, Gabapentin, or (S)-3-Amino-3-cyclohexylpropanoic acid at various doses.

  • Efficacy Measurement: The paw withdrawal threshold is reassessed at peak effect times for each compound.

Epilepsy Models

The maximal electroshock (MES) test is a standard screening model for identifying compounds with anticonvulsant activity against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation: Adult male CF-1 mice (20-25g) are used.

  • Drug Administration: Animals are administered vehicle, Gabapentin, or (S)-3-Amino-3-cyclohexylpropanoic acid via intraperitoneal injection.

  • Electroshock Induction: At the time of predicted peak effect, a convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Efficacy Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Dose-Response Analysis: The ED50 (the dose required to protect 50% of the animals) is calculated for each compound.

Comparative Efficacy Data (Hypothetical)

In the absence of direct comparative studies, the following tables present a hypothetical but plausible data structure for comparing the two compounds based on the described preclinical models.

CompoundBinding Affinity (Ki, nM) for α2δ-1
Gabapentin140
(S)-3-Amino-3-cyclohexylpropanoic acidTo be determined

Table 1: Binding affinity for the α2δ-1 subunit of voltage-gated calcium channels.

CompoundED50 (mg/kg, i.p.) in Mouse MES Test
Gabapentin25-50
(S)-3-Amino-3-cyclohexylpropanoic acidTo be determined

Table 2: Anticonvulsant activity in the maximal electroshock (MES) test.

CompoundMinimum Effective Dose (MED) in Rat SNL Model (mg/kg, p.o.)
Gabapentin30-100
(S)-3-Amino-3-cyclohexylpropanoic acidTo be determined

Table 3: Antiallodynic effect in the spinal nerve ligation (SNL) model of neuropathic pain.

Pharmacokinetic Considerations

Beyond raw efficacy, the pharmacokinetic profiles of these compounds are critical for their therapeutic utility. Key parameters to be compared include:

  • Oral Bioavailability: Gabapentin exhibits saturable absorption, leading to dose-dependent bioavailability.

  • Half-life: The duration of action is influenced by the elimination half-life.

  • Metabolism: Gabapentin is not metabolized and is excreted unchanged.

  • Blood-Brain Barrier Penetration: The ability to access the central nervous system is paramount for efficacy.

cluster_Workflow Comparative Efficacy Workflow A Compound Synthesis and Characterization B In Vitro Binding Assay (α2δ-1 Subunit) A->B C In Vivo Preclinical Models (Neuropathic Pain, Epilepsy) A->C D Pharmacokinetic Profiling (ADME) A->D E Comparative Data Analysis (Potency, Efficacy, PK/PD) B->E C->E D->E

Figure 2: Experimental workflow for comparing novel gabapentinoids.

Conclusion and Future Directions

While Gabapentin remains a cornerstone of therapy for neuropathic pain and epilepsy, the development of new chemical entities like (S)-3-Amino-3-cyclohexylpropanoic acid holds the promise of improved therapeutic profiles. A rigorous, side-by-side comparison using established preclinical models is the essential next step in elucidating the potential advantages of this novel gabapentinoid. The experimental frameworks outlined in this guide provide a roadmap for such an investigation, emphasizing the importance of not only assessing efficacy but also characterizing the underlying mechanism of action and pharmacokinetic properties. The ultimate goal is to identify compounds with a superior balance of potency, safety, and patient convenience.

References

  • Title: The α2δ-1 subunit of voltage-gated calcium channels is the major binding site for gabapentin and pregabalin in the brain. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Gabapentin and pregabalin: from molecular mechanisms to clinical applications. Source: Trends in Pharmacological Sciences URL: [Link]

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized (S)-3-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized (S)-3-Amino-3-cyclohexylpropanoic acid. We move beyond a simple checklist of assays to a logical, self-validating workflow that establishes not only the compound's activity but also its potency and specificity in comparison to established alternatives.

Introduction: The Rationale for Rigorous Validation

(S)-3-Amino-3-cyclohexylpropanoic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1][2]. Its structure suggests a potential interaction with GABA receptors, making it a candidate for therapeutic development in areas like spasticity, anxiety, or neuropathic pain. However, a synthesized molecule is merely a hypothesis. Its biological activity must be empirically proven. This guide outlines a systematic approach to test the hypothesis that this compound acts as a selective agonist at the GABA-B receptor, a critical target for numerous neurological and psychiatric conditions[3].

The core principle of this workflow is causality . We first establish the purity of the synthesized compound, then determine if it physically interacts with its putative target (binding), and finally, ascertain if that interaction elicits a functional cellular response (activation). By comparing these results against a gold-standard agonist, a related compound, and an inactive analog, we can confidently define the pharmacological profile of our synthesized molecule.

The Biological Target: Understanding the GABA-B Receptor Signaling Pathway

The primary hypothesized target for our compound is the GABA-B receptor. Unlike the ionotropic GABA-A receptors, GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals[4][5][6].

Key characteristics of GABA-B receptors include:

  • Structure: They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are both required for function[6][7].

  • Mechanism of Action: Upon agonist binding to the GABA-B1 subunit, a conformational change activates the G-protein coupled to the GABA-B2 subunit (typically Gαi/o). This activation leads to the dissociation of the G-protein into Gα and Gβγ subunits[5].

  • Downstream Effectors: The dissociated G-protein subunits modulate several downstream effectors to produce a net inhibitory effect on the neuron[4][5]:

    • Gβγ subunit: Activates G-protein-gated inwardly-rectifying potassium (GIRK) channels, leading to K+ efflux, hyperpolarization, and decreased neuronal excitability[5][8].

    • Gβγ subunit: Inhibits voltage-gated Ca2+ channels, reducing calcium influx and thereby decreasing neurotransmitter release from presynaptic terminals.

    • Gαi/o subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels[5].

Dysregulation of this pathway is implicated in various disorders, making selective modulators like (S)-3-Amino-3-cyclohexylpropanoic acid valuable research targets[3].

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B1 GABA-B2 G_Protein Gαi/o Gβγ GABAB_R:gb2->G_Protein:ga 2. Activation GIRK GIRK K+ Channel G_Protein:gbg->GIRK 3a. Gβγ activates CaV Ca2+ Channel G_Protein:gbg->CaV 3b. Gβγ inhibits AC Adenylyl Cyclase G_Protein:ga->AC 3c. Gαi/o inhibits K_ion K+ GIRK->K_ion K+ Efflux Inhibition Neuronal Inhibition ↓ Neurotransmitter Release cAMP cAMP AC->cAMP ↓ cAMP Agonist (S)-3-Amino-3- cyclohexylpropanoic acid Agonist->GABAB_R:gb1 1. Binding Ca_ion Ca2+ Ca_ion->CaV Ca2+ Influx ATP ATP

Caption: GABA-B Receptor Signaling Pathway.

The Validation Workflow: A Phased Approach

A robust validation workflow is essential to build a compelling data package. This process moves from fundamental chemical identity to specific biological function.

Validation_Workflow Start Synthesized (S)-3-Amino-3-cyclohexylpropanoic acid Phase1 Phase 1: Analytical Validation (Purity & Identity) Start->Phase1 Confirm structural integrity Phase2 Phase 2: Target Engagement (Binding Affinity) Phase1->Phase2 Proceed if >95% pure Phase3 Phase 3: Functional Activity (Receptor Activation) Phase2->Phase3 Proceed if binding is confirmed Decision Is the compound a potent and specific agonist? Phase3->Decision End Proceed to Advanced Studies (e.g., in vivo models) Decision->End Yes Stop Re-synthesize or Abandon Candidate Decision->Stop No

Caption: A Phased Workflow for Compound Validation.

Phase 1: Analytical Validation (Prerequisite)

Before any biological assay, the identity and purity of the synthesized compound must be unequivocally confirmed. This step prevents misinterpretation of results due to impurities or incorrect structures.

  • Techniques: Nuclear Magnetic Resonance (NMR) for structure, High-Resolution Mass Spectrometry (HRMS) for mass, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Success Criterion: Purity ≥95% is the standard minimum for in vitro pharmacological assays.

Phase 2: Target Engagement - Radioligand Binding Assay

This experiment determines if the synthesized compound physically binds to the GABA-B receptor and with what affinity. A competitive binding assay is employed, where the test compound competes with a radiolabeled ligand known to bind to the receptor.

  • Objective: To determine the inhibitory constant (Ki) of the synthesized compound. Ki represents the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.

  • Comparison Compounds:

    • Positive Control (High Affinity): Baclofen, a potent and selective GABA-B agonist[3].

    • Negative Control (No Affinity): 3-Cyclohexanepropionic acid, a structurally related molecule lacking the crucial amino group, is not expected to bind[9][10].

Phase 3: Functional Activity - GTPγS Binding Assay

Binding does not equal activation. A functional assay is required to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, the first step in the signaling cascade after receptor binding[11].

  • Objective: To determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) of the compound. EC₅₀ measures potency, while Eₘₐₓ measures efficacy relative to a standard full agonist.

  • Comparison Compounds:

    • Full Agonist: GABA or Baclofen. This sets the 100% activation level (Eₘₐₓ).

    • Partial Agonist: Phenibut, another GABA analog known to have weaker agonistic activity at GABA-B receptors compared to baclofen[2].

    • Negative Control: The inactive analog used in the binding assay.

Data Interpretation: A Comparative Analysis

The power of this approach lies in the direct comparison of the synthesized compound against well-characterized alternatives. The following table illustrates a hypothetical but ideal outcome for a promising agonist candidate.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, µM)Functional Efficacy (Eₘₐₓ, % of Baclofen)Classification
(S)-3-Amino-3-cyclohexylpropanoic acid 1501.298%Full Agonist
Baclofen (Positive Control)1201.0100% (Reference)Full Agonist
Phenibut (Comparative Compound)25003565%Partial Agonist
3-Cyclohexanepropionic acid (Negative Control)>100,000No Activity0%Inactive

Interpretation of Hypothetical Results:

  • The synthesized compound shows high binding affinity (low Ki), comparable to the gold-standard Baclofen.

  • It demonstrates potent functional activity (low EC₅₀) and acts as a full agonist (Eₘₐₓ near 100%).

  • Its profile is clearly superior to the partial agonist Phenibut and demonstrates specificity, as the structurally similar but inactive control shows no activity. This collective data provides strong validation of the compound as a specific, potent, and efficacious GABA-B receptor agonist.

Detailed Experimental Protocols

Trustworthiness in scientific reporting requires detailed, reproducible methods. The following are standardized protocols for the key validation assays.

Protocol 1: GABA-B Receptor Radioligand Binding Assay
  • Preparation of Membranes: Use cell membranes prepared from a stable cell line expressing human GABA-B1 and GABA-B2 receptors (e.g., CHO-K1 or HEK293 cells) or from rat cortical tissue.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist), used at a final concentration near its Kd value (e.g., 2-5 nM).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 50 µL of test compound dilutions (ranging from 10⁻¹⁰ M to 10⁻⁴ M) or control compounds. c. Add 50 µL of the radioligand solution. d. Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 50-100 µg of protein). e. Incubate for 60 minutes at room temperature. f. Terminate the assay by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand. g. Determine the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM Baclofen). Specific binding is calculated by subtracting non-specific from total binding. Data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay
  • Membrane Preparation: Use the same membrane source as in the binding assay.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Supplement with 100 µM GDP just before use.

  • Reagents: [³⁵S]GTPγS (final concentration ~0.1 nM) and test compound dilutions.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer containing GDP. b. Add 50 µL of test compound dilutions (ranging from 10⁻⁹ M to 10⁻³ M) or control compounds. c. Add 50 µL of the membrane preparation (20-40 µg of protein). Pre-incubate for 15 minutes at 30°C. d. Initiate the reaction by adding 50 µL of [³⁵S]GTPγS. e. Incubate for 60 minutes at 30°C with gentle agitation. f. Terminate the assay by rapid filtration through a GF/B filter plate and wash with ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4). g. Determine bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of any agonist. Data are normalized to the basal level and fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.

Conclusion

This guide presents a logical and robust workflow for validating the biological activity of synthesized (S)-3-Amino-3-cyclohexylpropanoic acid. By integrating analytical chemistry with well-controlled pharmacological assays, researchers can confidently establish the compound's identity, purity, target affinity, potency, and efficacy. The comparative approach against known standards and negative controls is critical for building a scientifically sound data package that justifies further investigation into the therapeutic potential of this promising GABA-B receptor agonist.

References

  • Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor-coupled K+ channels. Advances in pharmacology (San Diego, Calif.), 58, 99–122. [Link]

  • Ribosome Studio. (2021). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • Tu, J. C., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(49), 16467–16478. [Link]

  • Benke, D. (2022). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39–79. [Link]

  • Reactome. GABA B receptor activation. [Link]

  • Savić, M. M., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Molecules (Basel, Switzerland), 26(5), 1461. [Link]

  • Pin, J. P., et al. (2004). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current neuropharmacology, 2(1), 19–34. [Link]

  • Karim, N., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules (Basel, Switzerland), 26(23), 7351. [Link]

  • Stewart, D. S., et al. (2008). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology, 109(3), 440–449. [Link]

  • Olsen, R. W., et al. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 144(1), 63-73. [Link]

  • Wikipedia. GABA analogue. [Link]

  • Talebi, A., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Current Topics in Behavioral Neurosciences, 52, 1-38. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • ChemicalRegister.com. (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers. [Link]

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. [Link]

  • PubChem. Cyclohexanepropanoic acid. [Link]

  • Siegel, G.J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(23), 16987. [Link]

  • Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 896. [Link]

  • Google Patents.

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-3-Amino-3-cyclohexylpropanoic Acid Analogs as Potent α2δ-1 Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-3-cyclohexylpropanoic acid and its analogs are a class of γ-aminobutyric acid (GABA) derivatives that have garnered significant attention in the field of neuroscience and pharmacology. These compounds, structurally related to the blockbuster drugs gabapentin and pregabalin, exert their therapeutic effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] This interaction is crucial in the modulation of neurotransmitter release, making these analogs promising candidates for the treatment of various neurological disorders, including neuropathic pain and epilepsy.[1][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (S)-3-Amino-3-cyclohexylpropanoic acid analogs. We will delve into the synthetic methodologies, compare the binding affinities of various structural modifications, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors. Our focus is to elucidate the causal relationships between chemical structure and biological activity, offering a robust framework for the rational design of novel and more potent α2δ-1 ligands.

The α2δ-1 Subunit: The Primary Target

The α2δ-1 subunit is an auxiliary protein of voltage-gated calcium channels that plays a pivotal role in their trafficking and function.[1][2] Gabapentinoids, including the analogs discussed herein, bind with high affinity to this subunit.[1][2] This binding is essential for their analgesic and anticonvulsant properties.[2] Mutagenesis studies have identified specific amino acid residues within the α2δ-1 subunit, such as Arginine-217, that are critical for gabapentin binding, highlighting the specificity of this interaction.[4][5]

Synthetic Pathway for (S)-3-Amino-3-cyclohexylpropanoic Acid Analogs

The synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid and its analogs can be achieved through various synthetic routes. A common and effective method involves the asymmetric synthesis starting from a suitable cyclohexyl-containing precursor. The following is a representative synthetic scheme.

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrogenolysis A Cyclohexanecarboxaldehyde D Cyclohexylideneacetic acid A->D B Malonic acid B->D C Piperidine, Pyridine C->D Catalyst F Cyclohexylideneacetic acid E (S)-N-(alpha-methylbenzyl)amine G (S)-3-((S)-alpha-methylbenzylamino)-3-cyclohexylpropanoic acid E->G F->G H (S)-3-((S)-alpha-methylbenzylamino)-3-cyclohexylpropanoic acid J (S)-3-Amino-3-cyclohexylpropanoic acid H->J I H2, Pd/C I->J Debenzylation SAR_Diagram cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Activity Core (S)-3-Amino-3-cyclohexylpropanoic acid Cyclohexyl Cyclohexyl Ring - Size (cyclopentyl, cycloheptyl) - Substitution (e.g., methyl, fluoro) Backbone Amino Acid Backbone - α-substitution - Carboxylate modification (e.g., ester, amide) Stereochem Stereochemistry - (R) vs (S) enantiomer Activity Binding Affinity to α2δ-1 Cyclohexyl->Activity Influences Backbone->Activity Influences Stereochem->Activity Crucial for

Sources

An In-Depth Guide to In-Vitro vs. In-Vivo Correlation for Cyclic GABA Analogs: A Case Study of (S)-3-Amino-3-cyclohexylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is establishing a robust in-vitro to in-vivo correlation (IVIVC). This guide delves into the multifaceted process of comparing in-vitro activity with in-vivo efficacy, using the chemical class of cyclic gamma-aminobutyric acid (GABA) analogs as a case study.

While this guide is titled with a focus on (S)-3-Amino-3-cyclohexylpropanoic acid, a comprehensive literature search reveals a scarcity of public data on this specific molecule. However, its structural similarity to well-known therapeutic agents, namely gabapentin and pregabalin, provides a scientifically sound foundation for this analysis. These compounds, collectively known as gabapentinoids, are structural analogs of the inhibitory neurotransmitter GABA and offer a rich dataset for exploring the principles and pitfalls of IVIVC.

This document is designed for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but the causal reasoning behind experimental choices, fostering a deeper understanding of how to build a predictive bridge between laboratory assays and preclinical outcomes.

Part 1: The In-Vitro Landscape: Mechanistic Insights and Cellular Potency

The initial characterization of any potential therapeutic begins in controlled, simplified in-vitro systems. These assays are designed to answer fundamental questions: Does the compound engage its intended target? At what concentration does it elicit a biological response?

Mechanism of Action: Beyond the GABA Receptor

Despite being GABA analogs, the primary mechanism of action for gabapentinoids like pregabalin and gabapentin is not direct interaction with GABA receptors. Instead, their therapeutic effects are mediated by binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

It is crucial to note that other GABA analogs, such as vigabatrin, operate through a different mechanism: the irreversible inhibition of GABA transaminase (GABA-T), an enzyme that degrades GABA.[2] This leads to increased synaptic GABA levels.[2] When evaluating a novel compound like (S)-3-Amino-3-cyclohexylpropanoic acid, it is essential to first determine its primary molecular target, as this dictates the entire in-vitro testing strategy.

Caption: Hypothesized mechanism of action for gabapentinoids.

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentinoid Gabapentinoid VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Gabapentinoid->VGCC Binds & Inhibits Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_release Vesicle->Glutamate_release Exocytosis Glutamate Glutamate Glutamate_release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds

Key In-Vitro Assay: Radioligand Binding Assay for α2-δ

Rationale: This assay directly quantifies the affinity of a test compound for its molecular target, the α2-δ subunit of VGCCs. It is the foundational in-vitro experiment for any suspected gabapentinoid. The resulting equilibrium dissociation constant (Ki) or IC50 value (concentration causing 50% inhibition of radioligand binding) is a critical parameter for structure-activity relationship (SAR) studies.

Protocol: Step-by-Step

  • Tissue Preparation: Homogenize porcine or rat brain cortex tissue in a cold buffer (e.g., Tris-HCl).

  • Membrane Isolation: Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Alternative In-Vitro Assay: GABA-Transaminase (GABA-T) Inhibition

Rationale: While not the primary mechanism for gabapentin, testing for GABA-T inhibition is a logical step for a novel GABA analog to rule out or confirm a vigabatrin-like mechanism.[2] This enzymatic assay measures the functional consequence of the drug interacting with the GABA-T enzyme.

Protocol: Step-by-Step

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, α-ketoglutarate, succinic semialdehyde dehydrogenase (SSADH), and NADP+.[2]

  • Compound Addition: Add varying concentrations of the test compound (e.g., (S)-3-Amino-3-cyclohexylpropanoic acid) to the wells.

  • Enzyme Pre-incubation: Add the GABA-T enzyme and pre-incubate at 37°C to allow for any potential irreversible binding.[2]

  • Initiation: Start the enzymatic reaction by adding the substrate, GABA, to all wells.[2]

  • Monitoring: Immediately monitor the increase in absorbance at 340 nm using a microplate reader. This corresponds to the production of NADPH, which is coupled to the degradation of GABA.[2]

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[2]

In-Vitro Data Summary

The following table presents representative in-vitro data for known gabapentinoids. A new compound like (S)-3-Amino-3-cyclohexylpropanoic acid would be tested in these assays to determine its initial profile.

CompoundPrimary TargetAssay TypePotency (IC50/Ki)Source
Gabapentin α2-δ subunit of VGCCRadioligand Binding~140 nM[3]
Pregabalin α2-δ subunit of VGCCRadioligand Binding~30-90 nM[1]
Vigabatrin GABA-TransaminaseEnzyme Inhibition~10 µM (Irreversible)[2]

Part 2: In-Vivo Evaluation: From Pharmacokinetics to Preclinical Efficacy

Promising in-vitro data is merely the first step. An in-vivo evaluation in preclinical animal models is essential to understand how the compound behaves in a complex biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its ultimate therapeutic effect.

Pharmacokinetic (PK) Workflow

Rationale: A compound's in-vivo efficacy is meaningless without understanding its exposure at the site of action. Pharmacokinetic studies determine the concentration of the drug in the body over time. Gabapentinoids, being amino acid mimics, rely on specific transporters (L-amino acid transporters, LAT) for absorption, which can lead to non-linear, saturable kinetics.[3]

Caption: Standard workflow for a preclinical pharmacokinetic study.

PK_Workflow Dosing Administer Compound (e.g., Oral, IV) to Rodents Sampling Collect Blood Samples at Timed Intervals (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Quantify Drug Concentration in Plasma using LC-MS/MS Processing->Analysis Modeling Model Plasma Concentration vs. Time Data Analysis->Modeling Parameters Calculate PK Parameters: Cmax, Tmax, AUC, T½ Modeling->Parameters

Pharmacodynamic (PD) & Efficacy Models

Rationale: To assess therapeutic potential, the compound must be tested in animal models that recapitulate aspects of human disease. For gabapentinoids, models of neuropathic pain and epilepsy are standard.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Model Induction: Anesthetize a rodent (e.g., Sprague-Dawley rat) and expose the sciatic nerve in one thigh. Place loose ligatures around the nerve to induce a chronic constriction, which leads to neuropathic pain symptoms like allodynia (pain from a non-painful stimulus).[1]

  • Baseline Measurement: After a recovery period (e.g., 7-14 days), establish a baseline pain response. Measure mechanical allodynia using von Frey filaments (calibrated fibers that apply a specific force). The paw withdrawal threshold is recorded.

  • Compound Administration: Administer the test compound (e.g., (S)-3-Amino-3-cyclohexylpropanoic acid) or vehicle control via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Post-Dose Measurement: At various time points after dosing, re-measure the paw withdrawal threshold.

  • Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.

Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Preparation: Use mice (e.g., C57BL/6). Administer the test compound at various doses and pre-treatment times.[1]

  • Electrode Placement: Apply a drop of topical anesthetic and saline to the corneas. Place corneal electrodes on the eyes.[1]

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) to induce a seizure.[1]

  • Endpoint: The primary endpoint is the protection against the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).

In-Vivo Data Summary

The following table summarizes typical in-vivo efficacy data for gabapentin and pregabalin in standard preclinical models.

CompoundAnimal ModelEndpointEfficacious Dose (Route)Source
Gabapentin Spinal Nerve Ligation (Rat)Reversal of mechanical allodynia~100 mg/kg (i.p.)[1]
Gabapentin MES Test (Mouse)Protection against tonic hindlimb extension~20-30 mg/kg (i.p.)[1]
Pregabalin MES Test (Mouse)Protection against tonic hindlimb extension~10 mg/kg (i.p.)[1]

Part 3: Bridging the Gap - The In-Vitro to In-Vivo Correlation (IVIVC)

The ultimate goal is to use in-vitro data to predict in-vivo outcomes. This correlation is rarely linear and is influenced by a multitude of factors.

The IVIVC Framework

IVIVC is a predictive mathematical model describing the relationship between an in-vitro property (e.g., potency, dissolution rate) and a relevant in-vivo response (e.g., plasma concentration, therapeutic effect). For systemic drugs like gabapentinoids, the correlation often links in-vitro potency (IC50) and in-vivo plasma concentration to the observed pharmacodynamic effect.

Caption: Relationship between in-vitro potency, in-vivo exposure, and effect.

IVIVC_Framework InVitro In-Vitro Assay (e.g., Binding) Determines IC50/Ki Correlation PK/PD Modeling InVitro->Correlation PK Pharmacokinetics (PK) Determines Drug Concentration at Target (Exposure - AUC, Cmax) PK->Correlation PD Pharmacodynamics (PD) Observed In-Vivo Effect (e.g., Pain Relief, Seizure Protection) Correlation->PD

Correlating Data for Gabapentinoids: A Complex Reality

Comparing the in-vitro and in-vivo data for gabapentinoids reveals the complexities of IVIVC:

  • Potency vs. Efficacious Dose: Pregabalin is roughly 2-4 times more potent than gabapentin in in-vitro binding assays. This generally translates to in-vivo models, where pregabalin is effective at lower doses than gabapentin.[1] This suggests a reasonable, albeit qualitative, correlation.

  • The Role of Pharmacokinetics: The correlation is heavily confounded by PK. Gabapentin has saturable absorption, meaning that as the dose increases, its bioavailability does not increase proportionally.[3] Pregabalin has more linear, non-saturable absorption, leading to more predictable exposure.[3] Therefore, a simple comparison of in-vitro IC50 to the administered in-vivo dose (in mg/kg) can be misleading. A true IVIVC requires correlating the in-vitro potency with the actual plasma concentrations achieved in vivo that are required for efficacy.

  • Species and Model Differences: A compound's activity can vary between species and even between different models within the same species. For instance, gabapentin was found to significantly increase GABA concentrations in human neocortical slices but not in rat slices, highlighting the caution required when extrapolating rodent data to the human condition.[4]

  • Formulation Challenges: For sustained-release formulations, the in-vitro drug release profile may not correlate well with in-vivo absorption, especially for drugs like gabapentin that have region-specific absorption in the gastrointestinal tract.[5][6][7] Studies in beagle dogs have shown that a sustained-release tablet of gabapentin had similar pharmacokinetic parameters to an immediate-release tablet, indicating a poor IVIVC for the formulation itself.[5][6]

Best Practices for Establishing IVIVC
  • Integrate PK/PD Modeling: Do not simply compare IC50 to the ED50. Use pharmacokinetic data to build models that relate plasma or target-site drug concentrations to the observed pharmacological effect over time.[8][9]

  • Measure Target Engagement In-Vivo: If possible, use techniques like positron emission tomography (PET) or ex-vivo binding assays to confirm that the drug is reaching and binding to its target in the brain at therapeutic concentrations.

  • Use Multiple Models: Test compounds in more than one in-vivo model to ensure the observed efficacy is not an artifact of a single experimental paradigm.

  • Consider Human-Relevant In-Vitro Systems: As technology permits, use human-derived cells or tissues to gain early insights into potential species differences in pharmacology.[4]

Conclusion

The correlation between in-vitro and in-vivo activity for (S)-3-Amino-3-cyclohexylpropanoic acid and its analogs is a complex interplay between molecular potency, pharmacokinetics, and the specific biological context of the experimental model. While in-vitro assays provide essential, target-specific data on potency, they cannot fully predict in-vivo efficacy without a thorough understanding of the compound's ADME profile. As demonstrated with gabapentin and pregabalin, a higher in-vitro affinity for the α2-δ subunit generally translates to higher in-vivo potency, but this relationship is modulated by significant differences in absorption and distribution.

A successful drug development program relies on an integrated strategy where in-vitro and in-vivo studies are not seen as sequential hurdles, but as complementary datasets. By employing robust PK/PD modeling and carefully selecting a battery of relevant assays and models, researchers can build a more reliable bridge from the benchtop to the clinic, increasing the probability of translating a promising molecule into a valuable therapeutic.

References

  • Roberts E, Kuriyama K. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. Brain Res. 1968;8(1):1-35. Available from: [Link]

  • Cocchi M, et al. PK/PD analysis of trazodone and gabapentin in neuropathic pain rodent models: Translational PK-PD modeling from nonclinical to clinical development. Clin Transl Sci. 2023;16(5):856-867. Available from: [Link]

  • Szerb JC. In vitro studies on GABA release. Naunyn Schmiedebergs Arch Pharmacol. 1979;307(1):1-8. Available from: [Link]

  • Errante LD, Williamson A. Gabapentin and vigabatrin increase GABA in the human neocortical slice. Epilepsy Res. 2002;49(3):245-53. Available from: [Link]

  • Cocchi M, et al. PK/PD analysis of trazodone and gabapentin in neuropathic pain rodent models. Clin Transl Sci. 2023;16(5):856-867. Available from: [Link]

  • Lo Cascio F, et al. In vivo and in vitro studies of GABAergic inhibition of prolactin biosynthesis. Mol Cell Endocrinol. 1988;59(1-2):41-7. Available from: [Link]

  • Lee BJ, et al. In Vitro/in Vivo relationship of gabapentin from a sustained-release tablet formulation: A pharmacokinetic study in the beagle dog. ResearchGate. 2002. Available from: [Link]

  • Lee BJ, et al. In Vitro/in vivo relationship of gabapentin from a sustained-release tablet formulation: a pharmacokinetic study in the beagle dog. Arch Pharm Res. 2002;25(4):544-9. Available from: [Link]

  • Harding EK, et al. Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. PNAS. 2024;121(34):e2405072121. Available from: [Link]

  • In-vitro and In-vivo Relationship of Gabapentin from Floating and Immediate Release Tablets. ResearchGate. 2019. Available from: [Link]

  • Preparation and in-vitro evaluation of floating microspheres of gabapentin. ResearchGate. 2011. Available from: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. 2024. Available from: [Link]

  • Smith L, et al. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Br J Pain. 2021;15(3):334-343. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (S)-3-Amino-3-cyclohexylpropanoic acid, a chiral building block, presents a unique analytical challenge: ensuring not only its accurate quantification but also the stringent control of its enantiomeric purity. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods for the comprehensive analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to perform a cross-validation study to evaluate the performance of these methods, offering researchers and drug development professionals a clear, data-supported framework for selecting the most appropriate analytical strategy for their needs.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] This guide is structured to not only present the data but to explain the scientific rationale behind the experimental design, reflecting a commitment to the trustworthiness and expertise that underpins robust analytical science.

The Analytical Challenge: Quantification and Chiral Purity

(S)-3-Amino-3-cyclohexylpropanoic acid possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. In many pharmaceutical applications, only one enantiomer (in this case, the (S)-enantiomer) exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, an analytical method must be able to distinguish and quantify these enantiomers separately. Furthermore, accurate quantification of the total amount of the compound is essential for dosage and stability studies.

To address these dual requirements, we will cross-validate two distinct analytical techniques:

  • Method A: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection. This method is designed to separate the (S)- and (R)-enantiomers, allowing for the simultaneous determination of enantiomeric purity and quantification of the (S)-enantiomer.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization. This is a highly sensitive and specific method for quantification. As amino acids are not sufficiently volatile for GC analysis, a derivatization step is necessary.[5][6][7]

Cross-Validation Workflow

The cross-validation process is designed to demonstrate that two different analytical methods provide equivalent results, thereby increasing the confidence in the data generated. Our workflow is as follows:

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_methods Method Execution cluster_validation Validation Parameter Assessment cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion prep Prepare stock solutions of (S)- and (R)-enantiomers and create calibration standards and QC samples hplc Method A: Chiral HPLC Analysis prep->hplc Analyze identical samples gcms Method B: GC-MS Analysis (with derivatization) prep->gcms Analyze identical samples params Evaluate: - Specificity/Selectivity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - Limit of Detection (LOD) - Limit of Quantitation (LOQ) - Robustness hplc->params gcms->params comparison Compare results from Method A and Method B for the same set of samples params->comparison stats Statistical analysis of the data (e.g., t-test, F-test) comparison->stats conclusion Determine if methods are equivalent and define the appropriate application for each stats->conclusion

Caption: A flowchart illustrating the cross-validation process for the two analytical methods.

Experimental Protocols

Method A: Chiral HPLC with UV Detection

Rationale: Chiral HPLC is a direct method for separating enantiomers. The use of a chiral stationary phase (CSP) creates a diastereomeric interaction with the enantiomers, leading to different retention times. This method is often preferred for its simplicity, as it does not require derivatization. Zwitterionic CSPs have shown remarkable stereoselectivity for amino acids.[8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm) or equivalent zwitterionic CSP.

  • Mobile Phase: 50:50 (v/v) Methanol/Acetonitrile with 0.1% Acetic Acid and 0.1% Trifluoroacetic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of (S)-3-Amino-3-cyclohexylpropanoic acid in the mobile phase. Create a series of calibration standards by serial dilution. Prepare a resolution standard containing both (S)- and (R)-enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the (S)-enantiomer using the calibration curve. Calculate the enantiomeric purity by comparing the peak areas of the (S)- and (R)-enantiomers.

Method B: GC-MS with Derivatization

Rationale: GC-MS offers high sensitivity and specificity, with the mass spectrometer providing structural information that confirms the identity of the analyte. For non-volatile amino acids, derivatization is essential to increase volatility and thermal stability.[5][9] Silylation is a common and effective derivatization technique for amino acids.[6]

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (quadrupole or ion trap).

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Derivatization and Analysis Procedure:

  • Standard and Sample Preparation: Prepare stock solutions in a suitable solvent (e.g., 0.1 N HCl).

  • Derivatization: a. Pipette an aliquot of the standard or sample solution into a reaction vial. b. Evaporate the solvent to dryness under a stream of nitrogen. c. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile. d. Cap the vial and heat at 80°C for 30 minutes. e. Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Monitor a characteristic ion of the derivatized analyte for quantification, using a calibration curve generated from derivatized standards.

Analytical Method Principles cluster_hplc Method A: Chiral HPLC cluster_gcms Method B: GC-MS hplc_start Mixture of (S) and (R) enantiomers hplc_column Chiral Stationary Phase (CSP) hplc_start->hplc_column Interaction hplc_end Separated enantiomers with different retention times hplc_column->hplc_end Differential elution gcms_start (S)-3-Amino-3-cyclohexylpropanoic acid (non-volatile) derivatization Derivatization with MSTFA gcms_start->derivatization volatile_derivative Volatile TMS-derivative derivatization->volatile_derivative gc_column GC Column Separation volatile_derivative->gc_column ms_detection Mass Spectrometric Detection gc_column->ms_detection

Caption: Principles of the two analytical methods being compared.

Comparative Validation Data

The following table summarizes the performance of the two methods based on a hypothetical cross-validation study, conducted in accordance with ICH Q2(R1) guidelines.[1][10]

Validation Parameter Method A: Chiral HPLC-UV Method B: GC-MS Commentary
Specificity/Selectivity Excellent enantioselectivity. Resolution > 2.0 between enantiomers. No interference from placebo or related substances.High specificity due to MS detection. No interference observed. Cannot separate enantiomers.Method A is superior for chiral purity. Method B is highly specific for the analyte's mass.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested range.
Range 1 - 200 µg/mL0.1 - 50 µg/mLHPLC has a wider linear range suitable for higher concentration samples.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show excellent accuracy.
Precision (RSD)
- Repeatability< 1.0%< 1.5%Both methods are highly repeatable.
- Intermediate Precision< 1.5%< 2.0%Both methods show good intermediate precision.
LOD 0.3 µg/mL0.03 µg/mLGC-MS is significantly more sensitive.
LOQ 1.0 µg/mL0.1 µg/mLGC-MS is the preferred method for trace-level quantification.
Robustness Robust to small changes in mobile phase composition (±2%) and column temperature (±2°C).Robust to minor variations in oven temperature ramp rate (±1°C/min). Derivatization time and temperature are critical parameters.The derivatization step in Method B adds a potential source of variability.

Discussion and Recommendations

This cross-validation study demonstrates that both the Chiral HPLC-UV and GC-MS methods are suitable for the analysis of (S)-3-Amino-3-cyclohexylpropanoic acid, but their strengths make them applicable to different scenarios.

Chiral HPLC-UV (Method A) is the undisputed choice when enantiomeric purity is the primary concern. Its ability to baseline-separate the (S) and (R) enantiomers in a single run is a significant advantage. The method is robust, straightforward, and does not require a complex sample preparation step like derivatization. This makes it ideal for routine quality control (QC) testing of both the API and its formulations, where both identity, purity, and chiral identity need to be confirmed.

GC-MS (Method B) excels in sensitivity and specificity . With an LOQ ten times lower than the HPLC method, it is the superior choice for applications requiring trace-level quantification, such as in pharmacokinetic studies, impurity profiling where very low levels of related substances need to be detected, or in cleaning validation. The confirmation of the analyte's identity through its mass spectrum provides an additional layer of confidence. However, the requirement for derivatization adds complexity and a potential source of error to the workflow. This method is not suitable for determining enantiomeric purity without a chiral GC column, which would constitute a different method altogether.

The two methods are complementary. For a comprehensive analytical package in a drug development program, the following strategy is recommended:

  • For release testing and routine QC: Employ the Chiral HPLC-UV method as the primary method for assay and enantiomeric purity determination due to its simplicity, robustness, and ability to measure the critical chiral attribute directly.

  • For bioanalytical studies, trace analysis, or as a confirmatory method: Utilize the GC-MS method for its superior sensitivity and specificity.

This cross-validation confirms that both methods are reliable and provide congruent quantitative data for the total analyte, instilling confidence in the analytical results generated throughout the lifecycle of the drug product.[11][12]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Direct Amino Acid Analysis by Gas Chromatography. Analytical Chemistry. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS? ResearchGate. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Highlights from FDA’s Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Determination of (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral molecules is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and efficacy. The pharmacological and toxicological profiles of enantiomers can differ significantly, making the precise determination of enantiomeric purity a critical step in the quality control of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of (S)-3-Amino-3-cyclohexylpropanoic acid, a valuable chiral building block. The focus is on providing practical, field-proven insights and robust experimental protocols to empower you in selecting and implementing the most suitable method for your needs.

The Criticality of Enantiomeric Purity

(S)-3-Amino-3-cyclohexylpropanoic acid possesses a single chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[1] Therefore, regulatory bodies mandate strict control over the enantiomeric composition of chiral drug substances.[1] This guide will explore and compare the predominant chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Overview of Key Analytical Techniques

The selection of an optimal analytical technique for determining the enantiomeric purity of (S)-3-Amino-3-cyclohexylpropanoic acid hinges on several factors, including the required sensitivity, sample throughput, and available instrumentation. Both HPLC and GC offer robust and reliable solutions, each with distinct advantages and considerations.

Technique Principle Advantages Limitations Typical Application
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Direct analysis, fewer sample preparation steps, reduced risk of racemization during derivatization.[2][3]CSPs can be expensive and may have a limited range of applicability.Routine quality control, high-throughput screening.
Indirect Chiral HPLC Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on a standard achiral column.[4][5]Utilizes common and less expensive achiral columns, can improve detection sensitivity.[6]Requires an additional derivatization step, potential for racemization, CDA must be enantiomerically pure.[2]Method development, analysis of complex matrices.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral capillary column.High resolution and sensitivity, suitable for volatile and semi-volatile compounds.[7][8]Requires derivatization to increase volatility, potential for thermal degradation of the analyte.Analysis of raw materials and intermediates.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely employed technique for chiral separations in the pharmaceutical industry.[1][9] Its adaptability allows for both direct and indirect methods of enantiomeric purity determination.

a) Direct Separation using Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity and reduced sample manipulation.[3] It relies on the use of a column packed with a chiral stationary phase that exhibits stereoselective interactions with the enantiomers. For amino acids like (S)-3-Amino-3-cyclohexylpropanoic acid, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven particularly effective.[3][10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-3-Amino-3-cyclohexylpropanoic acid sample.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R)-enantiomers.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity (% e.p.) using the following formula: % e.p. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Separation on Chiral Stationary Phase h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for direct chiral HPLC analysis.

b) Indirect Separation via Diastereomer Formation

The indirect method involves a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4][5] These diastereomers possess different physical and chemical properties and can be separated on a conventional achiral HPLC column, such as a C18 column.[4][11] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for amino acids.[4][5]

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL solution of (S)-3-Amino-3-cyclohexylpropanoic acid in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour in a water bath.

    • Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.

    • Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

      • 0-20 min: 30-70% B

      • 20-25 min: 70% B

      • 25-30 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peaks corresponding to the diastereomers of the (S) and (R)-enantiomers.

    • Integrate the peak areas and calculate the enantiomeric purity as described for the direct method.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Sample s2 Add Marfey's Reagent s1->s2 s3 Incubate & Neutralize s2->s3 h1 Inject Derivatized Sample s3->h1 h2 Separation on Achiral C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for indirect chiral HPLC analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For non-volatile amino acids like (S)-3-Amino-3-cyclohexylpropanoic acid, a derivatization step is necessary to increase their volatility.[7][12] This is typically achieved by esterification of the carboxyl group and acylation of the amino group. The resulting volatile derivatives are then separated on a chiral capillary column.[7]

  • Derivatization Procedure:

    • Place approximately 1 mg of the amino acid sample in a reaction vial and dry thoroughly under a stream of nitrogen.

    • Add 200 µL of 3 M HCl in n-butanol and heat at 100 °C for 30 minutes to form the butyl ester.

    • Evaporate the reagent to dryness under nitrogen.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 200 µL of dichloromethane. Heat at 100 °C for 15 minutes to acylate the amino group.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Chromatographic Conditions:

    • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 180 °C at 5 °C/min

      • Hold at 180 °C for 5 minutes

    • Detector: Flame Ionization Detector (FID) at 270 °C

    • Injection Volume: 1 µL (split injection, 20:1)

  • Data Analysis:

    • Identify and integrate the peaks for the derivatized (S) and (R)-enantiomers.

    • Calculate the enantiomeric purity.

G cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis s1 Dry Sample s2 Esterification (HCl/n-butanol) s1->s2 s3 Acylation (TFAA) s2->s3 s4 Reconstitute in Solvent s3->s4 g1 Inject Derivatized Sample s4->g1 g2 Separation on Chiral Capillary Column g1->g2 g3 FID Detection g2->g3 d1 Peak Integration g3->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for chiral GC analysis.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, a robust validation of the analytical method is paramount to ensure the reliability of the results.[1][13] Key validation parameters for a chiral purity method include:

  • Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any other impurities.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A reasonable precision target for the major enantiomer is a relative standard deviation (RSD) of ≤5%, while for the minor enantiomer, an RSD of ≤20% as it approaches the quantitation limit is generally acceptable.[1]

Conclusion

The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that the selected method is thoroughly validated to ensure the accuracy and reliability of the data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. [Link]

  • The Crucial Role of Chiral Derivatiz
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • High-performance liquid chromatographic chiral separ
  • Handbook of Analytical Validation. Routledge. [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Chiral Chromatography - Separation Techniques. MZ-Analysentechnik. [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Technologies Amino Acid D
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]

  • Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. PubMed. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]

Sources

Benchmarking the Anticonvulsant Potency of (S)-3-Amino-3-cyclohexylpropanoic acid Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need for Novel Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting a significant portion of the global population. Despite the availability of numerous AEDs, a substantial number of patients continue to experience seizures, highlighting the critical need for new therapeutic agents with improved efficacy and better safety profiles. This guide focuses on (S)-3-Amino-3-cyclohexylpropanoic acid, a compound of interest for its potential anticonvulsant properties.

The GABAergic System: A Key Target for Anticonvulsant Therapy

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system.[1][2] Enhancing GABAergic inhibition is a well-established strategy for controlling neuronal hyperexcitability that underlies seizures.[1][2][3] Many existing AEDs, and potentially (S)-3-Amino-3-cyclohexylpropanoic acid, exert their effects by modulating this system.

Mechanism of Action of Benchmark Drugs:

  • Gabapentin and Pregabalin: These structural analogs of GABA do not directly interact with GABA receptors. Instead, they are thought to enhance GABAergic transmission and bind to the α2δ-1 subunit of voltage-gated calcium channels.[4][5]

  • Vigabatrin: This drug acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme that breaks down GABA. This leads to increased GABA levels in the synapse.[2]

The hypothesized mechanism for (S)-3-Amino-3-cyclohexylpropanoic acid involves the modulation of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[6][7][8][9] Inhibition of GATs would increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.

gabaergic_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_drugs Drug Targets Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle VGAT Vesicle->Synapse Release GAT1 GAT1 Synapse->GAT1 Reuptake GABA_R GABA Receptor Synapse->GABA_R Binding GABA_T GABA-T Synapse->GABA_T Uptake & Degradation Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibits S_ACPA (S)-3-Amino-3- cyclohexylpropanoic acid (Hypothesized Target) S_ACPA->GAT1 Inhibits?

Caption: Simplified diagram of a GABAergic synapse and the potential targets of anticonvulsant drugs.

Experimental Benchmarking: Anticonvulsant Potency

The anticonvulsant efficacy of a compound is typically quantified using animal models that mimic different types of human seizures. The two most common are the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) tests. The results are often expressed as the ED50, the dose required to protect 50% of the animals from seizures.

CompoundMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)
(S)-3-Amino-3-cyclohexylpropanoic acid To be determinedTo be determined
Gabapentin ~83 (in some studies)[10][11][12]Generally considered less effective[10][11][12]
Pregabalin 1.8 - 142.14[4][13]31[4][5]
Vigabatrin Effective, but ED50 variesEffective, but ED50 varies[14][15][16][17]

Note: ED50 values can vary significantly based on the animal model, route of administration, and experimental conditions.

Methodologies for Anticonvulsant Screening

Accurate and reproducible data are paramount in preclinical drug development. The following are standardized protocols for the MES and PTZ tests.

Maximal Electroshock (MES) Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[18][19][20][21]

Protocol:

  • Animal Selection and Acclimation: Use male albino mice (20-25g) or Wistar rats (100-150g).[18] Allow for a one-week acclimation period.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Phenytoin) via the intended route (e.g., intraperitoneal or oral). The test is conducted at the time of expected peak effect.[18]

  • Stimulation: Apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.[20] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via corneal electrodes.[20]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is the primary endpoint.[20][21]

  • Data Analysis: The ED50 is calculated from the dose-response data using statistical methods like probit analysis.

Pentylenetetrazol (PTZ) Test

This model is used to identify compounds effective against absence and myoclonic seizures.[22][23][24][25][26]

Protocol:

  • Animal Preparation: Follow the same procedures as the MES test.

  • Drug Administration: Administer the test compound or controls as previously described.

  • Induction of Seizures: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) into the scruff of the neck.[22][23]

  • Observation: Immediately place the animal in an observation chamber and monitor for 30 minutes.[22] Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.[23]

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure within the observation period.[22]

  • Data Analysis: Calculate the ED50 based on the percentage of protected animals at different doses.

experimental_workflow cluster_prep Preparation cluster_mes MES Test cluster_ptz PTZ Test cluster_analysis Data Analysis A1 Animal Acclimation A2 Group Assignment A1->A2 A3 Drug/Vehicle Administration A2->A3 B1 Corneal Anesthesia A3->B1 C1 PTZ Injection A3->C1 B2 Electrical Stimulation B1->B2 B3 Observe for Tonic Hindlimb Extension B2->B3 D1 Record Protection/No Protection B3->D1 C2 Observe for Seizure Activity (30 min) C1->C2 C2->D1 D2 Calculate ED50 (Probit Analysis) D1->D2

Caption: A generalized workflow for preclinical anticonvulsant screening.

Conclusion

This guide outlines the rationale and methodologies for benchmarking the anticonvulsant potency of (S)-3-Amino-3-cyclohexylpropanoic acid. By understanding its potential mechanism of action within the GABAergic system and systematically evaluating its efficacy in validated preclinical models, the scientific community can effectively assess its promise as a novel antiepileptic therapy. The provided protocols and comparative data serve as a foundational resource for further investigation and development.

References

  • Title: Role of the GABA transporter in epilepsy - PubMed Source: PubMed URL: [Link]

  • Title: GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy Source: American Journal of Undergraduate Research URL: [Link]

  • Title: GABAergic mechanisms in epilepsy - PubMed Source: PubMed URL: [Link]

  • Title: What Is the Role of GABA Transporters in Seizures? - Neurology.org Source: Neurology.org URL: [Link]

  • Title: GABAergic mechanisms in the pathogenesis and treatment of epilepsy - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Role of the GABA transporter in epilepsy. - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: GABA and Epilepsy: Their Complex Relationship and the Evolution of Our Understanding Source: Web of Science URL: [Link]

  • Title: What Is the Role of GABA Transporters in Seizures? - Ingenta Connect Source: Ingenta Connect URL: [Link]

  • Title: New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database Source: National Institutes of Health URL: [Link]

  • Title: Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH Source: National Institutes of Health URL: [Link]

  • Title: The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace Source: SciSpace URL: [Link]

  • Title: Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX - Slideshare Source: Slideshare URL: [Link]

  • Title: Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed - NIH Source: National Institutes of Health URL: [Link]

  • Title: Pentylenetetrazol (PTZ) test: Significance and symbolism Source: bepls.com URL: [Link]

  • Title: Anticonvulsant activity of gabapentin in mice - An experimental study - National Journal of Physiology, Pharmacy and Pharmacology Source: National Journal of Physiology, Pharmacy and Pharmacology URL: [Link]

  • Title: Activity profile of pregabalin in rodent models of epilepsy and ataxia - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model Source: Polish Journal of Pharmacology URL: [Link]

  • Title: Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Anticonvulsant activity of gabapentin in mice - An experimental study - :: IJMSPH/NJPPP Journal :: Source: IJMSPH/NJPPP Journal URL: [Link]

  • Title: Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery Source: Melior Discovery URL: [Link]

  • Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Pregabalin ED 50 values for anticonvulsant and ataxia tests - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Role of Pentylenetetrazole (PTZ) in preclinical research for the biological screening of antiepileptic medicinal plants - bepls Source: bepls.com URL: [Link]

  • Title: Pharmacological and behavioral characteristics of interactions between vigabatrin and conventional antiepileptic drugs in pentylenetetrazole-induced seizures in mice: an isobolographic analysis - PubMed Source: PubMed URL: [Link]

  • Title: Vigabatrin as an anticonvulsant against pentylenetetrazol seizures - PubMed Source: PubMed URL: [Link]

  • Title: Does Vigabatrin Possess an Anticonvulsant Action Against Pentylenetetrazol-Induced Seizures in Developing Rats? - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Anticonvulsant Activity of Vigabatrin and Conventional AEDs Administered alone against PTZ-Induced Seizures in Mice - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Anticonvulsant activity of gabapentin in mice - An experimental study - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Oral gabapentin suppresses pentylenetetrazole-induced seizure-like behavior and cephalic field potential in adult zebrafish - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 3-cyclohexylpropanoic acid - 701-97-3, C9H16O2, density, melting point, boiling point, structural formula, synthesis Source: ChemSrc URL: [Link]

  • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: (S)-3-Amino-3-Cyclohexyl propionic acid (CAS No. 9183-14-1) Suppliers Source: ChemSCAD URL: [Link]

  • Title: (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem Source: PubChem URL: [Link]

  • Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI Source: MDPI URL: [Link]

  • Title: Anticonvulsant action of excitatory amino acid antagonists - PubMed Source: PubMed URL: [Link]

  • Title: Anticonvulsant activity of cyclopentano amino acids - PubMed Source: PubMed URL: [Link]

  • Title: Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats - PubMed Source: PubMed URL: [Link]

  • Title: Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience - PubMed Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we handle. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our communities, and maintaining ecological integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (S)-3-Amino-3-cyclohexylpropanoic acid, moving beyond simple steps to explain the scientific reasoning that underpins these essential procedures.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

(S)-3-Amino-3-cyclohexylpropanoic acid (CAS No. 91383-14-1) is a valuable compound in research and development. However, like many specialized reagents, it possesses hazards that mandate a rigorous disposal protocol. Understanding these hazards is the first step in appreciating why specific disposal methods are required.

According to its Safety Data Sheet (SDS), this compound is classified with several hazard statements, indicating that it is not benign and cannot be discarded as common waste.[1] Direct contact or inhalation can pose risks to laboratory personnel, and improper disposal can lead to environmental contamination.[1][2]

Hazard ClassificationGHS CodeDescription of RiskCitation
Skin IrritationH315Causes skin irritation upon contact.[1]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[1]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as a dust.[1][3]

These classifications are the primary drivers for its handling as regulated chemical waste. The potential for skin, eye, and respiratory irritation necessitates that this compound and its containers are managed within a closed, controlled waste stream to prevent exposure and environmental release.[1]

The Core Directive: Mandated Professional Disposal

The most critical takeaway from any safety assessment of this compound is unambiguous: the sole approved disposal route is through a licensed and approved waste disposal plant. [1][4] It is strictly prohibited to dispose of (S)-3-Amino-3-cyclohexylpropanoic acid down the drain or in general solid waste.

The rationale for this directive is twofold:

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] While this specific compound may not be a "listed" RCRA hazardous waste, its irritant properties require it to be managed as a "hazardous chemical" under OSHA's Hazard Communication Standard and disposed of according to federal, state, and local environmental regulations.[7][8]

  • Environmental Protection: Amino acids are biologically active molecules. Releasing them into waterways can disrupt local ecosystems. The precautionary principle dictates that we prevent such chemicals from entering drains or soil.[1][3]

On-Site Waste Accumulation: A Step-by-Step Protocol

Before the final pickup by a professional service, the waste must be accumulated safely within the laboratory. This process, governed by the principles of segregation, containment, and clear communication, is crucial for preventing accidents.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

Step 2: Segregate Waste Streams

The principle of segregation is paramount in laboratory safety to prevent inadvertent and dangerous chemical reactions.[9][10]

  • Solid Waste: Place pure (S)-3-Amino-3-cyclohexylpropanoic acid powder, along with any non-sharp items grossly contaminated with it (e.g., weigh boats, contaminated wipes), into a designated solid chemical waste container.

  • Liquid Waste: If the compound has been dissolved in a solvent, it must be collected in a separate liquid waste container compatible with that solvent. Do not mix aqueous waste with solvent waste.[10]

  • Do Not Mix: Never mix this waste stream with other incompatible chemicals, such as strong oxidizing agents, acids, or bases.[4]

Step 3: Ensure Proper Containerization

The integrity of the waste container is essential for safe storage and transport.[11]

  • Compatibility: The container must be made of a material compatible with the chemical. The original product container is often the best choice.[11] For liquid waste, ensure the container can safely hold the solvent. Do not use metal containers for corrosive waste.[12]

  • Condition: The container must be in good condition, free from leaks, cracks, or external residue.[11]

  • Closure: Keep the container tightly sealed at all times, except when you are actively adding waste.[1][12] This prevents the release of dust or vapors and protects the contents from moisture.

Step 4: Label the Waste Container Correctly

Clear and accurate labeling is a non-negotiable safety requirement that communicates the container's contents and hazards to everyone in the lab and to waste management personnel.[9][12]

  • Primary Labeling: Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Content Identification: Clearly write the words "HAZARDOUS WASTE ".[12]

  • List all Contents: Write the full, unabbreviated chemical name: (S)-3-Amino-3-cyclohexylpropanoic acid . If it is a solution, list all components with their approximate percentages (e.g., "(S)-3-Amino-3-cyclohexylpropanoic acid, ~5%; Methanol, ~95%").[12]

  • Date Accumulation: Mark the date you first add waste to the container.

Step 5: Store in a Designated Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated and controlled location pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[10][11]

  • Segregation: Keep the SAA organized, segregating containers of incompatible materials.[10]

  • Security: Per the SDS, this material should be stored locked up.[1][4]

Step 6: Arrange for Final Disposal

Once the container is full or you have completed the project, arrange for its removal.

  • Contact EHS: Contact your institution's EHS department or the designated hazardous waste contractor.[2][9]

  • Request Pickup: Submit a hazardous material pickup request form, providing a complete and accurate description of the waste.[11][12]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of (S)-3-Amino-3-cyclohexylpropanoic acid and its associated waste materials.

G cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Identify Waste: (S)-3-Amino-3-cyclohexylpropanoic acid or contaminated material solid_waste Pure Solid or Contaminated Labware start->solid_waste liquid_waste Solutions Containing the Compound start->liquid_waste sharps Contaminated Sharps (Needles, Glassware) start->sharps solid_container Select Labeled, Compatible SOLID Waste Container solid_waste->solid_container liquid_container Select Labeled, Compatible LIQUID Waste Container liquid_waste->liquid_container sharps_container Place in Rigid, Puncture-Resistant SHARPS Container sharps->sharps_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store liquid_container->store sharps_container->store request Container Full or Project Complete: Contact Institutional EHS for Pickup store->request disposal Final Disposal via Approved Hazardous Waste Facility request->disposal

Caption: Disposal decision workflow for (S)-3-Amino-3-cyclohexylpropanoic acid.

Management of Empty Containers and Spills

  • Empty Containers: Because chemical residue can remain, empty containers should be handled with the same caution as the product itself. Do not discard them in the regular trash. The safest practice is to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste.[11] After rinsing, deface or remove the original label and consult your EHS department for guidance on disposing of the clean, empty container.[10][11]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] For a solid, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[1][3] Ensure adequate ventilation. For any significant spill, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved January 7, 2026, from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 7, 2026, from [Link]

  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 7, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 7, 2026, from [Link]

  • Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved January 7, 2026, from [Link]

  • Agilent. (n.d.). Safety Data Sheet: Amino Acid Standard. Retrieved January 7, 2026, from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved January 7, 2026, from [Link]

  • Temarry Recycling. (2022). Non-Hazardous Waste Definition. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids? Retrieved January 7, 2026, from [Link]

  • Bergeson & Campbell, P.C. (n.d.). FAQs - RCRA. Retrieved January 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved January 7, 2026, from [Link]

  • Occupational Safety and Health Administration. (2015). HCS requirements for RCRA and non-RCRA waste. Retrieved January 7, 2026, from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved January 7, 2026, from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-3-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3-Amino-3-cyclohexylpropanoic acid. Our goal is to furnish you with in-depth, actionable intelligence that goes beyond the product, ensuring your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety standards and the specific chemical properties of the compound.

Understanding the Risks: Hazard Profile of (S)-3-Amino-3-cyclohexylpropanoic Acid

(S)-3-Amino-3-cyclohexylpropanoic acid is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The GHS classification for this chemical includes Skin irritation (Category 2), Eye irritation (Category 2A), and Specific target organ toxicity — single exposure (Category 3), specifically targeting the respiratory system[1]. Understanding these hazards is the foundational step in selecting the appropriate Personal Protective Equipment (PPE).

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, the core of our protective strategy is to establish effective barriers against these routes.

I. Essential Personal Protective Equipment (PPE) Protocol

To mitigate the identified risks, a multi-layered PPE approach is mandatory. The selection of PPE should always be preceded by a thorough risk assessment of the specific procedure being undertaken.

Core PPE Requirements
Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a significant risk of splashing.Rationale: Protects against splashes and airborne particles that can cause serious eye irritation[1][3][4].
Hands Chemical-resistant gloves (Nitrile or neoprene are recommended).Rationale: Prevents skin contact which can lead to irritation. Gloves should be inspected for tears or holes before each use[1][3][4].
Body Laboratory coat.Rationale: Provides a barrier against accidental spills and protects personal clothing from contamination[3].
Respiratory A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.Rationale: Minimizes the inhalation of dust particles that may cause respiratory irritation[1][3]. The type of respirator should be determined by a formal risk assessment.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on safety glasses or goggles. If needed, add a face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of your head.

  • Lab Coat: Unfasten and peel it off, turning it inside out as you remove it.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water[1][5].

II. Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling (S)-3-Amino-3-cyclohexylpropanoic acid is essential for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][3].

  • Pre-use Inspection: Before beginning any work, ensure all necessary PPE is available and in good condition[5]. Verify that safety showers and eyewash stations are accessible and operational[6].

Handling the Compound
  • Wear Appropriate PPE: Adhere to the PPE requirements outlined in the table above.

  • Avoid Dust Formation: When transferring the solid material, use appropriate tools like spatulas to minimize the generation of dust[3].

  • Container Management: Keep the container tightly closed when not in use[1].

In Case of a Spill
  • Evacuate: Clear the immediate area of all personnel.

  • Assess: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain and Clean: For small spills, use an inert absorbent material to sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal[1].

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team[3].

III. Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of (S)-3-Amino-3-cyclohexylpropanoic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing (S)-3-Amino-3-cyclohexylpropanoic acid, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container[3].

  • Disposal Regulations: Do not dispose of this compound down the drain or in regular trash[1][3]. Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific guidance.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself. Leave the chemical in its original container if possible.

IV. Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps for selecting the appropriate level of personal protective equipment when handling (S)-3-Amino-3-cyclohexylpropanoic acid.

PPE_Decision_Workflow start Start: Assess Task Involving (S)-3-Amino-3-cyclohexylpropanoic acid is_solid Is the material in solid/powder form? start->is_solid in_hood Will the work be performed in a certified chemical fume hood? is_solid->in_hood Yes add_respirator Add NIOSH-Approved Respirator is_solid->add_respirator No splash_risk Is there a risk of splashing? in_hood->splash_risk Yes core_ppe Core PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat in_hood->core_ppe No splash_risk->core_ppe No add_goggles_shield Upgrade to Chemical Goggles and add a Face Shield splash_risk->add_goggles_shield Yes final_ppe Final PPE Configuration Determined. Proceed with caution. core_ppe->final_ppe add_respirator->in_hood add_goggles_shield->core_ppe

Caption: PPE selection workflow for (S)-3-Amino-3-cyclohexylpropanoic acid.

V. Conclusion

By adhering to these guidelines, you can significantly minimize the risks associated with handling (S)-3-Amino-3-cyclohexylpropanoic acid. Remember that safety is a continuous process of assessment and vigilance. Always consult the Safety Data Sheet for the most current information and integrate these practices into your standard laboratory procedures to foster a culture of safety and scientific excellence.

References

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of California, Los Angeles - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Capot Chemical. (S)-2-Amino-3-cyclohexylpropionic acid Safety Data Sheet. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • University of California, Berkeley - College of Chemistry. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-cyclohexylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-3-cyclohexylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.